Product packaging for Bis-PEG5-NHS ester(Cat. No.:CAS No. 756526-03-1)

Bis-PEG5-NHS ester

Katalognummer: B606179
CAS-Nummer: 756526-03-1
Molekulargewicht: 532.5 g/mol
InChI-Schlüssel: FTYUGLBWKRXQBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Bis-PEG5-NHS ester is a PEG derivative containing two NHS ester groups. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32N2O13 B606179 Bis-PEG5-NHS ester CAS No. 756526-03-1

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O13/c25-17-1-2-18(26)23(17)36-21(29)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)37-24-19(27)3-4-20(24)28/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYUGLBWKRXQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756526-03-1
Record name Bis-succinimidyl-4,7,10,13,16-pentaoxanonadecane-1,19-dioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Bis-PEG5-NHS Ester in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to success. Among the vast array of bioconjugation reagents, Bis-PEG5-NHS ester has emerged as a versatile and powerful molecule. This homobifunctional crosslinker, featuring two N-hydroxysuccinimide (NHS) esters flanking a five-unit polyethylene glycol (PEG) chain, offers a unique combination of reactivity, flexibility, and hydrophilicity. This guide provides a comprehensive overview of its applications, underlying biochemical principles, and detailed methodologies.

Core Principles and Applications

This compound is primarily utilized for the covalent crosslinking of biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.[1]

The key features of this compound that drive its utility are:

  • Homobifunctionality: The presence of two identical reactive groups allows for the crosslinking of molecules in a single step, making it ideal for studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates.[1]

  • PEGylated Spacer: The five-unit PEG linker imparts several advantageous properties. It increases the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[2] The PEG spacer also provides a flexible arm, which can be crucial for accommodating the structural dynamics of interacting proteins. Furthermore, PEGylation is known to reduce the immunogenicity of bioconjugates.[3]

  • Amine Reactivity: The NHS esters specifically target primary amines, which are abundant in proteins (the N-terminus and the side chain of lysine residues), providing multiple potential sites for conjugation.[1]

These properties make this compound a valuable tool in a range of biochemical applications, including:

  • Protein-Protein Interaction Studies: By covalently linking interacting proteins, this reagent allows for the stabilization and subsequent identification of protein complexes using techniques like mass spectrometry.[4]

  • Antibody-Drug Conjugate (ADC) Development: The PEG linker can improve the pharmacokinetic properties of ADCs by enhancing solubility and stability.[3][5]

  • PROTAC Synthesis: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[1][5]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C22H32N2O13[6]
Molecular Weight 532.50 g/mol [6]
CAS Number 756526-03-1[6]
Solubility Water, DMSO, DMF[6][7]
Purity Typically >95%[7]
Storage -20°C, desiccated[6][7]
Comparative Data of Bis-PEG-NHS Esters

The length of the PEG linker can influence the properties of the resulting bioconjugate. While specific quantitative data for this compound is often embedded in broader studies, the following table provides a general comparison of how PEG chain length can impact key parameters in ADC development.

LinkerEffect on PharmacokineticsImpact on CytotoxicityReference
Short-chain PEG (e.g., PEG4)Shorter half-lifeHigher in vitro cytotoxicity[8]
Mid-range PEG (e.g., PEG5) Balanced half-life and solubility Effective cytotoxicity [3][5]
Long-chain PEG (e.g., PEG10, PEG24)Longer half-lifeLower in vitro cytotoxicity[5][8]

Experimental Protocols

Protocol 1: General Protein Crosslinking

This protocol provides a general procedure for crosslinking proteins in solution using this compound.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography or dialysis.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, which will show a shift in molecular weight for crosslinked species, and by mass spectrometry to identify the crosslinked peptides.[4]

Protocol 2: Synthesis of an Amine-Linked Antibody-Drug Conjugate (ADC)

This protocol outlines a general procedure for conjugating a drug to an antibody via its lysine residues using a PEG5 linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-PEG5-NHS ester conjugate

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Antibody: Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Prepare Drug-Linker Solution: Dissolve the Drug-PEG5-NHS ester in a minimal amount of anhydrous DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the Drug-PEG5-NHS ester solution to the antibody solution. The final concentration of DMSO should ideally be below 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Mandatory Visualizations

NHS_Ester_Reaction reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack protein Protein-NH2 (Primary Amine) protein->intermediate product Protein-NH-CO-PEG5-... (Stable Amide Bond) intermediate->product Collapse byproduct N-Hydroxysuccinimide (NHS) intermediate->byproduct

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer) reaction Mix & Incubate (RT or 4°C) prep_protein->reaction prep_crosslinker Dissolve this compound (Anhydrous DMSO/DMF) prep_crosslinker->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purification Purify Conjugate (e.g., SEC, Dialysis) quench->purification analysis Analyze Product (SDS-PAGE, Mass Spec) purification->analysis

Caption: General experimental workflow for protein bioconjugation.

PROTAC_Pathway cluster_synthesis PROTAC Synthesis cluster_degradation Targeted Protein Degradation E3_ligand E3 Ligase Ligand PROTAC PROTAC Molecule E3_ligand->PROTAC Conjugation POI_ligand Protein of Interest (POI) Ligand POI_ligand->PROTAC Conjugation linker This compound linker->PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Ub Transfer proteasome 26S Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation peptides Peptides degradation->peptides E3_ligase E3 Ubiquitin Ligase E3_ligase->ternary_complex POI Target Protein (POI) POI->ternary_complex

Caption: PROTAC synthesis and targeted protein degradation pathway.

References

A Technical Guide to Bis-PEG5-NHS Ester: Structure, Mechanism, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the homobifunctional crosslinker, Bis-PEG5-NHS ester. It details its chemical structure, mechanism of action, and key considerations for its use in bioconjugation, with a focus on providing practical information for researchers in drug development and related fields.

Chemical Structure and Properties

This compound is a chemical crosslinker characterized by two N-hydroxysuccinimide (NHS) ester functional groups connected by a polyethylene glycol (PEG) linker of five repeating units (PEG5).[1][2] This structure imparts specific properties that are highly advantageous in bioconjugation. The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[1][3] In contrast to heterogeneous PEG mixtures, this compound is a homogeneous compound with a defined molecular weight and spacer arm length, which allows for greater precision in crosslinking applications.[3]

The key structural components are:

  • Two NHS Ester Groups: These are highly reactive functional groups that selectively target primary amines.[4][5]

  • A PEG5 Linker: This flexible, hydrophilic chain separates the two reactive ends, influencing the spatial orientation of conjugated molecules and improving the overall properties of the bioconjugate.[1][3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueReference
Molecular Formula C22H32N2O13[1][6][7]
Molecular Weight 532.5 g/mol [1][2][6][7]
Purity Typically ≥95%[1][2][6]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage -20°C, desiccated[1][2][8]

Mechanism of Action: The NHS Ester Reaction

The utility of this compound as a crosslinker is predicated on the highly efficient and selective reaction of its NHS ester groups with primary amines.[4][9] This reaction, a form of nucleophilic acyl substitution, proceeds readily under physiological to slightly alkaline conditions.[5][]

The primary amine, present on lysine residues and the N-terminus of proteins, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[4][] This forms a tetrahedral intermediate, which then collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5]

While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester linkages are less stable and susceptible to hydrolysis or displacement by amines.[4] The primary amine is the most reactive site for NHS esters.[11]

The reaction is illustrated in the following diagram:

mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Bis-PEG5-NHS_Ester This compound (R-CO-O-NHS) Primary_Amine Primary Amine (R'-NH2) Intermediate Tetrahedral Intermediate Primary_Amine->Intermediate Amide_Bond Stable Amide Bond (R-CO-NH-R') Intermediate->Amide_Bond Collapse of Intermediate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Reaction mechanism of an NHS ester with a primary amine.

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[3][5] The rate of hydrolysis increases with pH.[5] This necessitates careful control of reaction conditions to maximize the efficiency of the desired amine reaction.

Quantitative Data and Reaction Parameters

The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key parameters for successful bioconjugation using NHS esters.

ParameterRecommended Range/ValueRemarksReference
pH 7.2 - 9.0 (Optimal: 8.0-8.5)Balances amine reactivity and NHS ester hydrolysis. The rate of hydrolysis increases significantly at higher pH.[3][5][][12]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down the reaction and minimize side reactions, especially for sensitive proteins.[5][][13]
Reaction Time 30 minutes to 4 hoursDependent on temperature, pH, and the specific biomolecules being conjugated.[5][][13]
Half-life of NHS Ester Hydrolysis 4-5 hours at pH 7.0, 0°CDecreases to 10 minutes at pH 8.6, 4°C. This highlights the importance of timely reactions.[5]
Molar Excess of NHS Ester Varies (typically 5- to 20-fold)Dependent on the concentration of the target molecule and the number of available primary amines.[4]

Experimental Protocol: A General Guideline

This section provides a generalized protocol for the conjugation of a protein with this compound. The specific concentrations and volumes should be optimized for each application.

Materials:

  • Protein of interest containing primary amines

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer at pH 8.0. Crucially, avoid buffers containing primary amines like Tris or glycine. [3][5]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

The experimental workflow is depicted below:

workflow Initiate_Reaction 2. Initiate Reaction - Add NHS ester stock to protein solution - Mix gently Incubate 3. Incubate - Allow reaction to proceed at RT or 4°C - Time: 30 min - 4 hr Initiate_Reaction->Incubate Quench_Reaction 4. Quench Reaction - Add quenching buffer (e.g., Tris) to consume unreacted NHS ester Incubate->Quench_Reaction Purify 5. Purify Conjugate - Remove excess reagent and byproducts - (e.g., SEC, dialysis) Quench_Reaction->Purify Characterize 6. Characterize Conjugate - Confirm conjugation and purity - (e.g., SDS-PAGE, Mass Spectrometry) Purify->Characterize

Caption: General experimental workflow for bioconjugation.

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in the chosen conjugation buffer to the desired concentration.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[3][4] The reagent is moisture-sensitive.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A typical final concentration of the NHS ester reagent is 1-5 mM.[3]

    • Mix the reaction gently and incubate at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

  • Quenching:

    • Stop the reaction by adding a quenching buffer to a final concentration of approximately 50 mM.[3] This will react with any remaining NHS ester.

  • Purification:

    • Remove unreacted crosslinker and the NHS byproduct from the conjugated protein using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or diafiltration.

  • Characterization:

    • Analyze the final product to confirm successful conjugation and assess purity. Techniques such as SDS-PAGE, mass spectrometry, and functional assays are commonly employed.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): It can be used as a linker to attach cytotoxic drugs to antibodies, leveraging the antibody's targeting ability to deliver the drug specifically to cancer cells.[6][8]

  • PROTACs (Proteolysis Targeting Chimeras): this compound serves as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[6][8]

  • PEGylation: The PEG linker can be used to modify proteins, peptides, or oligonucleotides to improve their solubility, stability, and pharmacokinetic profiles.[1][]

  • Surface Modification: It can be used to immobilize proteins or other biomolecules onto surfaces that have been functionalized with primary amines.[]

References

An In-depth Technical Guide to Bis-PEG5-NHS Ester: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental methodologies, and key applications of Bis-PEG5-NHS ester, a homobifunctional crosslinking agent integral to advancements in bioconjugation, diagnostics, and therapeutics.

Core Chemical Properties

This compound is a polyethylene glycol (PEG)-containing crosslinker featuring two N-hydroxysuccinimide (NHS) ester terminal groups. The presence of the PEG spacer enhances the solubility and stability of conjugates, mitigating issues like aggregation often associated with more hydrophobic crosslinkers.[1] Its defined molecular weight and spacer arm length ensure reproducibility in crosslinking applications.

Key Physicochemical Data
PropertyValueReferences
Synonyms Bis-N-succinimidyl-(pentaethylene glycol) ester, Bis(NHS)PEG5[2]
Molecular Weight 532.5 g/mol [1][2]
Chemical Formula C22H32N2O13[1]
CAS Number 756526-03-1[1]
Purity Typically >95%[2]
Spacer Arm Length ~21.7 Å[1]
Solubility Soluble in DMSO, DMF, methylene chloride, acetonitrile, and water[1]
Storage Store at -20°C, desiccated. Allow to reach room temperature before opening to prevent moisture condensation.[1][3]

Reaction Mechanism and Kinetics

The primary utility of this compound lies in its ability to react with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-termini of proteins. This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.

The reaction is most efficient in a pH range of 7 to 9, with an optimal pH between 8.3 and 8.5.[4] However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. The half-life of NHS esters can range from 4-5 hours at pH 7 to as little as 10 minutes at pH 8.6.[5][6] Therefore, for optimal conjugation efficiency, it is crucial to perform reactions promptly after preparing the reagent solution and to carefully control the pH.

G reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack hydrolysis Hydrolysis (Competing Reaction) reagent->hydrolysis amine Primary Amine (e.g., on a protein) amine->intermediate product Stable Amide Bond (Conjugate) intermediate->product byproduct N-Hydroxysuccinimide (NHS) intermediate->byproduct water H₂O water->hydrolysis

Figure 1: Reaction of this compound with a Primary Amine.

Experimental Protocols

Detailed methodologies are critical for successful bioconjugation. Below are protocols for common applications of this compound.

General Protein Crosslinking

This protocol outlines a general procedure for crosslinking proteins in solution.[7]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein(s) in an amine-free conjugation buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-250 mM).

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by desalting or dialysis.

Antibody Conjugation

This protocol provides a step-by-step guide for conjugating this compound to an antibody.[8][]

Materials:

  • Antibody (2 mg/mL in PBS)

  • This compound

  • Anhydrous DMSO

  • Carbonate/bicarbonate buffer (0.5 M, pH 8.75)

  • 1 M Tris-HCl, pH 7.5

  • Spin desalting column

Procedure:

  • Antibody Preparation: If necessary, remove any amine-containing stabilizers (like BSA or glycine) from the antibody solution using a spin desalting column, exchanging the buffer to PBS. Adjust the antibody concentration to 2 mg/mL.

  • pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 by adding carbonate/bicarbonate buffer.

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Conjugation: Add the this compound solution to the antibody solution at a desired molar ratio (e.g., 10:1 to 20:1 ester to antibody).

  • Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Add 1 M Tris-HCl to a final concentration of 100 mM to quench the reaction.

  • Purification: Purify the conjugated antibody using a spin desalting column to remove unreacted ester and byproducts.

Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells.[7]

Materials:

  • Cell suspension (e.g., 25 x 10^6 cells/mL)

  • Ice-cold PBS, pH 8.0

  • This compound stock solution in DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl or glycine)

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells in PBS at the desired concentration.

  • Crosslinking: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.

  • Quenching: Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.

  • Analysis: The crosslinked cells can now be lysed and analyzed by techniques such as SDS-PAGE and Western blotting.

Applications in Drug Development

This compound is a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used as a non-cleavable linker to conjugate a cytotoxic payload to an antibody.[2][10] The PEG spacer enhances the solubility and stability of the ADC, potentially leading to improved pharmacokinetics and reduced immunogenicity.[10]

G cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action antibody Antibody conjugation Conjugation Reaction antibody->conjugation linker This compound linker->conjugation payload Cytotoxic Payload (with amine group) payload->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc binding ADC Binds to Tumor Cell Receptor adc->binding internalization Internalization binding->internalization degradation Lysosomal Degradation internalization->degradation release Payload Release degradation->release apoptosis Cell Death (Apoptosis) release->apoptosis

Figure 2: Workflow for ADC Development and Action.

Proteolysis Targeting Chimeras (PROTACs)

This compound also serves as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in this context provides the necessary spacing and flexibility for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

G cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action poi_ligand Protein of Interest (POI) Ligand (with amine) synthesis Two-step Conjugation poi_ligand->synthesis linker This compound linker->synthesis e3_ligand E3 Ligase Ligand (with amine) e3_ligand->synthesis protac PROTAC synthesis->protac ternary_complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) protac->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome degradation POI Degraded proteasome->degradation

Figure 3: Workflow for PROTAC Synthesis and Action.

Conclusion

This compound is a versatile and valuable reagent for researchers in the life sciences and drug development. Its well-defined structure, favorable solubility, and efficient reactivity with primary amines make it a reliable choice for a wide range of bioconjugation applications. By understanding its chemical properties and adhering to optimized experimental protocols, scientists can effectively leverage this crosslinker to advance their research and develop novel therapeutics and diagnostics.

References

Navigating the Aqueous Environment: A Technical Guide to Bis-PEG5-NHS Ester Handling for Optimal Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the practical handling and behavior of Bis-PEG5-NHS ester in aqueous buffers. While the polyethylene glycol (PEG) spacer enhances its hydrophilicity, the reactivity and stability of the N-hydroxysuccinimide (NHS) ester groups are paramount considerations for successful conjugation. This document outlines key factors governing its use, focusing on managing its stability in aqueous media to achieve efficient and reproducible results.

Introduction to this compound

This compound is a homobifunctional crosslinking agent widely used in bioconjugation. Its structure features a five-unit PEG spacer flanked by two amine-reactive NHS ester groups. The hydrophilic PEG spacer is designed to increase the water solubility of the molecule and the resulting conjugate[1]. However, the practical application in aqueous solutions is dominated by the hydrolytic instability of the NHS esters, a factor critically dependent on the pH of the medium.

The Critical Role of pH in Aqueous Stability

The primary challenge in using this compound in aqueous buffers is the hydrolysis of the NHS ester, which competes with the desired amidation reaction with primary amines. The rate of this hydrolysis is significantly influenced by the pH of the buffer.

Key Considerations:

  • Optimal Reaction pH: The reaction of NHS esters with primary amines is most efficient in the pH range of 7.0 to 9.0.

  • Increased Hydrolysis at Higher pH: As the pH increases, the rate of NHS ester hydrolysis accelerates, leading to a reduced yield of the desired conjugate.

The following table summarizes the general effect of pH on the stability of NHS esters, providing an essential reference for experimental design.

pHTemperature (°C)Half-life of NHS EsterImplication for Experimental Design
7.004-5 hoursProvides a reasonable timeframe for conjugation with cooled reagents.
8.6410 minutesRequires rapid execution of the conjugation reaction.

Table 1: General Hydrolytic Half-life of NHS Esters in Aqueous Solutions.[2]

Recommended Handling and Dissolution Protocol

Direct dissolution of this compound in aqueous buffers is strongly discouraged due to its rapid hydrolysis[3][4]. The recommended procedure involves the preparation of a concentrated stock solution in a dry, water-miscible organic solvent, which is then added to the aqueous reaction buffer immediately prior to initiating the conjugation reaction.

Recommended Solvents for Stock Solutions:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous N,N-Dimethylformamide (DMF)

Experimental Protocol: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Preparation: Use a fresh, anhydrous grade of DMSO or DMF.

  • Dissolution: Add the dry organic solvent to the vial to achieve a desired stock concentration (e.g., 10-100 mM).

  • Mixing: Mix thoroughly by vortexing or pipetting until the ester is completely dissolved.

  • Immediate Use: This stock solution should be used immediately. Storage of the stock solution is not recommended as the NHS ester is sensitive to moisture.

Selection of Aqueous Buffers for Conjugation

The choice of aqueous buffer is critical to prevent unintended reactions that would consume the NHS ester.

Recommended Buffers (Amine-Free):

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • HEPES Buffer

  • Bicarbonate/Carbonate Buffer

  • Borate Buffer

Buffers to Avoid (Containing Primary Amines):

  • Tris-Buffered Saline (TBS)

  • Glycine Buffers

These amine-containing buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.

Logical Workflow for this compound Conjugation

The following diagram illustrates the recommended workflow for using this compound, from reagent preparation to quenching the reaction. This workflow is designed to maximize conjugation efficiency by minimizing hydrolysis.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_quenching Reaction Quenching & Purification start Start: Equilibrate this compound to Room Temperature prep_stock Prepare fresh stock solution in anhydrous DMSO or DMF start->prep_stock prep_buffer Prepare amine-free aqueous buffer (e.g., PBS, pH 7.2-8.0) start->prep_buffer add_stock Add stock solution to aqueous reaction buffer containing the target molecule prep_stock->add_stock prep_buffer->add_stock incubate Incubate reaction mixture (e.g., 30-60 min at RT or 2h at 4°C) add_stock->incubate quench Quench reaction with amine-containing buffer (e.g., Tris, Glycine) incubate->quench purify Purify the conjugate (e.g., size-exclusion chromatography, dialysis) quench->purify end End: Purified Conjugate purify->end

Figure 1. Recommended workflow for the use of this compound.

Summary and Best Practices

To ensure the successful application of this compound in aqueous environments, the following best practices should be adhered to:

  • Prioritize Stability: Recognize that the primary challenge is the hydrolytic stability of the NHS ester, not its solubility.

  • Use Anhydrous Solvents: Always prepare stock solutions in high-purity, anhydrous DMSO or DMF.

  • Prepare Fresh Solutions: Do not store stock solutions of this compound. Prepare them immediately before use.

  • Select Appropriate Buffers: Utilize amine-free buffers at a pH between 7.0 and 8.5 for the conjugation reaction.

  • Control Reaction Time and Temperature: Optimize incubation times and temperatures based on the stability of the NHS ester at the chosen pH.

  • Effective Quenching: Terminate the reaction by adding an excess of a primary amine-containing buffer.

By following these guidelines, researchers can effectively manage the reactivity of this compound in aqueous solutions, leading to higher conjugation efficiencies and more reliable experimental outcomes.

References

An In-depth Technical Guide to Homobifunctional Crosslinkers for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of homobifunctional crosslinkers, essential tools for elucidating protein structure, function, and interactions. From stabilizing protein complexes to preparing antibody-drug conjugates, these reagents offer a versatile approach to covalently capture molecular relationships. This document details the core chemistries, quantitative characteristics, and experimental protocols for the effective application of homobifunctional crosslinkers in research and development.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups connected by a spacer arm.[1] These reagents are designed to covalently link two identical functional groups on proteins, primarily the primary amines of lysine residues or the N-terminus.[2][3] This one-step reaction strategy is particularly useful for intramolecular crosslinking, determining the quaternary structure of proteins, and "fixing" interacting protein partners in a complex.[3][4][5] While straightforward, this approach can sometimes lead to polymerization or self-conjugation, which should be considered during experimental design.[4][6][7]

The choice of a homobifunctional crosslinker depends on several factors, including the target functional group, the desired spacer arm length, solubility, and whether the crosslink needs to be cleavable for subsequent analysis.[8][9][10]

Core Chemistries of Homobifunctional Crosslinkers

The reactivity of a homobifunctional crosslinker is determined by its reactive end groups. The most common types target primary amines, which are abundant and typically located on the surface of proteins.[11]

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines at physiological to slightly alkaline pH (7.2-9.0).[2][12][13] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide (NHS) as a byproduct.[2] While highly reactive with primary amines, NHS esters have been reported to exhibit side reactions with the side chains of tyrosine, serine, and threonine residues, a factor to consider in data analysis.[14] Many NHS ester crosslinkers are not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[13][15]

Imidoesters

Imidoesters represent another major class of amine-reactive crosslinkers. They react with primary amines between pH 7 and 10 to form amidine bonds.[16][17] A key feature of the resulting amidine bond is that it retains a positive charge at physiological pH, thereby preserving the native isoelectric point of the modified protein.[17][18] Imidoester crosslinkers are generally water-soluble and membrane-permeable.[16][18] However, the amidine bond can be reversible at high pH, and NHS-ester crosslinkers have largely replaced them due to the formation of more stable linkages.[17]

Aldehydes (Glutaraldehyde)

Glutaraldehyde is a non-specific homobifunctional crosslinker that reacts with several functional groups, primarily primary amines.[8] It is often used for fixing cells and tissues for microscopy and can be used to stabilize and determine the stoichiometry of protein complexes.[19] However, its tendency to polymerize in solution and its lack of specific reactivity can complicate structural studies.[19]

Quantitative Data of Common Homobifunctional Crosslinkers

The selection of a crosslinker is critically dependent on its physicochemical properties. The spacer arm length, in particular, acts as a "molecular ruler," providing distance constraints for structural modeling.[20] The table below summarizes key quantitative data for several widely used homobifunctional crosslinkers.

CrosslinkerAbbreviationReactive GroupTarget GroupSpacer Arm Length (Å)Cleavable?Membrane Permeable?
Disuccinimidyl suberateDSSNHS EsterPrimary Amines11.4NoYes
Disuccinimidyl glutarateDSGNHS EsterPrimary Amines7.7NoYes
Dithiobis(succinimidyl propionate)DSPNHS EsterPrimary Amines12.0Yes (Thiol)Yes
Ethylene glycol bis(succinimidyl succinate)EGSNHS EsterPrimary Amines16.1Yes (Hydroxylamine)Yes
Dimethyl adipimidateDMAImidoesterPrimary Amines8.6NoYes
Dimethyl pimelimidateDMPImidoesterPrimary Amines9.2NoYes
Dimethyl suberimidateDMSImidoesterPrimary Amines11.0NoYes
Glutaraldehyde-AldehydePrimary Amines, etc.Variable (5-carbon spacer)NoYes

Note: Spacer arm lengths are approximate and can vary based on the conformation of the molecule.[20]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible crosslinking experiments. Below are generalized protocols for common amine-reactive homobifunctional crosslinkers. Optimization is often necessary for specific protein systems.

Protocol for Protein Crosslinking with DSS (NHS Ester)

This protocol outlines the general steps for crosslinking purified proteins in solution using Disuccinimidyl Suberate (DSS).[21][22][23]

Materials:

  • Purified protein sample (0.1-2 mg/mL)

  • DSS crosslinker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5; 50 mM HEPES, pH 8.0). Avoid Tris or glycine buffers.[15][16][24]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[15][21]

Procedure:

  • Protein Preparation: Prepare the purified protein sample in the chosen Conjugation Buffer.[22]

  • Crosslinker Preparation: Immediately before use, allow the DSS vial to equilibrate to room temperature to prevent condensation.[23] Dissolve DSS in DMSO or DMF to a stock concentration (e.g., 25-50 mM).[23][25] DSS is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be stored.[26]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[15][22]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[21][22] The optimal time and temperature may require empirical determination.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[22][23] This will consume any unreacted DSS. Incubate for an additional 15 minutes at room temperature.[21][23]

  • Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to identify crosslinked products.[21][24] Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[23]

Protocol for Protein Crosslinking with Glutaraldehyde

This protocol provides a method for crosslinking proteins using glutaraldehyde, a less specific but effective crosslinking agent.[8][24][27]

Materials:

  • Purified protein sample

  • Glutaraldehyde solution (e.g., 2.3% or 2.5% stock)

  • Reaction Buffer: Amine-free buffer, pH 7.5-8.0 (e.g., 20 mM HEPES, pH 7.5; Phosphate buffer).[8][24]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[24][27]

Procedure:

  • Protein Preparation: Prepare the protein sample in the Reaction Buffer.[27]

  • Crosslinking Reaction: Add freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.05% to 2% (v/v).[27][28] The optimal concentration should be determined experimentally.

  • Incubation: Incubate the mixture for 2 to 30 minutes.[8][28] Incubation can be done on ice, at room temperature, or at 37°C depending on the desired reaction speed and protein stability.[8][24][28]

  • Quenching: Terminate the reaction by adding the Quenching Solution to neutralize unreacted glutaraldehyde.[24][27]

  • Analysis: Analyze the crosslinked products using SDS-PAGE or other desired methods. The formation of higher molecular weight bands indicates successful crosslinking.[24]

Visualization of Workflows and Pathways

Diagrams are invaluable for visualizing complex experimental processes and molecular interactions. The following diagrams, generated using Graphviz, illustrate a typical crosslinking mass spectrometry workflow and the reaction mechanism of NHS esters.

Experimental Workflow for Crosslinking Mass Spectrometry

The following workflow outlines the major steps involved in identifying protein-protein interactions or probing protein structure using chemical crosslinking coupled with mass spectrometry (XL-MS).[12][29]

XLMS_Workflow ProteinComplex Protein Complex in Solution Crosslinking 1. Chemical Crosslinking (e.g., with DSS) ProteinComplex->Crosslinking Quenching 2. Quenching Reaction (e.g., with Tris) Crosslinking->Quenching Digestion 3. Proteolytic Digestion (e.g., with Trypsin) Quenching->Digestion PeptideMix Complex Peptide Mixture (Linear, Loop-linked, Crosslinked) Digestion->PeptideMix LCMS 4. LC-MS/MS Analysis PeptideMix->LCMS DataAnalysis 5. Database Searching & Data Analysis LCMS->DataAnalysis Results Identified Crosslinks (Distance Restraints) DataAnalysis->Results

Workflow for Crosslinking Mass Spectrometry (XL-MS).
Reaction Mechanism of an NHS-Ester Crosslinker

This diagram illustrates the two-step reaction of a homobifunctional NHS-ester crosslinker with primary amines on two separate protein chains, resulting in a covalent crosslink.

NHS_Ester_Reaction Reagents Protein 1 (Lys-NH2) NHS-Spacer-NHS Protein 2 (Lys-NH2) Step1 Step 1: First Amine Reaction FinalProduct Protein 1-NH-CO-Spacer-CO-NH-Protein 2 NHS (byproduct) Intermediate Protein 1-NH-CO-Spacer-NHS NHS (byproduct) Step1->Intermediate Nucleophilic Attack Step2 Step 2: Second Amine Reaction Step2->FinalProduct Nucleophilic Attack

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely adopted method for the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] Its enduring popularity in bioconjugation stems from its efficiency, selectivity towards primary amines, and the formation of stable amide bonds under mild aqueous conditions.[][3] This technical guide provides a comprehensive overview of the principles of NHS ester chemistry, detailed experimental protocols, and applications in drug development, equipping researchers with the knowledge to effectively implement this foundational technique.

Core Principles of NHS Ester Chemistry

The fundamental reaction involves the nucleophilic acyl substitution of an NHS ester with a primary amine (-NH₂), typically found at the N-terminus of a protein or on the ε-amino group of lysine residues.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a benign byproduct.[]

The formation of the NHS ester itself is generally achieved by activating a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[]

The Critical Role of pH

The pH of the reaction environment is the most critical factor influencing the success of NHS ester chemistry. It governs a crucial balance between the reactivity of the target amine and the stability of the NHS ester itself. For the amine to be nucleophilic, it must be in its unprotonated form. The pKa of the ε-amino group of lysine is approximately 10.5, meaning that at physiological pH, a significant portion is protonated and unreactive. Increasing the pH to a slightly alkaline range (typically 7.2 to 8.5) shifts the equilibrium towards the more reactive, unprotonated form.[][4]

However, this is complicated by the competing reaction of hydrolysis, where the NHS ester reacts with water and is rendered inactive. The rate of hydrolysis increases significantly with pH.[4][5] Therefore, the optimal pH for NHS ester bioconjugation is a compromise, maximizing the rate of the desired aminolysis reaction while minimizing the rate of hydrolysis. For most protein labeling applications, a pH of 8.3 to 8.5 is considered optimal.[1][4][6]

Quantitative Data for Reaction Optimization

To achieve efficient and reproducible bioconjugation, it is essential to understand the quantitative parameters that govern the reaction. The following tables summarize key data regarding NHS ester stability and recommended reaction conditions.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is typically 8.3-8.5. Lower pH reduces the reaction rate due to amine protonation, while higher pH significantly increases the rate of NHS ester hydrolysis.[1][][6]
Temperature 4°C to Room Temperature (20-25°C)Reactions can be performed at room temperature for 30-120 minutes or at 4°C overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester.[]
Buffer Type Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester and should be avoided.[]
Molar Excess of NHS Ester 5- to 20-foldThe optimal molar excess depends on the protein concentration and the number of accessible amines. Higher excesses can lead to over-labeling and potential protein precipitation.[1][6]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve conjugation efficiency by favoring the bimolecular aminolysis reaction over the unimolecular hydrolysis reaction.[]
Table 1: Recommended Reaction Conditions for NHS Ester Bioconjugation

The stability of the NHS ester in aqueous solution is a critical consideration. The following table provides the approximate half-life of a typical NHS ester at various pH values and temperatures, highlighting the importance of timely execution of the conjugation reaction, especially at higher pH.

pHTemperature (°C)Half-life
7.004 - 5 hours
7.044 - 5 hours[7]
8.0Room Temperature~1 hour
8.5Room Temperature~180 minutes[8]
8.6410 minutes[4][7]
9.0Room Temperature~125 minutes[8]
Table 2: Approximate Half-life of NHS Esters in Aqueous Solution

Visualizing the Chemistry and Workflow

To better illustrate the core concepts of NHS ester bioconjugation, the following diagrams have been generated.

NHS_Ester_Reaction_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step reactant1 Carboxylic Acid R-COOH intermediate NHS Ester R-CO-NHS reactant1->intermediate + NHS, EDC reactant2 N-Hydroxysuccinimide (NHS) reactant3 Carbodiimide (EDC) product1 Amide Bond R-CO-NH-R' intermediate->product1 + R'-NH₂ (pH 7.2-8.5) reactant4 Primary Amine R'-NH₂ product2 N-Hydroxysuccinimide product1->product2 + NHS byproduct

NHS Ester Activation and Conjugation Mechanism.

Bioconjugation_Workflow start Start: Protein in Amine-Free Buffer prep_protein 1. Buffer Exchange (if necessary) Ensure protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.5) start->prep_protein reaction 3. Conjugation Reaction Add NHS ester to protein solution (5-20x molar excess). Incubate at RT (30-120 min) or 4°C (overnight) prep_protein->reaction prep_nhs 2. Prepare NHS Ester Stock Solution Dissolve immediately before use in anhydrous DMSO or DMF prep_nhs->reaction quench 4. Quench Reaction (Optional) Add quenching buffer (e.g., Tris or glycine) to consume unreacted NHS ester reaction->quench purify 5. Purification Remove excess reagent and byproducts via size-exclusion chromatography or dialysis quench->purify characterize 6. Characterization Determine degree of labeling (DOL) and confirm conjugate integrity purify->characterize end End: Purified Bioconjugate characterize->end

Experimental Workflow for Protein Bioconjugation.

Detailed Experimental Protocol: Protein Labeling with an NHS Ester

This protocol provides a general framework for the bioconjugation of a protein with an NHS ester-functionalized molecule. Optimization may be required for specific applications.

Materials
  • Protein of interest

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin, drug linker)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5)[1]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[9]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[10]

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[1]

Procedure
  • Protein Preparation:

    • Ensure the protein is in an appropriate amine-free buffer. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[1]

  • NHS Ester Solution Preparation:

    • Immediately before initiating the conjugation, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration should be high enough to avoid introducing a large volume of organic solvent into the reaction (typically not exceeding 10% of the final reaction volume).[9]

    • Note: NHS esters are moisture-sensitive and will hydrolyze in the presence of water. Use high-quality, anhydrous solvent and prepare the solution fresh.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 5- to 20-fold) over the protein.

    • While gently stirring or vortexing the protein solution, add the NHS ester stock solution dropwise.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If using a light-sensitive label, protect the reaction from light.[1]

  • Quenching the Reaction (Optional):

    • To terminate the reaction and consume any unreacted NHS ester, add the quenching solution to the reaction mixture. A final concentration of 50-100 mM of Tris or glycine is typically sufficient.

    • Incubate for an additional 15-30 minutes at room temperature.[10]

  • Purification of the Conjugate:

    • Remove unreacted NHS ester, the hydrolyzed byproduct, and the quenching reagent from the conjugated protein using size-exclusion chromatography (gel filtration) or extensive dialysis against an appropriate storage buffer (e.g., PBS).[1][9]

  • Characterization:

    • Determine the concentration of the purified protein conjugate (e.g., using a BCA or Bradford assay).

    • Calculate the Degree of Labeling (DOL), which is the average number of attached molecules per protein. This is often determined spectrophotometrically by measuring the absorbance of the protein and the attached molecule.

Applications in Drug Development and Cellular Imaging

NHS ester chemistry is a cornerstone of modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).[11][12] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the drug to the antibody is often attached via NHS ester chemistry to the lysine residues of the antibody.[13]

These ADCs can target specific cell surface receptors, such as HER2 or EGFR, which are overexpressed in certain cancers.[11][12][14] Upon binding to the receptor, the ADC is internalized by the cancer cell. Inside the cell, the cytotoxic payload is released, leading to cell death.[15][] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic drug, minimizing its exposure to healthy tissues and reducing side effects.[17]

Furthermore, the conjugation of fluorescent dyes to antibodies and other proteins using NHS esters enables a wide range of cellular imaging applications.[18][19] These fluorescently labeled proteins can be used to visualize the localization and trafficking of specific proteins within living cells, providing insights into complex cellular processes and signaling pathways.[18][19][20]

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Receptor (e.g., HER2, EGFR) ADC->Receptor 1. Binding Signaling Inhibition of Downstream Signaling Pathways (e.g., PI3K/AKT, MAPK) ADC->Signaling Blockage of Receptor Dimerization Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage Payload->DNA 5. Cytotoxicity Apoptosis Apoptosis DNA->Apoptosis

Mechanism of Action of an Antibody-Drug Conjugate.

References

Bis-PEG5-NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Bis-PEG5-NHS ester, a homobifunctional crosslinking agent widely utilized in biological research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols, and applications.

Introduction

This compound is a versatile crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a five-unit polyethylene glycol (PEG) spacer. The NHS esters readily react with primary amines (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds.[1][2] The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes immunogenicity.[3] This reagent is particularly valuable for covalently linking molecules for applications in protein interaction analysis, antibody-drug conjugate (ADC) development, and surface modification.[1][2]

Physicochemical Properties

The key properties of this compound are summarized in the table below, providing essential information for its effective use in experimental design.

PropertyValueReference(s)
Molecular Weight 532.5 g/mol [4]
Spacer Arm Length ~21.7 Å[5]
Chemical Formula C22H32N2O13[4]
Purity Typically >95%
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF[4]
Storage Conditions -20°C, desiccated[4]

Reaction Chemistry and Kinetics

The primary reaction of this compound involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The efficiency of this reaction is highly dependent on the pH of the reaction buffer.

Effect of pH on Reaction Efficiency

The optimal pH for NHS ester reactions is a compromise between the nucleophilicity of the amine and the hydrolytic stability of the NHS ester.[6] Primary amines are more nucleophilic in their deprotonated state, which is favored at higher pH. However, the rate of hydrolysis of the NHS ester also increases with pH, leading to an inactive carboxylate.[6][7] The optimal pH range for NHS ester coupling is typically 7.0-9.0.

Table 3.1.1: Effect of pH on the Half-life of NHS Esters [6][7]

pHTemperature (°C)Half-life
7.004-5 hours
8.025Varies by ester structure (see Table 3.1.2)
8.6410 minutes

Table 3.1.2: Hydrolysis Half-lives of Various PEG NHS Esters at pH 8, 25°C

PEG NHS Ester TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Note: While specific data for this compound is not provided, this table of related compounds illustrates the influence of the ester's local chemical environment on its stability.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimization is recommended for specific experimental systems.

Protein Crosslinking in Solution

This protocol describes a general procedure for crosslinking proteins in a solution.

Materials:

  • This compound

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein(s) in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-25 mM).

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum (ideally <10% v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an ADC using an NHS-ester-functionalized linker like this compound for payload conjugation to an antibody.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab Monoclonal Antibody Ab_buffer Buffer Exchange (Amine-free, pH 7.5-8.5) Ab->Ab_buffer Reaction Conjugation Reaction Ab_buffer->Reaction Linker_Payload Linker-Payload (with NHS ester) Linker_Payload->Reaction Quench Quenching (e.g., Tris buffer) Reaction->Quench Purify Purification (e.g., SEC, TFF) Quench->Purify Characterize Characterization (e.g., HIC, MS, SEC-MALS) Purify->Characterize Final_ADC Final_ADC Characterize->Final_ADC Final ADC

A general workflow for the synthesis of an antibody-drug conjugate (ADC).

Applications in Research

Studying Protein-Protein Interactions

This compound can be used to covalently trap interacting proteins, allowing for their identification and the mapping of interaction interfaces. The workflow for such an experiment, often coupled with mass spectrometry (crosslinking-mass spectrometry or XL-MS), is depicted below.

XL_MS_Workflow Protein_Complex Protein Complex in Solution Crosslinking Add this compound (Crosslinking Reaction) Protein_Complex->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional, e.g., SEC) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Identify crosslinked peptides) LC_MS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

Experimental workflow for crosslinking-mass spectrometry (XL-MS).
Elucidating Signaling Pathways

By identifying protein-protein interactions, crosslinking can help to elucidate signaling pathways. For instance, it can be used to confirm interactions between receptors, adaptors, and enzymes in a signaling cascade. The diagram below illustrates a hypothetical signaling pathway where crosslinking could be applied to study the interaction between Protein A and Protein B.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Protein_A Protein A Receptor->Protein_A Activation Ligand Ligand Ligand->Receptor Protein_B Protein B Protein_A->Protein_B Interaction confirmed by crosslinking Downstream_Effector Downstream Effector Protein_B->Downstream_Effector Signal Transduction Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

References

Enhancing Protein Solubility: A Technical Guide to PEGylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The limited solubility of therapeutic proteins is a significant hurdle in drug development, impacting formulation, stability, and bioavailability. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, has emerged as a powerful and widely adopted strategy to overcome this challenge. This in-depth technical guide explores the core principles of PEGylation for improving protein solubility, providing a comprehensive overview of available reagents, quantitative data on their efficacy, detailed experimental protocols, and a look into the underlying mechanisms.

The Principle of PEGylation for Enhanced Solubility

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[1] When conjugated to a protein, PEG chains form a dynamic, flexible hydrophilic cloud around the molecule. This "stealth" effect has several consequences that contribute to increased solubility:

  • Increased Hydrophilicity: The ethylene glycol repeating units of PEG are highly hydrophilic, significantly increasing the overall water solubility of the conjugate.[2][3]

  • Steric Hindrance: The PEG chains create a steric barrier that prevents protein-protein interactions, which are often the precursors to aggregation and precipitation.[4]

  • Masking of Hydrophobic Patches: PEGylation can mask hydrophobic regions on the protein surface that might otherwise interact with other protein molecules, leading to aggregation.

A Guide to PEGylation Reagents

The choice of PEGylation reagent is critical and depends on the available functional groups on the protein surface and the desired properties of the final conjugate. Reagents are typically characterized by their reactive group, the structure of the PEG chain (linear or branched), and its molecular weight.

Common Reactive Groups for Protein PEGylation

The most common strategies for protein PEGylation target primary amines (the N-terminus and lysine residues) or free sulfhydryl groups (cysteine residues).

Reactive GroupTarget Residue(s)Resulting LinkageKey Features
N-hydroxysuccinimide (NHS) Ester Lysine, N-terminusAmideHighly reactive, efficient at neutral to slightly basic pH.[5]
Maleimide CysteineThioetherHighly specific for sulfhydryl groups, stable linkage.[6]
Aldehyde N-terminus, Lysine (via reductive amination)Secondary AmineSite-specific modification of the N-terminus can be achieved under controlled pH.[7]
Carboxyl (activated with carbodiimides) LysineAmideCan be used to target amines, but less common than NHS esters.
Impact of PEG Structure and Molecular Weight

The architecture and size of the PEG chain also play a crucial role in the properties of the resulting conjugate.

  • Linear vs. Branched PEG: Branched PEGs consist of multiple PEG chains linked to a central core. Compared to linear PEGs of the same total molecular weight, branched PEGs can offer a greater hydrodynamic volume, potentially leading to enhanced steric hindrance and solubility.[8][9] However, some studies have found no significant difference in the hydrodynamic radii of proteins PEGylated with linear versus branched PEGs of the same total molecular weight.[8]

  • Molecular Weight: Increasing the molecular weight of the PEG chain generally leads to a greater increase in the hydrodynamic radius of the protein, which can further enhance solubility and in vivo half-life.[10][11] However, very high molecular weight PEGs can sometimes negatively impact the biological activity of the protein due to increased steric hindrance at the active site.[12]

Quantitative Impact of PEGylation on Protein Solubility

While the qualitative benefits of PEGylation on solubility are well-established, quantitative data can vary depending on the protein, the specific PEG reagent used, and the degree of PEGylation. The following table summarizes available data and general trends.

ProteinPEG Reagent (MW)Fold Increase in SolubilityReference
LysozymemPEG-aldehyde (2kDa, 5kDa, 10kDa)> 11-fold[13]
Granulocyte Colony-Stimulating Factor (G-CSF)Not specifiedQualitatively "increased aqueous solubility"[3]
InsulinNot specifiedQualitatively "extremely soluble with respect to insulin"
Monoclonal AntibodiesNot specifiedQualitatively "increasing solubility"[1]

Experimental Protocols

The following are generalized protocols for the two most common PEGylation chemistries. Optimization of reaction conditions (e.g., molar ratio of PEG to protein, reaction time, pH, and temperature) is crucial for each specific protein.

Protocol for Amine-Reactive PEGylation using NHS Ester

This protocol describes a general procedure for conjugating an NHS-activated PEG to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.

  • Amine-reactive PEG reagent (e.g., mPEG-NHS).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS reagent in DMSO or DMF to a concentration of 10-20 mg/mL.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.

  • Purification: Remove unreacted PEG and byproducts, and separate the PEGylated protein from the un-PEGylated protein using SEC.

  • Characterization: Analyze the degree of PEGylation using SDS-PAGE (which will show a molecular weight shift) and/or mass spectrometry.

Protocol for Sulfhydryl-Reactive PEGylation using Maleimide

This protocol outlines a general procedure for conjugating a maleimide-activated PEG to a protein containing a free cysteine residue.

Materials:

  • Protein of interest with at least one free sulfhydryl group in a thiol-free buffer (e.g., PBS) at pH 6.5-7.5.

  • (Optional) A reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to ensure the cysteine is in its reduced state.

  • Sulfhydryl-reactive PEG reagent (e.g., mPEG-Maleimide).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., a solution of a free thiol like β-mercaptoethanol or cysteine).

  • Purification system (e.g., SEC).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, pre-treat with a reducing agent to ensure the target cysteine is not in a disulfide bond.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Maleimide reagent in DMSO or DMF.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing a free thiol to react with any unreacted maleimide groups.

  • Purification: Purify the PEGylated protein using SEC to remove unreacted PEG, quenching agent, and un-PEGylated protein.

  • Characterization: Confirm PEGylation via SDS-PAGE and/or mass spectrometry.

Visualizing the Process and Mechanism

Experimental Workflow for Protein PEGylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein in Amine-free Buffer mixing Mix Protein and PEG-NHS protein_prep->mixing peg_prep Dissolve PEG-NHS in DMSO/DMF peg_prep->mixing incubation Incubate (RT or 4°C) mixing->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching purification Purify by SEC quenching->purification characterization Characterize (SDS-PAGE, MS) purification->characterization final_product PEGylated Protein characterization->final_product

Caption: A generalized workflow for the PEGylation of a protein using an amine-reactive NHS-ester PEG reagent.

Mechanism of Solubility Enhancement by PEGylation

solubility_mechanism cluster_before Before PEGylation cluster_after After PEGylation p1 Protein p2 Protein p1->p2 Aggregation p1_hydrophobic Hydrophobic Patch p1->p1_hydrophobic peg_p1 PEGylated Protein peg_chain1 PEG peg_p1->peg_chain1 Hydrophilic Shield peg_p2 PEGylated Protein peg_chain2 PEG peg_p2->peg_chain2 Hydrophilic Shield water1 H2O peg_chain1->water1 water2 H2O peg_chain1->water2 water3 H2O peg_chain2->water3

Caption: PEGylation enhances protein solubility by creating a hydrophilic shield around the protein.

Conclusion

PEGylation is a versatile and effective method for improving the solubility of therapeutic proteins. By carefully selecting the appropriate PEGylation reagent and optimizing the reaction conditions, researchers can significantly enhance the physicochemical properties of their protein of interest, thereby overcoming a critical bottleneck in the development of protein-based therapeutics. The protocols and principles outlined in this guide provide a solid foundation for implementing this powerful technology in the laboratory.

References

An In-depth Technical Guide: Bis-PEG5-NHS Ester for Protein Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive overview of Bis-PEG5-NHS ester, a homobifunctional crosslinking agent, for researchers, scientists, and professionals in drug development. It details the chemical principles, experimental protocols, and applications relevant to protein coupling.

Introduction to this compound

This compound is a chemical crosslinker used to covalently link molecules, primarily proteins. Its structure is characterized by three key components:

  • Two N-hydroxysuccinimide (NHS) Ester Groups: These are highly reactive groups located at both ends of the molecule. They readily react with primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2]

  • A Polyethylene Glycol (PEG) Spacer: The "PEG5" designation indicates a chain of five repeating ethylene glycol units. This hydrophilic spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can minimize steric hindrance.[3][4]

  • Homobifunctional Nature: Having identical reactive groups at both ends (NHS-PEG-NHS), this reagent is designed to link two molecules that both present primary amines.[2][5][6] It is classified as a non-cleavable linker.[7]

This combination of features makes this compound a valuable tool for creating stable protein conjugates, studying protein-protein interactions, and developing bioconjugates for therapeutic or diagnostic purposes.[5][8]

Chemical Principle of NHS Ester Coupling

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine from a protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

Reaction Mechanism Diagram

Caption: Reaction of this compound with protein primary amines.

A critical competing reaction is the hydrolysis of the NHS ester by water, which renders the crosslinker inactive. The rate of this hydrolysis increases significantly with rising pH. Therefore, the reaction pH must be carefully optimized to balance amine reactivity (which increases with pH) and NHS ester stability (which decreases with pH).[9]

Quantitative Data and Reagent Properties

The precise characteristics of this compound are crucial for reproducible experimental design.

PropertyValue / RangeSource(s)
Molecular Formula C₂₂H₃₂N₂O₁₃[3][7][10]
Molecular Weight 532.50 g/mol [3][7][10]
Spacer Arm Length ~21.6 Å (19 atoms)[11]
Purity >95%[3][7]
Solubility Water, DMSO, DMF, Methylene Chloride[3][10][11]
Reactive Groups N-hydroxysuccinimide (NHS) Ester (x2)[10]
Reactive Towards Primary amines (-NH₂)[3][10]
Storage Conditions -20°C, under inert gas, desiccated[3][10][11]

Reaction Condition Parameters

ParameterRecommended Range / ValueNotesSource(s)
Optimal Reaction pH 7.2 - 8.5A compromise to maximize amine reactivity while minimizing hydrolysis. The optimal pH is often cited as 8.3-8.5.[1][12]
Reaction Time 30-60 min (Room Temp) or 2 hours (4°C)Can be adjusted based on protein concentration and desired degree of labeling.[13][14][15]
Molar Excess of Reagent 10- to 50-fold over proteinHighly dependent on protein concentration and the number of available lysines. Empirical optimization is necessary.[4][13]
Compatible Buffers Phosphate (PBS), HEPES, Bicarbonate, BorateBuffers must be free of primary amines.[1][14][15]
Incompatible Buffers Tris, GlycineThese contain primary amines that compete with the target protein for reaction with the NHS ester.[1][14][15]

NHS Ester Hydrolysis Half-Life

pHTemperatureHalf-LifeSource(s)
7.00°C4-5 hours[1]
8.04°C1 hour[16]
8.64°C10 minutes[1][16]

Experimental Protocols

Below is a general protocol for protein-protein crosslinking. The specific concentrations and molar excess should be optimized for each experimental system.

Workflow for Protein Crosslinking

Caption: Step-by-step workflow for a typical protein crosslinking experiment.

Detailed Methodology

  • Reagent and Buffer Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[14][15]

    • Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5).[15]

    • Prepare your protein solution(s) in the reaction buffer. Concentrations typically range from 1-10 mg/mL.[12][14]

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[12][14][15] Do not prepare aqueous stock solutions for storage as the reagent will hydrolyze.[11][14][15]

  • Crosslinking Reaction:

    • Add the calculated amount of the crosslinker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[14]

    • Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours at 4°C.[15]

  • Quenching the Reaction:

    • (Optional but recommended) Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[13]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[4]

  • Analysis and Purification:

    • Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

    • Remove excess, unreacted crosslinker and quenching reagents to purify the protein conjugate. This is commonly achieved through size-exclusion chromatography (desalting columns) or dialysis.[13][14][15]

Applications in Research and Drug Development

The ability of this compound to covalently link proteins makes it a versatile tool.

Logical Relationship of Crosslinker Function

Crosslinker_Application ProteinA Protein A (e.g., Antibody) Crosslinker This compound ProteinA->Crosslinker ProteinB Protein B (e.g., Enzyme, Toxin) ProteinB->Crosslinker Complex Stable Covalent Complex (A-PEG5-B) Crosslinker->Complex Covalent Bonding Application Downstream Application Complex->Application

Caption: this compound links two proteins to enable new functions.
  • Studying Protein-Protein Interactions: By "freezing" interactions between proteins in a complex, crosslinking can help identify binding partners and map interaction interfaces. The PEG spacer provides flexibility, facilitating the capture of dynamic or transient interactions.[17]

  • Antibody-Drug Conjugate (ADC) Development: While heterobifunctional linkers are more common in modern ADCs, homobifunctional linkers can be used in certain strategies to link drugs or payloads to antibodies, leveraging the numerous lysine residues available.[5][18]

  • Hydrogel Formation: Homobifunctional PEGs can crosslink polymers to form hydrogels, which are used in tissue engineering and for creating matrices for controlled drug release.[5][19]

  • Surface Immobilization: Proteins can be covalently attached to amine-functionalized surfaces for applications in diagnostics and biomaterials.

References

Methodological & Application

Application Notes and Protocols for Protein-Protein Conjugation using Bis-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG5-NHS ester is a homo-bifunctional crosslinking reagent widely used in bioconjugation to covalently link two protein molecules. This reagent consists of a five-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) esters. The NHS esters react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate, minimizing aggregation and preserving protein structure and function. These characteristics make this compound an invaluable tool in various applications, including the development of antibody-drug conjugates (ADCs), the creation of protein dimers for therapeutic applications, and the study of protein-protein interactions.

Principle of the Method

The conjugation process relies on the reaction between the NHS esters of the this compound and primary amine groups on the protein surface. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. The reaction proceeds through a nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. By controlling the stoichiometry of the reaction, it is possible to favor the formation of intramolecular crosslinks (within a single protein) or intermolecular crosslinks (between two or more proteins).

Materials and Reagents

  • This compound: Store at -20°C, protected from moisture.

  • Proteins to be conjugated: Purified and in an amine-free buffer.

  • Conjugation Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For preparing the crosslinker stock solution.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

  • Analytical Instruments: SDS-PAGE system, UV-Vis spectrophotometer, and optionally a mass spectrometer.

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Prepare the proteins to be conjugated in the conjugation buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.

  • Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

Protein-Protein Conjugation Reaction
  • Add the desired molar excess of the this compound stock solution to the protein mixture. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point of 10:1 to 50:1 is recommended.[1][2]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

  • Optional Quenching Step: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will consume any unreacted NHS esters.

Purification of the Conjugate
  • Remove the excess crosslinker and unreacted proteins from the conjugate using SEC or IEX.

  • Monitor the purification process by measuring the absorbance at 280 nm.

  • Pool the fractions containing the desired conjugate.

Analysis of the Conjugate
  • SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to visualize the formation of higher molecular weight species (dimers, trimers, etc.). Run both the unconjugated protein and the conjugated sample for comparison. The appearance of new bands at higher molecular weights indicates successful conjugation.

  • Size-Exclusion Chromatography (SEC): SEC can be used to determine the hydrodynamic radius of the conjugate and assess its aggregation state.

  • Mass Spectrometry: For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry.

Data Presentation

Table 1: Recommended Molar Ratios for Trial Experiments
Molar Ratio (Crosslinker:Protein)Expected Outcome
5:1Primarily monomeric protein with some dimer formation.
20:1A significant increase in dimer formation with some higher-order oligomers.
50:1Predominantly higher-order oligomers and potential for protein precipitation.
Table 2: Troubleshooting Guide for Protein-Protein Conjugation
IssuePossible CauseSuggested Solution
Low conjugation efficiencyInactive crosslinker due to hydrolysis.Prepare a fresh stock solution of this compound in anhydrous solvent immediately before use.
Presence of primary amines in the buffer.Dialyze the protein into an amine-free buffer such as PBS.
Suboptimal pH.Ensure the pH of the conjugation buffer is between 7.2 and 8.5.
Protein precipitationExcessive crosslinking.Reduce the molar ratio of crosslinker to protein. Optimize the reaction time and temperature.
Poor solubility of the conjugate.The PEG spacer in this compound generally improves solubility, but for highly hydrophobic proteins, further optimization may be necessary.
Multiple high molecular weight bands on SDS-PAGENon-specific aggregation.Optimize purification methods to isolate the desired conjugate.

Visualizations

experimental_workflow Experimental Workflow for Protein-Protein Conjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis p1 Dissolve Proteins in Amine-Free Buffer r1 Mix Proteins and Crosslinker (Optimize Molar Ratio) p1->r1 p2 Prepare Fresh Crosslinker Stock Solution (DMSO/DMF) p2->r1 r2 Incubate (RT or 4°C) r1->r2 r3 Quench Reaction (e.g., Tris Buffer) r2->r3 u1 Size-Exclusion or Ion-Exchange Chromatography r3->u1 a1 SDS-PAGE u1->a1 a2 SEC Analysis u1->a2 a3 Mass Spectrometry u1->a3 EGFR_signaling Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation EGF EGF EGF->EGFR Binding & Dimerization

References

Step-by-Step Guide for Bis-PEG5-NHS Ester Crosslinking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to using Bis-PEG5-NHS ester for crosslinking biomolecules. It includes detailed protocols for common applications, data presentation to guide experimental optimization, and diagrams to visualize key processes.

Introduction to this compound

This compound is a homobifunctional crosslinking reagent that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a five-unit polyethylene glycol (PEG) spacer.[1][2][3] The NHS esters react specifically with primary amines (-NH2), found on the N-terminus of proteins and the side chain of lysine residues, to form stable and irreversible amide bonds.[2][][5] This reaction is most efficient at a pH range of 7.2 to 8.5.[][5]

The PEG spacer arm is hydrophilic, which helps to increase the water solubility of the crosslinker and the resulting conjugate, potentially reducing aggregation and immunogenicity.[2][6] this compound is a valuable tool in bioconjugation for applications such as creating antibody-drug conjugates (ADCs), linking proteins or peptides, and developing PROTACs.[3][7][8]

Data Presentation: Optimizing Reaction Conditions

The efficiency of crosslinking with this compound is influenced by several factors, including the molar ratio of the crosslinker to the biomolecule, the pH of the reaction buffer, and the reaction temperature and time. The following tables provide illustrative data to guide the empirical optimization of your specific crosslinking reaction.

Table 1: Effect of Molar Ratio of this compound to Protein on Conjugation Efficiency

Molar Ratio (Crosslinker:Protein)Expected OutcomeRemarks
5:1 - 20:1Generally sufficient for most protein-protein crosslinking.[9]A good starting range for initial experiments.
10:1 - 50:1Recommended for dilute protein solutions or to achieve a higher degree of labeling.[6][9]Higher ratios increase the likelihood of modification at multiple sites.
>50:1May lead to excessive modification, potentially causing protein aggregation or loss of activity.Use with caution and monitor protein stability.

Note: The optimal molar ratio is dependent on the concentration of the protein and the number of available primary amines.

Table 2: Influence of Reaction pH on NHS Ester Reactivity

Reaction pHRelative Reaction RateStability of NHS EsterRecommendation
6.5 - 7.0ModerateHigh (low hydrolysis)Slower reaction but good for controlling the extent of modification.
7.2 - 8.0HighModerate (hydrolysis increases with pH)Optimal range for efficient conjugation.[1]
> 8.5Very HighLow (rapid hydrolysis)Can lead to lower conjugation efficiency due to rapid hydrolysis of the NHS ester.[5][10]

Table 3: Recommended Reaction Time and Temperature

TemperatureTimeApplication Notes
Room Temperature (20-25°C)30 - 60 minutesSuitable for most standard crosslinking reactions.[9][11]
4°C2 - 4 hoursRecommended for proteins that are sensitive to room temperature incubation to maintain their stability.[5][9]
On Ice2 hoursCan be used to slow down the reaction and potentially increase specificity.[11]

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol describes a general method for crosslinking two proteins using this compound.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein 1 and Protein 2

  • Conjugation Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer pH 8.3. Avoid buffers containing primary amines like Tris or glycine.[6][11]

  • Quenching Buffer: 1 M Tris-HCl pH 7.5 or 1 M Glycine

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 1-10 mg/mL.[11]

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[11] The NHS ester is moisture-sensitive, so do not prepare stock solutions for long-term storage.[11]

  • Crosslinking Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 50-fold).[6][9] Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[5][9]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9] Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked product using SDS-PAGE to observe the formation of higher molecular weight species. Further characterization can be performed using mass spectrometry.

Protocol for Antibody-Small Molecule Conjugation

This protocol is relevant for the development of antibody-drug conjugates (ADCs) where a small molecule with a primary amine is conjugated to an antibody.

Materials:

  • Antibody of interest

  • Amine-containing small molecule

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (as above)

  • Quenching Buffer (as above)

  • Purification equipment (e.g., desalting columns)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer or BSA), perform a buffer exchange into the Conjugation Buffer.

  • Prepare Crosslinker and Small Molecule Solutions: Prepare a stock solution of the amine-containing small molecule in a suitable solvent. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Two-Step Conjugation:

    • Step 1: Activation of the Small Molecule: React the amine-containing small molecule with a molar excess of this compound in an appropriate solvent. This reaction creates a PEGylated small molecule with a terminal NHS ester.

    • Step 2: Conjugation to Antibody: Add the activated small molecule-PEG-NHS ester to the antibody solution at a desired molar ratio.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quench and Purify: Quench the reaction with the Quenching Buffer and purify the antibody-drug conjugate using a desalting column to remove unconjugated small molecules and crosslinker.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC (Hydrophobic Interaction Chromatography), or mass spectrometry.

Visualizations

Chemical Reaction and Experimental Workflow

G cluster_reaction Chemical Reaction Mechanism cluster_workflow Experimental Workflow Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Crosslinker This compound Crosslinker->Intermediate Product Protein-NH-CO-PEG5-... (Stable Amide Bond) Intermediate->Product NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS Release A 1. Reagent Preparation - Dissolve Protein in Buffer - Prepare fresh Crosslinker Solution B 2. Crosslinking Reaction - Add Crosslinker to Protein - Incubate (RT or 4°C) A->B C 3. Quenching - Add Tris or Glycine Buffer B->C D 4. Purification - Size-Exclusion Chromatography - Dialysis C->D E 5. Analysis - SDS-PAGE - Mass Spectrometry D->E

Caption: Reaction mechanism and a typical experimental workflow for this compound crosslinking.

Conceptual Diagram: Antibody-Drug Conjugate (ADC) Mechanism of Action

ADC_Mechanism cluster_systemic Systemic Circulation cluster_cellular Cellular Internalization and Drug Release ADC Antibody-Drug Conjugate (Ab-PEG5-Drug) HealthyCell Healthy Cell ADC->HealthyCell No Binding CancerCell Cancer Cell (with Target Antigen) ADC->CancerCell Specific Binding Internalization Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: Conceptual diagram of an Antibody-Drug Conjugate (ADC) targeting and killing a cancer cell.

References

Application Notes and Protocols for Bis-PEG5-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-PEG5-NHS ester as a homobifunctional crosslinker in the synthesis of antibody-drug conjugates (ADCs). The inclusion of a discrete five-unit polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting ADC, potentially leading to an improved pharmacokinetic profile and therapeutic index.

Introduction to this compound in ADC Synthesis

This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a five-unit PEG chain. NHS esters are highly reactive towards primary amines, such as the ε-amine of lysine residues on the surface of antibodies and amine groups present in certain cytotoxic payloads. This homobifunctional nature allows for a two-step conjugation strategy, providing a controlled method for linking a drug to an antibody.

The PEG component of the linker offers several advantages in ADC development:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can help to counterbalance the hydrophobicity of many cytotoxic drugs, reducing the propensity for aggregation of the final ADC product.

  • Improved Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, which may lead to a longer circulation half-life and reduced renal clearance.

  • Reduced Immunogenicity: PEGylation can shield the linker and drug from the immune system, potentially reducing the immunogenicity of the conjugate.

Experimental Protocols

A two-step conjugation process is recommended when using a homobifunctional linker like this compound for ADC synthesis. This approach involves first reacting the linker with the amine-containing cytotoxic drug to form a drug-linker intermediate, which is then purified and subsequently reacted with the antibody.

Materials and Equipment
  • Antibody: Purified monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-7.4).

  • Amine-containing Cytotoxic Drug: High-purity drug with a primary or secondary amine available for conjugation.

  • This compound: High-purity crosslinker.

  • Solvents: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Buffers:

    • Conjugation Buffer: PBS, pH 7.2-8.5.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.5.

  • Purification:

    • For drug-linker intermediate: Reverse-phase high-performance liquid chromatography (RP-HPLC).

    • For ADC: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Analytical Equipment:

    • UV-Vis Spectrophotometer.

    • Liquid chromatography-mass spectrometry (LC-MS).

    • Hydrophobic interaction chromatography (HIC).

    • Size-exclusion chromatography (SEC).

Step 1: Synthesis of the Drug-Linker Intermediate

This protocol outlines the reaction of this compound with an amine-containing cytotoxic drug.

Protocol:

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Dissolve the amine-containing drug in anhydrous DMSO to a final concentration of 10-20 mM.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 100 mM. Note: NHS esters are moisture-sensitive and should be used promptly after dissolution.

  • Reaction Setup:

    • In a clean, dry reaction vessel, add the dissolved amine-containing drug.

    • Slowly add a 1.5 to 5-fold molar excess of the dissolved this compound to the drug solution while gently stirring. The use of a molar excess of the linker will favor the formation of the mono-substituted drug-linker intermediate.

    • The final reaction volume should contain less than 20% DMSO.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with continuous stirring.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker product and the consumption of the starting materials.

  • Purification of the Drug-Linker Intermediate:

    • Upon completion, purify the drug-linker intermediate from unreacted drug, linker, and any di-substituted byproducts using RP-HPLC.

    • Collect the fractions containing the desired product, confirm the identity and purity by LC-MS, and lyophilize to obtain the purified drug-linker intermediate as a solid.

Step 2: Conjugation of the Drug-Linker Intermediate to the Antibody

This protocol describes the conjugation of the purified drug-linker intermediate to the lysine residues of the antibody.

Protocol:

  • Reagent Preparation:

    • Prepare the antibody in an amine-free conjugation buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 5-10 mg/mL.

    • Dissolve the purified drug-linker intermediate in anhydrous DMSO to a final concentration of 10-20 mM.

  • Reaction Setup:

    • Add a 5 to 20-fold molar excess of the dissolved drug-linker intermediate to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody integrity.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching:

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted drug-linker intermediate and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is crucial to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination:

  • UV-Vis Spectroscopy: This method relies on the distinct absorbance spectra of the antibody and the cytotoxic drug. By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the protein and the drug can be determined, and the average DAR can be calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.) can be resolved. The weighted average DAR is calculated from the peak areas of the different species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis by LC-MS can be used to determine the molecular weight of the different ADC species. The mass difference between the unconjugated antibody and the conjugated species allows for the precise determination of the number of drugs attached.

Analysis of Purity and Aggregation
  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the covalent attachment of the drug.

Stability Assessment

The stability of the ADC in relevant biological matrices is a key parameter.

  • Plasma Stability: The ADC is incubated in plasma (e.g., human, mouse) at 37°C over a time course. At various time points, aliquots are analyzed by methods such as ELISA (to measure total antibody concentration) and LC-MS (to measure the concentration of intact ADC and free drug) to determine the rate of drug deconjugation.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during ADC synthesis and characterization.

Table 1: Reaction Parameters for ADC Synthesis

ParameterValue
Antibody Concentration (mg/mL)5 - 10
Molar Ratio (Drug-Linker:Antibody)5:1 to 20:1
Reaction Buffer pH8.0 - 8.5
Reaction Time (hours)1 - 2
Reaction Temperature (°C)25

Table 2: Characterization of the Purified ADC

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR)HIC / LC-MSe.g., 3.5 - 4.5
Purity by SEC (%)SEC-HPLC> 95%
Aggregate Content by SEC (%)SEC-HPLC< 5%
Free Drug Level (µg/mL)LC-MS< 1

Table 3: Plasma Stability of the ADC

Time (hours)% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)
0100100
24> 95> 95
48> 90> 90
96> 85> 85
168> 80> 80

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in these application notes.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Conjugation drug Amine-containing Drug reaction1 Reaction in Anhydrous DMSO drug->reaction1 linker This compound linker->reaction1 intermediate Drug-Linker Intermediate reaction1->intermediate purification1 RP-HPLC Purification intermediate->purification1 reaction2 Conjugation (pH 8.0-8.5) purification1->reaction2 Purified Drug-Linker antibody Antibody antibody->reaction2 adc Crude ADC purification2 SEC/TFF Purification adc->purification2 final_adc Purified ADC purification2->final_adc ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC binding Binding adc->binding receptor Tumor Cell Antigen Receptor receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome degradation Lysosomal Degradation lysosome->degradation payload_release Payload Release degradation->payload_release apoptosis Cell Death (Apoptosis) payload_release->apoptosis

Application Notes and Protocols: Amine-Reactive Crosslinking Using Bis-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG5-NHS ester is a homobifunctional crosslinking reagent that contains two N-hydroxysuccinimide (NHS) esters at either end of a five-unit polyethylene glycol (PEG) spacer.[1] This reagent is designed for the covalent conjugation of molecules containing primary amines (-NH2), such as the N-terminus of proteins and the epsilon-amine of lysine residues.[2][3] The NHS esters react with primary amines in a pH-dependent manner to form stable amide bonds.[2] The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate, mitigates the potential for aggregation of conjugated proteins, and can reduce the immunogenicity of the spacer itself.[1][4] This defined-length PEG linker provides precise control over the distance between conjugated molecules. This compound is a valuable tool in various applications, including protein-protein interaction studies, antibody-drug conjugate (ADC) development, and the creation of PROTACs (PROteolysis TArgeting Chimeras).[1][5]

A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH.[4][6] Therefore, careful control of reaction conditions is essential for successful crosslinking.

Below we provide detailed protocols and quantitative data for the effective use of this compound in your research.

Chemical Reaction

The fundamental reaction involves the acylation of a primary amine by the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide.

reagent This compound intermediate Mono-conjugated Intermediate reagent->intermediate + Protein 1 (pH 7.2-8.5) hydrolysis Hydrolyzed NHS Ester (Inactive) reagent->hydrolysis + H2O (competing reaction) protein1 Protein 1 (with Primary Amine R-NH2) protein2 Protein 2 (with Primary Amine R'-NH2) crosslinked Crosslinked Proteins (Stable Amide Bonds) intermediate->crosslinked + Protein 2 intermediate->hydrolysis + H2O nhs NHS byproduct intermediate->nhs crosslinked->nhs cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein 1. Prepare Protein Solution (0.1 mM in PBS, pH 8.0) add_crosslinker 3. Add Crosslinker to Protein (10- to 50-fold molar excess) prep_protein->add_crosslinker prep_crosslinker 2. Prepare Crosslinker Stock (e.g., 250 mM in anhydrous DMSO) Use immediately prep_crosslinker->add_crosslinker incubate 4. Incubate (30 min at RT or 2h at 4°C) add_crosslinker->incubate quench 5. Quench Reaction (Add Tris to 20-50 mM, 15 min) incubate->quench purify 6. Purify Conjugate (Desalting column or dialysis) quench->purify analyze 7. Analyze Results (SDS-PAGE, Mass Spectrometry) purify->analyze cluster_low_yield Low or No Crosslinking cluster_precipitation Protein Precipitation start Problem cause1 Cause: Inactive Reagent (Hydrolyzed NHS Ester) start->cause1 Low Yield cause2 Cause: Incompatible Buffer (Contains primary amines like Tris or Glycine) start->cause2 Low Yield cause3 Cause: Suboptimal Reaction Conditions start->cause3 Low Yield cause4 Cause: Over-crosslinking start->cause4 Precipitation solution1 Solution: - Use fresh, anhydrous DMSO for stock. - Bring reagent vial to RT before opening. - Prepare stock solution immediately before use. cause1->solution1 solution2 Solution: - Use amine-free buffers such as PBS, HEPES, or Borate. - Dialyze protein into a compatible buffer. cause2->solution2 solution3 Solution: - Increase molar excess of crosslinker. - Increase protein concentration. - Optimize pH (try pH 8.0-8.5). - Increase incubation time. cause3->solution3 solution4 Solution: - Decrease molar excess of crosslinker. - Decrease incubation time. - Lower the reaction temperature to 4°C. cause4->solution4

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the systemic circulation time, improve stability, and reduce the immunogenicity of nanoparticles. Bis-PEG5-NHS ester is a homobifunctional crosslinker that provides a discrete five-unit PEG spacer, enabling the covalent conjugation of nanoparticles to amine-containing molecules or surfaces. This document provides detailed application notes and protocols for the use of this compound in the surface modification of nanoparticles.

The N-hydroxysuccinimide (NHS) esters at both ends of the this compound molecule react efficiently with primary amines (-NH2) on the nanoparticle surface or on amine-functionalized nanoparticles to form stable amide bonds. This process creates a hydrophilic and biocompatible PEG layer that sterically hinders the adsorption of opsonins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging circulation half-life.

Key Applications

  • Prolonging Systemic Circulation: The hydrophilic PEG layer minimizes non-specific protein adsorption, leading to a "stealth" effect that allows nanoparticles to evade the immune system and circulate for extended periods.

  • Improving Nanoparticle Stability: PEGylation prevents the aggregation of nanoparticles in biological media with high ionic strength, enhancing their colloidal stability.[1][2][3]

  • Enhancing Biocompatibility: The PEG coating can reduce the inherent cytotoxicity of certain nanoparticle core materials, improving their safety profile.[4]

  • Facilitating Targeted Drug Delivery: The bifunctional nature of this compound can be utilized to conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, enabling active targeting to specific cells or tissues.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound. Please note that these values are illustrative and will vary depending on the specific nanoparticle type, size, and experimental conditions.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterBare Nanoparticles (Amine-Functionalized)This compound Modified Nanoparticles
Hydrodynamic Diameter (nm) 105 ± 5125 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) +35 ± 3-5 ± 2
Surface Amine Groups (nmol/mg) 150 ± 1015 ± 5

Table 2: In Vitro Stability and Biocompatibility

AssayBare Nanoparticles (Amine-Functionalized)This compound Modified Nanoparticles
Colloidal Stability in PBS (24h, % change in size) 35% (Aggregation)< 5% (Stable)
Protein Adsorption (µg protein/mg NP) 85 ± 912 ± 3
Cell Viability (HeLa cells, 100 µg/mL, 24h) 65% ± 5%92% ± 4%
Hemolysis (%) 15%< 2%

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the direct conjugation of this compound to nanoparticles that have been pre-functionalized to present primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, liposomes)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Centrifuge

  • Probe sonicator or bath sonicator

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

    • Sonicate the suspension to ensure a homogenous dispersion.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so fresh preparation is crucial.[5]

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle suspension. A 20- to 50-fold molar excess of the crosslinker to the estimated surface amine groups is a good starting point.[5] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid nanoparticle destabilization.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or shaking.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the modified nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Remove the supernatant containing unreacted crosslinker and byproducts.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.

  • Characterization and Storage:

    • Resuspend the final purified PEGylated nanoparticles in an appropriate buffer (e.g., PBS).

    • Characterize the modified nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm successful PEGylation using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).

    • Store the PEGylated nanoparticles at 4°C.

Protocol 2: In Vitro Biocompatibility Assessment - MTT Assay

This protocol provides a method to assess the cytotoxicity of the surface-modified nanoparticles.

Materials:

  • This compound modified nanoparticles

  • Bare (unmodified) nanoparticles as a control

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of the bare and PEGylated nanoparticles in complete DMEM at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Remove the old media from the wells and replace it with 100 µL of the nanoparticle suspensions. Include wells with untreated cells as a negative control.

    • Incubate the cells with the nanoparticles for 24 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental Workflow for Nanoparticle Surface Modification

G cluster_0 Nanoparticle Preparation cluster_1 Crosslinker Preparation cluster_2 Conjugation and Purification Amine_NP Amine-Functionalized Nanoparticles Dispersion Dispersion in Bicarbonate Buffer (pH 8.3) Amine_NP->Dispersion Reaction Conjugation Reaction (1-2h, RT) Dispersion->Reaction PEG_NHS This compound Dissolution Dissolution in Anhydrous DMSO PEG_NHS->Dissolution Dissolution->Reaction Quenching Quenching with Tris or Glycine Reaction->Quenching Purification Centrifugation and Washing (3x with PBS) Quenching->Purification Final_Product PEGylated Nanoparticles Purification->Final_Product

Caption: Workflow for surface modification of nanoparticles.

Impact of PEGylation on Nanoparticle Properties and Function

G cluster_0 Core Nanoparticle cluster_1 Surface Modification cluster_2 Resulting Properties cluster_3 Functional Outcomes Core_NP Bare Nanoparticle (e.g., Amine-Functionalized) PEGylation This compound Conjugation Core_NP->PEGylation Hydrophilic_Surface Hydrophilic Surface PEGylation->Hydrophilic_Surface Steric_Hindrance Steric Hindrance PEGylation->Steric_Hindrance Neutral_Charge Near-Neutral Zeta Potential PEGylation->Neutral_Charge Reduced_Opsonization Reduced Opsonization Hydrophilic_Surface->Reduced_Opsonization Steric_Hindrance->Reduced_Opsonization Increased_Stability Increased Stability Steric_Hindrance->Increased_Stability Neutral_Charge->Increased_Stability Prolonged_Circulation Prolonged Circulation Reduced_Opsonization->Prolonged_Circulation Improved_Biocompatibility Improved Biocompatibility Increased_Stability->Improved_Biocompatibility

Caption: Effects of PEGylation on nanoparticle characteristics.

General Workflow for Targeted Drug Delivery

G cluster_0 Nanoparticle Formulation cluster_1 Systemic Administration and Circulation cluster_2 Cellular Uptake and Drug Release Drug_Loading Drug Encapsulation Surface_Mod Surface PEGylation with This compound Drug_Loading->Surface_Mod Targeting_Ligand Targeting Ligand Conjugation Surface_Mod->Targeting_Ligand Administration Intravenous Administration Targeting_Ligand->Administration Circulation Prolonged Systemic Circulation Administration->Circulation EPR_Effect EPR Effect Mediated Tumor Accumulation Circulation->EPR_Effect Targeting Receptor-Mediated Targeting EPR_Effect->Targeting Internalization Cellular Internalization (Endocytosis) Targeting->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery workflow using modified nanoparticles.

References

Application Notes and Protocols for Bis-PEG5-NHS Ester Bioconjugation Techniques for Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bis-PEG5-NHS ester in peptide bioconjugation. This homobifunctional crosslinker is a valuable tool for creating complex peptide constructs, such as peptide dimers, multi-specific ligands, and peptide-drug conjugates, with applications in targeted therapeutics, diagnostics, and fundamental research.

Introduction to this compound

This compound is a chemical crosslinking reagent characterized by a central hydrophilic polyethylene glycol (PEG) spacer of five ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the NHS esters react efficiently with primary amines (such as the N-terminus or the epsilon-amine of lysine residues) on peptides to form stable amide bonds.[1] This bifunctionality allows for the controlled crosslinking of peptides to form dimers or the conjugation of two different peptide molecules to create bispecific agents.[2][3]

Key Properties and Applications:

  • Homobifunctional Crosslinking: Enables the dimerization of peptides or the conjugation of two amine-containing molecules.

  • Hydrophilic PEG Spacer: Improves the aqueous solubility of the final conjugate and can reduce aggregation.[2][4]

  • Amine-Reactive NHS Esters: Form stable amide bonds with primary amines in a pH-dependent manner.[4]

  • Applications:

    • Creation of bivalent or bispecific peptide ligands for enhanced receptor binding or targeting of multiple cellular markers.

    • Development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

    • Formation of peptide-based hydrogels and other biomaterials.[5]

Quantitative Data Summary

The following table summarizes quantitative data from a representative study involving the conjugation of this compound to peptides. These values can serve as a starting point for experimental design.

Parameterc(RGDfK)-PEG5-NHS Ester SynthesisGE11-PEG5-NHS Ester Synthesis
Peptide c(RGDfK)GE11
This compound (molar equivalents) 1.35-8
Base (DIPEA) (molar equivalents) 3.54
Solvent Anhydrous DMFAnhydrous DMF
Reaction Time (Ultrasound-assisted) 15 min15 min
Reaction Time (Mechanical agitation) 60 min60 min
Yield (Ultrasound-assisted) 43%26%
Yield (Mechanical agitation) 38%46%
Purification Method Semipreparative HPLCSemipreparative HPLC
Characterization MALDI-TOF MS, HR-ESI-MSMALDI-TOF MS, HR-ESI-MS

Experimental Protocols

General Considerations
  • Moisture Sensitivity: this compound is moisture-sensitive. Store the reagent at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4]

  • Solvent Choice: Use anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare stock solutions of the crosslinker.[4]

  • Buffer Selection: For aqueous reactions, use amine-free buffers such as phosphate-buffered saline (PBS) at a pH of 7.0-8.0. Buffers containing primary amines (e.g., Tris or glycine) will compete with the reaction and should be avoided.[4]

  • Stock Solutions: Prepare stock solutions of this compound immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions. Do not store stock solutions.[4]

Protocol for Peptide Dimerization (Homodimerization)

This protocol describes the crosslinking of a single peptide species to form a homodimer.

Materials:

  • Peptide with at least one primary amine

  • This compound

  • Anhydrous DMF or DMSO

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., HPLC system with a C18 column, or size-exclusion chromatography columns)

  • Analytical equipment (e.g., MALDI-TOF or ESI mass spectrometer)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • For controlled dimerization, add 0.5 molar equivalents of the this compound stock solution to the peptide solution. This stoichiometry favors the formation of peptide-PEG-peptide dimers over oligomers. For initial experiments, a 5 to 20-fold molar excess of the crosslinker may be used to ensure reaction completion, followed by optimization.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.[4]

  • Purification: Purify the peptide dimer from unreacted peptide, excess crosslinker, and reaction byproducts using reverse-phase HPLC or size-exclusion chromatography.

  • Characterization: Confirm the identity and purity of the dimer by mass spectrometry. The expected mass will be (2 x peptide mass) + (mass of PEG5 linker).

Protocol for Creating a Bispecific Peptide Ligand (Heteroconjugation)

This protocol involves a two-step process to conjugate two different peptides.

Materials:

  • Peptide A (with a primary amine)

  • Peptide B (with a primary amine)

  • This compound

  • Other materials as listed in Protocol 3.2.

Procedure:

  • Step 1: Mono-activation of Peptide A

    • Dissolve Peptide A in the Conjugation Buffer.

    • Add a 5 to 10-fold molar excess of this compound to the Peptide A solution. This high excess favors the formation of Peptide A mono-functionalized with the PEG linker (Peptide A-PEG5-NHS).

    • Incubate for 30-60 minutes at room temperature.

    • Immediately purify the Peptide A-PEG5-NHS conjugate using HPLC to remove excess crosslinker and unreacted Peptide A.

  • Step 2: Conjugation with Peptide B

    • Dissolve the purified Peptide A-PEG5-NHS and Peptide B in fresh Conjugation Buffer. Use a 1:1 molar ratio of the two components.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching, Purification, and Characterization: Follow steps 4, 5, and 6 from Protocol 3.2 to quench the reaction, purify the final Peptide A-PEG5-Peptide B conjugate, and characterize it by mass spectrometry.

Visualizations

Chemical Reaction Workflow

cluster_0 Step 1: First Amine Reaction cluster_1 Step 2: Second Amine Reaction Peptide_A_NH2 Peptide A with Primary Amine Intermediate Mono-activated Peptide A (Peptide A-PEG5-NHS) Peptide_A_NH2->Intermediate Reaction with one NHS ester Bis_PEG5_NHS This compound Bis_PEG5_NHS->Intermediate NHS_byproduct1 NHS byproduct Intermediate->NHS_byproduct1 Final_Conjugate Final Peptide A-PEG5-Peptide B Conjugate Intermediate->Final_Conjugate Reaction with second NHS ester Peptide_B_NH2 Peptide B with Primary Amine Peptide_B_NH2->Final_Conjugate NHS_byproduct2 NHS byproduct Final_Conjugate->NHS_byproduct2

Caption: Chemical reaction workflow for heteroconjugation.

Experimental Workflow

Start Start Reagent_Prep Prepare Peptide and This compound Solutions Start->Reagent_Prep Conjugation Perform Conjugation Reaction (30-60 min at RT or 2h at 4°C) Reagent_Prep->Conjugation Quenching Quench Reaction (e.g., with Tris buffer) Conjugation->Quenching Purification Purify Conjugate (HPLC or SEC) Quenching->Purification Characterization Characterize Conjugate (Mass Spectrometry) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for peptide bioconjugation.

Signaling Pathway Inhibition by a Bispecific Peptide-PEG Conjugate

The following diagram illustrates how a bispecific peptide, created using this compound to link the EGFR-targeting peptide GE11 and the integrin αvβ3-targeting peptide c(RGDfK), can simultaneously inhibit two key signaling pathways involved in cancer cell proliferation, survival, and migration.

cluster_0 EGFR Signaling Pathway cluster_1 Integrin αvβ3 Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival1 Cell Proliferation & Survival mTOR->Proliferation_Survival1 ECM ECM (e.g., Vitronectin) Integrin Integrin αvβ3 ECM->Integrin Binds FAK FAK Integrin->FAK Src Src FAK->Src Migration_Survival2 Cell Migration & Survival Src->Migration_Survival2 Bispecific_Peptide GE11-PEG5-c(RGDfK) Bispecific Peptide Bispecific_Peptide->EGFR Blocks Bispecific_Peptide->Integrin Blocks

Caption: Dual inhibition of EGFR and Integrin αvβ3 pathways.

References

Application Notes and Protocols for Quenching Unreacted Bis-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG5-NHS ester is a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostic assay development. Its two N-hydroxysuccinimide (NHS) ester groups react with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds[1][2][3]. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate[3]. Following the conjugation reaction, it is crucial to quench any unreacted this compound to prevent nonspecific crosslinking and ensure the homogeneity of the final product. This document provides detailed protocols for quenching unreacted this compound in solution.

Chemical Properties of this compound

This compound is sensitive to moisture and should be stored in a desiccated environment at -20°C[1][2]. Before use, the reagent should be equilibrated to room temperature to prevent condensation[4]. Stock solutions should be prepared fresh in anhydrous, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and used immediately[1][3]. The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amination reaction[5][6]. The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises[4][5][6].

Quenching Strategies for Unreacted this compound

There are two primary strategies for quenching unreacted this compound: nucleophilic scavenging and hydrolysis.

  • Nucleophilic Scavenging: This method involves the addition of a small molecule containing a primary amine, which rapidly reacts with the remaining NHS esters. Common quenching agents include Tris, glycine, lysine, and ethanolamine[7][8][9][10][11][12]. Hydroxylamine is another effective quenching reagent that hydrolyzes the NHS ester to a hydroxamate[10][12]. More recently, methylamine has been proposed as a highly efficient agent for reversing O-acyl ester side products, which can also be a consequence of NHS ester reactions[13].

  • Hydrolysis: The NHS ester can be inactivated by hydrolysis, which converts the reactive ester to a non-reactive carboxyl group. This process can be accelerated by increasing the pH of the reaction mixture[5][6][7][11].

The choice of quenching method depends on the specific application and the nature of the biomolecule being conjugated.

Quantitative Data on Quenching Conditions

The following tables summarize key quantitative data for the different quenching strategies.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Data compiled from multiple sources referencing general NHS ester stability[5][6][7][9][14].

Table 2: Common Nucleophilic Quenching Agents and Recommended Concentrations

Quenching AgentRecommended Final ConcentrationIncubation TimeIncubation Temperature
Tris20-50 mM15 minutesRoom Temperature
Glycine20-50 mM15 minutesRoom Temperature
Lysine20-50 mM15 minutesRoom Temperature
Ethanolamine20-50 mM15 minutesRoom Temperature
Hydroxylamine10-50 mM15 minutes - 1 hourRoom Temperature
Methylamine0.4 M1 hourRoom Temperature

Concentrations and incubation times are general recommendations and may require optimization for specific applications[3][7][8][10][12][13][15][16].

Experimental Protocols

Protocol 1: Quenching with Tris or Glycine

This is the most common method for quenching NHS ester reactions.

Materials:

  • 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Reaction mixture containing unreacted this compound

Procedure:

  • To the reaction mixture, add the 1 M Tris-HCl or 1 M Glycine stock solution to achieve a final concentration of 20-50 mM.

  • Incubate the mixture for 15 minutes at room temperature with gentle mixing.

  • The quenched reaction mixture is now ready for purification to remove the excess quenching reagent and byproducts.

Protocol 2: Quenching with Hydroxylamine

Hydroxylamine is a potent quenching agent.

Materials:

  • 1 M Hydroxylamine-HCl, pH 8.5

  • Reaction mixture containing unreacted this compound

Procedure:

  • Add the 1 M hydroxylamine-HCl stock solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15 minutes to 1 hour at room temperature.

  • Proceed with the purification of the conjugate.

Protocol 3: Quenching by pH-Induced Hydrolysis

This method avoids the introduction of additional small molecules that might require removal.

Materials:

  • 1 M Sodium Phosphate buffer, pH 8.6 or higher

  • Reaction mixture containing unreacted this compound

Procedure:

  • Adjust the pH of the reaction mixture to 8.6 or higher by adding the high pH buffer.

  • Incubate for at least 30 minutes at 4°C (as the half-life is approximately 10 minutes at this condition) or for a shorter time at room temperature.

  • After incubation, adjust the pH back to a neutral range if required for downstream applications.

  • Purify the conjugate to remove hydrolysis byproducts.

Diagrams

Quenching_Workflow cluster_reaction Bioconjugation Reaction cluster_quenching Quenching Step Biomolecule Biomolecule Reaction_Mix Reaction Mixture (pH 7.2-8.5) Biomolecule->Reaction_Mix BisPEG5NHS This compound BisPEG5NHS->Reaction_Mix Quenching_Agent Add Quenching Agent (e.g., Tris, Glycine) or Adjust pH Reaction_Mix->Quenching_Agent After Incubation Quenched_Mix Quenched Reaction Mixture Quenching_Agent->Quenched_Mix Purification Purification (e.g., Desalting, Dialysis) Quenched_Mix->Purification Proceed to Quenching_Reactions cluster_aminolysis Quenching by Nucleophilic Scavenging (Aminolysis) cluster_hydrolysis Quenching by Hydrolysis NHS_Ester This compound R-O-N(C=O)₂C₂H₄ Amide_Product Stable Amide Adduct R-C(=O)NH-R' NHS_Ester->Amide_Product + R'-NH₂ Carboxylate_Product Inactive Carboxylate R-COOH NHS_Ester->Carboxylate_Product + H₂O / OH⁻ Quencher_Amine Quenching Agent R'-NH₂ (e.g., Tris, Glycine) NHS_Leaving_Group N-Hydroxysuccinimide Water Water/Hydroxide H₂O / OH⁻ (High pH) NHS_Leaving_Group2 N-Hydroxysuccinimide

References

Troubleshooting & Optimization

Preventing hydrolysis of Bis-PEG5-NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG5-NHS ester conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and prevent unwanted hydrolysis of the NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

A1: The primary cause of this compound hydrolysis is the reaction of the N-hydroxysuccinimide (NHS) ester with water.[1][2][3] This competing reaction cleaves the ester, rendering it inactive and unable to conjugate to primary amines on the target molecule.[2] The rate of hydrolysis is significantly influenced by the pH of the reaction buffer.[1][2][4]

Q2: What is the optimal pH for minimizing hydrolysis and maximizing conjugation efficiency?

A2: The optimal pH for NHS ester coupling is a balance between maximizing the availability of reactive (deprotonated) primary amines and minimizing the rate of hydrolysis.[2] This is typically achieved in the pH range of 7.2 to 8.5.[1][5][6] A pH of 8.3-8.5 is often considered optimal for many applications.[4][7] At lower pH values, the primary amines are protonated and less nucleophilic, slowing down the conjugation reaction.[2][4] At higher pH values, the rate of hydrolysis increases dramatically, reducing the yield of the desired conjugate.[1][2][4]

Q3: Which buffers are recommended for this compound conjugation?

A3: Amine-free buffers are essential to prevent the buffer components from competing with the target molecule for reaction with the NHS ester.[1][6][8] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers within the optimal pH range of 7.2 to 8.5.[1][6] A 0.1 M sodium bicarbonate or sodium phosphate buffer at a pH of 8.3-8.5 is a common choice.[2][4][7]

Q4: How should I prepare and handle my this compound to maintain its reactivity?

A4: this compound is moisture-sensitive and should be stored desiccated at -20°C.[5][8] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[8][9] It is recommended to dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][8] Do not prepare and store stock solutions in aqueous buffers.[5][8] Ensure the DMF is of high quality and amine-free, as degraded DMF can contain amines that will react with the NHS ester.[4][7]

Q5: How can I stop the conjugation reaction?

A5: The conjugation reaction can be stopped by adding a quenching reagent that contains primary amines.[1][10] Common quenching agents include Tris or glycine buffers, which are added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[5][11] Hydroxylamine can also be used to hydrolyze unreacted NHS esters.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of this compound - Verify the pH of the reaction buffer is within the optimal range (7.2-8.5).[5][6] - Use freshly prepared NHS ester solution.[8] - Perform the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.[5]
Suboptimal Buffer Composition - Ensure an amine-free buffer (e.g., PBS, HEPES, Borate) is used.[1][6] - Avoid buffers containing Tris or glycine.[1][6]
Inactive this compound - Store the reagent properly, desiccated at -20°C.[5][8] - Allow the vial to equilibrate to room temperature before opening.[8][9] - Perform a quality control check on the NHS ester to assess its reactivity (see Experimental Protocols).
Low Protein Concentration - Increase the concentration of the protein to favor the conjugation reaction over hydrolysis.[1] A concentration of at least 2 mg/mL is recommended.[5]
Inconsistent Results Acidification of the Reaction Mixture - During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a decrease in pH.[4][7] - Monitor the pH during the reaction or use a more concentrated buffer to maintain pH stability.[4][7]
Variable Reagent Quality - Use high-quality, anhydrous grade DMSO or amine-free DMF for dissolving the NHS ester.[5]

Quantitative Data Summary

Table 1: pH-Dependent Half-life of NHS Esters

pHTemperature (°C)Half-life
7.004-5 hours[1][13]
8.041 hour[12]
8.6410 minutes[1][12][13]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5[1][6]Optimal is often 8.3-8.5.[4][7]
Temperature 4°C to Room Temperature[1]Lower temperatures can reduce hydrolysis but may require longer reaction times.[5]
Reaction Time 0.5 - 4 hours[1]Can be extended to overnight at 4°C.[2][5]
Protein Concentration ≥ 2 mg/mL[5]Higher concentrations favor conjugation over hydrolysis.[1]
Molar Excess of NHS Ester 5- to 20-fold[2]The optimal ratio should be determined empirically for each specific application.

Experimental Protocols

Protocol 1: General Conjugation of a Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[2][4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[2]

  • Desalting column for purification.

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a known concentration (e.g., 10 mg/mL).[4][8]

  • Initiate the Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[1][4]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[5] Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Assessing the Reactivity of this compound

This protocol is adapted from methods used to check for NHS ester hydrolysis.[9][14]

Materials:

  • This compound.

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0).

  • 0.5-1.0 N NaOH.

  • UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

  • Prepare a Solution of the NHS Ester: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of DMSO or DMF and then dilute with the buffer.[9]

  • Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm. This reading corresponds to any pre-existing hydrolyzed NHS.

  • Induce Complete Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[9] Mix and incubate for a few minutes to ensure complete hydrolysis.

  • Measure Final Absorbance: Promptly measure the absorbance of the base-treated solution at 260 nm.[9]

  • Interpretation: A significant increase in absorbance at 260 nm after base treatment indicates that the this compound was active. The N-hydroxysuccinimide released upon hydrolysis has a strong absorbance at this wavelength.[9] If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

Visualizations

Hydrolysis_vs_Conjugation cluster_0 Competing Reactions Bis_PEG5_NHS_ester This compound Conjugated_Product Stable Amide Bond (Conjugated Product) Bis_PEG5_NHS_ester->Conjugated_Product Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Carboxylate (Hydrolyzed Ester) Bis_PEG5_NHS_ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (on target molecule) Water Water (H₂O) Experimental_Workflow cluster_workflow Conjugation Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) B 2. Prepare Fresh this compound (Anhydrous DMSO/DMF) C 3. Mix and Incubate (1-4h @ RT or overnight @ 4°C) B->C D 4. Quench Reaction (e.g., Tris or Glycine) C->D E 5. Purify Conjugate (e.g., Desalting Column) D->E Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Conjugation Efficiency Start Low Conjugation? pH_Check Is pH 7.2-8.5? Start->pH_Check Buffer_Check Amine-free buffer? pH_Check->Buffer_Check Yes Adjust_pH Adjust Buffer pH pH_Check->Adjust_pH No Reagent_Check NHS ester active? Buffer_Check->Reagent_Check Yes Change_Buffer Use Amine-free Buffer Buffer_Check->Change_Buffer No Concentration_Check Protein conc. >2mg/mL? Reagent_Check->Concentration_Check Yes Use_New_Reagent Use Fresh/Tested Reagent Reagent_Check->Use_New_Reagent No Success Optimize Reaction Time/Temp Concentration_Check->Success Yes Increase_Conc Increase Protein Concentration Concentration_Check->Increase_Conc No

References

Technical Support Center: Optimizing Bis-PEG5-NHS Ester Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Bis-PEG5-NHS ester coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal conjugation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for this compound coupling with primary amines?

The optimal pH for the reaction between a this compound and a primary amine is a critical factor that balances amine reactivity and NHS ester stability.[1][2] The recommended pH range is typically between 7.2 and 8.5.[1][3][4] Many protocols suggest an ideal pH of 8.3-8.5 for efficient modification.[5][6][7]

At a pH below 7.2, the primary amines on the target molecule are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the reaction rate.[2][5] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, leading to the inactivation of the reagent and a reduction in coupling efficiency.[2][3][5]

Q2: My coupling efficiency is low. What are the potential causes and how can I improve it?

Low coupling efficiency is a common issue that can arise from several factors. Here’s a breakdown of potential causes and troubleshooting steps:

  • Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1][3][4] Use a calibrated pH meter to verify the pH of your buffer immediately before use.

  • NHS Ester Hydrolysis: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, rendering them non-reactive.[3][8] Always use anhydrous solvents like DMSO or DMF to prepare stock solutions of the this compound and prepare them immediately before use.[1][8] Do not store NHS esters in aqueous buffers.[8]

  • Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your yield.[3][8][9] Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[3][10]

  • Low Reactant Concentration: Low concentrations of your target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction.[3] If possible, increase the concentration of your protein or other amine-containing molecule.

  • Reagent Quality: Ensure your this compound has not degraded. Store it properly at -20°C in a desiccated environment.[9] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8][9]

Q3: Can Bis-PEG5-NHS esters react with other functional groups besides primary amines?

While the primary target for NHS esters is aliphatic primary amines, side reactions with other nucleophilic groups can occur, although they are generally less favorable.[9][11] These include:

  • Hydroxyl groups (Serine, Threonine, Tyrosine): Reaction with hydroxyl groups forms unstable ester linkages that can be easily hydrolyzed.[9]

  • Sulfhydryl groups (Cysteine): Reaction with sulfhydryl groups forms thioesters, which are also less stable than the amide bond formed with primary amines.[9]

  • Imidazole groups (Histidine): The imidazole ring of histidine can also exhibit some reactivity.[9]

These side reactions are more likely to occur at a higher pH.[12]

Q4: How can I quench the reaction once it is complete?

To stop the conjugation reaction, you can add a small molecule containing a primary amine.[4] Common quenching reagents include Tris or glycine, added to a final concentration of 20-100 mM.[2][3][10] This will consume any unreacted this compound.

Quantitative Data Summary

The efficiency of NHS ester coupling is a balance between the desired amidation reaction and the competing hydrolysis reaction. The rates of both reactions are heavily influenced by pH.

pHNHS Ester Half-life in Aqueous SolutionAmine ReactivityCoupling Efficiency
7.04-5 hours at 0°C[3][13][14]LowSuboptimal
8.3-8.5Significantly shorterHighOptimal[5][6][7]
8.610 minutes at 4°C[3][13][14]HighDecreased due to rapid hydrolysis

Experimental Protocols

General Protocol for this compound Coupling to a Protein

This protocol provides a general guideline. Optimization may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, Borate buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to the desired stock concentration.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[2] Gently mix immediately. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[15]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Visual Guides

G start Low Coupling Efficiency Observed check_ph Verify Reaction Buffer pH (7.2 - 8.5) start->check_ph check_buffer Check for Amine-Containing Buffers (e.g., Tris, Glycine) check_ph->check_buffer Correct pH adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph Incorrect pH check_reagent Assess NHS Ester Quality (Storage & Handling) check_buffer->check_reagent Amine-Free Buffer buffer_exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS, Borate) check_buffer->buffer_exchange Amine Buffer Present check_conc Evaluate Reactant Concentrations check_reagent->check_conc Reagent OK new_reagent Use Fresh, Properly Stored This compound check_reagent->new_reagent Suspect Degradation increase_conc Increase Protein/Peptide Concentration check_conc->increase_conc Concentration Too Low success Improved Coupling Efficiency check_conc->success Concentration OK adjust_ph->success buffer_exchange->success new_reagent->success increase_conc->success

G

References

Side reactions of NHS esters in bioconjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary aliphatic amine groups (–NH₂).[1][2] In the context of proteins, these reactive sites are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[2] This reaction, a nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[2][3]

Q2: What are the most common side reactions associated with NHS esters?

The most significant side reaction is the hydrolysis of the NHS ester in the presence of water.[1] This reaction competes with the desired amine reaction, converting the NHS ester into a non-reactive carboxylic acid and reducing conjugation efficiency.[1] Another potential issue is the reaction with other nucleophilic amino acid side chains, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[1][4][5][6][7]

Q3: How does pH affect NHS ester reactions?

The pH of the reaction buffer is a critical factor. The optimal pH range for NHS ester coupling to primary amines is typically between 7.2 and 8.5.[2][8][9][10]

  • Below pH 7.2: Primary amines are protonated (-NH₃⁺), rendering them less nucleophilic and slowing down the reaction rate.[2]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, which can outcompete the desired aminolysis reaction.[8][11][12][13]

Q4: Which buffers are recommended for NHS ester chemistry?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][14]

  • Recommended Buffers: Phosphate, borate, bicarbonate, and HEPES buffers are commonly used.[2][8][10]

  • Buffers to Avoid: Tris and glycine-based buffers are incompatible with NHS ester reactions because they contain primary amines.[1]

Q5: Can NHS esters react with amino acids other than lysine?

Yes, while highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, particularly at higher pH or when primary amines are not readily accessible.[1][2][4]

  • Serine, Threonine, and Tyrosine: The hydroxyl groups on these residues can be acylated by NHS esters to form unstable ester linkages.[4][5][6][7] These O-acyl bonds are less stable than the amide bonds formed with lysines and can be hydrolyzed.[2]

  • Cysteine: The sulfhydryl group of cysteine can react to form a thioester, which is also less stable than an amide bond.[1][4]

  • Histidine: The imidazole ring of histidine can also exhibit some reactivity.[1]

Q6: How should NHS ester reagents be stored and handled?

NHS esters are sensitive to moisture.[14] They should be stored in a desiccated environment at -20°C.[1] Before opening, the reagent vial should be allowed to equilibrate to room temperature to prevent condensation.[1][14] Stock solutions in anhydrous organic solvents like DMSO or DMF should be prepared fresh for each experiment to minimize hydrolysis.[1][14]

Troubleshooting Guide

Problem: Low or No Conjugation Yield
Possible Cause Recommended Solution
Hydrolyzed NHS Ester The reagent may have been compromised by moisture during storage or handling.[2] Use a fresh vial of the NHS ester and ensure it is properly warmed to room temperature before opening to prevent condensation.[2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[14]
Incorrect pH The reaction pH is outside the optimal range of 7.2-8.5.[2] A pH that is too low will result in the protonation of amines, while a pH that is too high will accelerate hydrolysis.[2] Use a calibrated pH meter to verify the pH of your reaction buffer.
Incompatible Buffer The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[1][14] Perform a buffer exchange into a non-amine-containing buffer such as PBS, HEPES, or bicarbonate.[2]
Low Protein Concentration At low protein concentrations, the competing hydrolysis reaction can outcompete the bimolecular conjugation reaction.[8] Increase the concentration of the protein in the reaction mixture (a concentration of 1-10 mg/mL is recommended).[2][15]
Problem: High Background or Non-Specific Binding
Possible Cause Recommended Solution
Insufficient Quenching The reaction was not effectively stopped, leading to continued reaction of the NHS ester with non-target molecules. Add a quenching agent such as Tris, glycine, or hydroxylamine to a final concentration of 50-100 mM to consume any unreacted NHS ester.[16]
Inadequate Purification Failure to remove excess, unreacted, or hydrolyzed label after the conjugation reaction is a major source of background signal.[16] Use a desalting column (size-exclusion chromatography), dialysis, or HPLC to efficiently separate the labeled protein from small molecule contaminants.[16]
Protein Aggregation Improper reaction conditions can cause the protein or the conjugate to aggregate, trapping unbound label.[16] Optimize reaction conditions such as protein concentration and buffer composition.
Problem: Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent Reagent Handling Variations in the storage and handling of the NHS ester can lead to different levels of hydrolysis between experiments. Always allow the reagent to equilibrate to room temperature before opening and prepare fresh stock solutions.[2]
pH Drift During Reaction The release of N-hydroxysuccinimide during the reaction is acidic and can cause the pH of poorly buffered solutions to drop.[2][12] Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Variable Reaction Times/Temperatures The extent of both the desired conjugation and the side reactions are dependent on reaction time and temperature.[2] Standardize the incubation time and temperature for all experiments.

Quantitative Data Summary

Table 1: Half-life of NHS Esters in Aqueous Solution
pHTemperature (°C)Half-life
7.004-5 hours[8][11][17]
8.04~1 hour[13]
8.6410 minutes[8][11][13]

Experimental Protocols

Protocol 1: General NHS Ester Bioconjugation

This protocol provides a general workflow for conjugating an NHS ester to a protein.

Materials:

  • Protein to be labeled in a suitable non-amine-containing buffer (e.g., PBS, pH 7.4)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform the Conjugation: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purify the Conjugate: Remove excess, non-reacted label and reaction by-products using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Quenching the NHS Ester Reaction

To stop the labeling reaction, a small molecule containing a primary amine is added to react with any remaining NHS esters.

Common Quenching Agents:

  • Tris buffer

  • Glycine

  • Hydroxylamine

  • Ethanolamine

Procedure:

  • Prepare a stock solution of the chosen quenching agent (e.g., 1 M Tris-HCl, pH 8.0).

  • At the end of the desired conjugation reaction time, add the quenching agent to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to ensure all excess NHS ester has been deactivated.

Protocol 3: Purification using a Desalting Column

This method rapidly separates the labeled protein from small molecule contaminants based on size.

Procedure:

  • Equilibrate the Column: Equilibrate a desalting column (e.g., a spin column) with your desired storage buffer according to the manufacturer's instructions.

  • Load the Sample: Apply the quenched reaction mixture to the top of the column resin.

  • Elute the Conjugate: Centrifuge the column (if using a spin format) or allow the buffer to flow through (for gravity-flow formats). The larger, labeled protein will elute first in the void volume, while the smaller, unbound label and salts will be retained in the resin.

Visualizations

NHS_Ester_Reactions cluster_desired Desired Reaction cluster_side Side Reactions Protein_NH2 Protein-NH₂ (Primary Amine) Bioconjugate Protein-NH-CO-R (Stable Amide Bond) Protein_NH2->Bioconjugate Aminolysis NHS_Ester R-NHS Ester NHS_Ester->Bioconjugate Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis Unstable_Adduct Unstable Adducts (e.g., O-acyl esters) NHS_Ester->Unstable_Adduct Reaction with other nucleophiles NHS N-Hydroxysuccinimide Bioconjugate->NHS releases H2O H₂O (Water) H2O->Hydrolyzed_Ester Other_Nucleophiles Other Nucleophiles (e.g., Ser, Thr, Tyr -OH) Other_Nucleophiles->Unstable_Adduct

Caption: NHS Ester Reaction Pathways in Bioconjugation.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_Reagent Check NHS Ester Reagent (Fresh? Stored Properly?) Start->Check_Reagent Check_pH Verify Buffer pH (7.2 - 8.5?) Check_Reagent->Check_pH No Use_New_Reagent Use Fresh Reagent Check_Reagent->Use_New_Reagent Yes Check_Buffer Check Buffer Composition (Amine-free?) Check_pH->Check_Buffer No Adjust_pH Adjust pH Check_pH->Adjust_pH Yes Check_Concentration Assess Protein Concentration (>1 mg/mL?) Check_Buffer->Check_Concentration No Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange Yes Concentrate_Protein Concentrate Protein Check_Concentration->Concentrate_Protein Yes Success Successful Conjugation Check_Concentration->Success No Use_New_Reagent->Check_pH Adjust_pH->Check_Buffer Buffer_Exchange->Check_Concentration Concentrate_Protein->Success

Caption: Troubleshooting Workflow for Low Conjugation Yield.

Experimental_Workflow Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Prepare_NHS 2. Prepare Fresh NHS Ester Solution (Anhydrous DMSO/DMF) Prepare_Protein->Prepare_NHS Conjugate 3. Mix Protein and NHS Ester (Incubate RT or 4°C) Prepare_NHS->Conjugate Quench 4. Quench Reaction (Add Tris, Glycine, etc.) Conjugate->Quench Purify 5. Purify Conjugate (Desalting Column) Quench->Purify Analyze 6. Analyze Final Product Purify->Analyze

Caption: General Experimental Workflow for NHS Ester Bioconjugation.

References

Technical Support Center: Post-Reaction Purification of Bis-PEG5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective removal of excess Bis-PEG5-NHS ester following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a homobifunctional crosslinker used to covalently link molecules containing primary amines, such as proteins and peptides. The N-hydroxysuccinimide (NHS) esters at both ends of the polyethylene glycol (PEG) spacer react with amine groups to form stable amide bonds.[1] Removal of the excess, unreacted this compound is critical as its presence can lead to non-specific crosslinking, aggregation of the target molecule, and potential interference in downstream applications and assays.[2]

Q2: What is the first step I should take after my conjugation reaction is complete?

The first and most crucial step is to quench the reaction. This deactivates any remaining unreacted NHS esters, preventing further unwanted reactions. Quenching is achieved by adding a reagent with a primary amine that will react with and consume the excess NHS esters.[1][3]

Q3: What are the common methods for removing the quenched, excess this compound?

The most common and effective methods for removing small molecules like this compound from larger protein conjugates are based on size differences. These include:

  • Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size as they pass through a column packed with a porous resin.[4][5] Larger molecules (the conjugate) elute first, while smaller molecules (excess crosslinker and quenching agent) are retained and elute later.[5]

  • Dialysis: This technique involves placing the reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[6][7] The membrane allows smaller molecules to diffuse out into a larger volume of buffer, while retaining the larger conjugate.[7]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid filtration method where the sample solution flows tangentially across a membrane.[8][9] This process can be used for diafiltration, a technique for buffer exchange and removal of small molecules from a solution containing larger molecules.[10][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of purified conjugate Precipitation of the conjugate: The purification process may have caused the protein to precipitate.Ensure the buffer used throughout the purification process is compatible with your protein's stability. Consider performing purification at a lower temperature (e.g., 4°C).
Adsorption to purification media: The protein may be non-specifically binding to the chromatography resin or dialysis membrane.Pre-treat the purification media according to the manufacturer's instructions to block non-specific binding sites.
Incorrect MWCO for dialysis/TFF: The membrane pores may be too large, leading to loss of the conjugate.Select a membrane with an MWCO that is significantly smaller than the molecular weight of your conjugate (typically 3-5 times smaller).[12]
Presence of aggregates in the final product Ineffective quenching: The NHS ester reaction may not have been fully stopped, leading to continued crosslinking.Ensure the quenching agent is added in sufficient molar excess and allowed to react for an adequate amount of time.
Concentration-induced aggregation: The purification process, especially TFF, may have overly concentrated the protein.Monitor the protein concentration during the process and avoid excessive concentration.
Residual this compound detected Insufficient purification: The chosen method may not have been run under optimal conditions for complete removal.For SEC, ensure the column bed volume is adequate for the sample volume. For dialysis, increase the number of buffer changes and the total dialysis time.[7] For TFF, perform additional diafiltration volumes.[10]

Comparison of Purification Methods

While specific quantitative data for the removal of this compound is dependent on the specific conjugate and experimental conditions, the following table provides a qualitative comparison to guide your choice of method.

Parameter Size Exclusion Chromatography (SEC) Dialysis Tangential Flow Filtration (TFF)
Principle Separation based on molecular size.[5]Diffusion across a semi-permeable membrane.[7]Size-based separation via filtration.[8]
Speed Fast (minutes to a few hours).[9]Slow (typically overnight with multiple buffer changes).[13]Very fast (can be completed in hours).[9]
Sample Volume Small to large scale.Small to large scale.Ideal for larger volumes (>10 mL).[9]
Protein Recovery Generally high, but can be affected by column adsorption.High, but some sample loss can occur during handling.Very high, with minimal sample loss.[11]
Efficiency of Removal High, can achieve baseline separation.High, dependent on buffer volume and changes.[7]High, dependent on the number of diavolumes.[10]
Final Concentration Sample is diluted.Sample is diluted.[14]Sample can be concentrated.[15]
Ease of Use Requires chromatography equipment.Simple setup.[16]Requires a specific TFF system.

Experimental Protocols

Protocol 1: Quenching the NHS Ester Reaction

This is the essential first step before any purification method.

Materials:

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.[3][17]

Procedure:

  • Once the desired incubation time for your conjugation reaction is complete, add the quenching buffer to the reaction mixture.

  • The final concentration of the quenching agent should be between 20-100 mM.[1][3]

  • Incubate for 15-30 minutes at room temperature with gentle mixing.[1]

G reaction Conjugation Reaction Mixture (Protein + this compound) quench Add Quenching Buffer (e.g., Tris or Glycine) reaction->quench incubate Incubate (15-30 min) quench->incubate quenched_mix Quenched Reaction Mixture incubate->quenched_mix

Caption: Workflow for quenching the this compound reaction.

Protocol 2: Purification via Size Exclusion Chromatography (Desalting Column)

Materials:

  • Pre-packed desalting column with an appropriate molecular weight cut-off for your protein.

  • Equilibration/elution buffer (a buffer compatible with your protein's stability, e.g., PBS).

Procedure:

  • Equilibrate the desalting column with 3-5 column volumes of the equilibration buffer according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).

  • Elute the sample with the equilibration buffer.

  • Collect the fractions. The protein conjugate will elute in the void volume (the first fractions), while the smaller this compound and quenching agent will be retained and elute later.[2]

  • Monitor the protein concentration of the fractions (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your purified conjugate.

Protocol 3: Purification via Dialysis

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein).[6]

  • Large volume of dialysis buffer (at least 200-500 times the sample volume).[7]

  • Magnetic stirrer and stir bar.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).[6]

  • Load the quenched reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential sample dilution.

  • Seal the tubing/cassette securely.

  • Immerse the sealed dialysis bag in the dialysis buffer.

  • Stir the buffer gently at the desired temperature (e.g., 4°C for protein stability).[13]

  • Allow dialysis to proceed for at least 4 hours or overnight.[13]

  • Change the dialysis buffer at least 2-3 times to ensure complete removal of the small molecules.[7]

  • Recover the purified sample from the dialysis tubing/cassette.

Protocol 4: Purification via Tangential Flow Filtration (TFF)

Materials:

  • TFF system with a membrane cassette of an appropriate MWCO.

  • Diafiltration buffer (a buffer compatible with your protein).

Procedure:

  • Set up the TFF system according to the manufacturer's instructions.

  • Equilibrate the system with the diafiltration buffer.

  • Load the quenched reaction mixture into the sample reservoir.

  • Begin the diafiltration process by circulating the sample across the membrane while adding fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant sample volume.[10]

  • Perform 5-10 diafiltration volumes to ensure thorough removal of the small molecules. A diafiltration volume is equal to the initial sample volume.

  • After diafiltration, the sample can be concentrated by stopping the addition of new buffer and allowing the permeate to be removed.

  • Collect the purified and concentrated sample from the reservoir.

G cluster_0 Post-Quenching Purification cluster_1 Purification Method start Quenched Reaction Mixture sec Size Exclusion Chromatography start->sec dialysis Dialysis start->dialysis tff Tangential Flow Filtration start->tff end Purified Conjugate sec->end dialysis->end tff->end

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Bis-PEG5-NHS Ester Stability and Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of buffer choice on the stability and reactivity of Bis-PEG5-NHS ester. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a reaction involving this compound?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines (like those on lysine residues of proteins) is between 7.2 and 8.5.[1][2][] For many applications, a pH of 8.3-8.5 is considered ideal to maximize the reaction between the ester and the amine.[2][4][5]

Q2: Why is pH so critical for NHS ester reactions?

The pH of the reaction buffer is the most critical parameter because it governs a competing balance between two reactions:

  • Amine Reactivity: At a pH below 7, primary amines on proteins are increasingly protonated (-NH3+), making them unreactive nucleophiles and preventing the conjugation reaction.[2][5]

  • Ester Hydrolysis: At a pH above 8.5, the rate of hydrolysis, where the NHS ester reacts with water instead of the target amine, increases significantly.[1][5][6][7] This hydrolysis inactivates the reagent and reduces the overall efficiency of the conjugation.[2]

Q3: Which buffers are recommended for conjugation reactions with this compound?

Amine-free buffers are essential. The most commonly recommended buffers, used within the optimal pH range of 7.2-8.5, include:

  • Phosphate buffer (e.g., 0.1 M Phosphate Buffered Saline, PBS).[1][5][7]

  • Sodium Bicarbonate buffer (e.g., 0.1 M, pH 8.3-8.5).[2][4][5]

  • HEPES buffer.[1][7]

  • Borate buffer.[1][7][8]

Q4: Are there any buffers I must avoid during the conjugation step?

Yes. You must avoid buffers that contain primary amines. These will compete with the target molecule for reaction with the this compound, significantly lowering your conjugation efficiency.[2][9] Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane).[1][2][7][10]

  • Glycine.[1][2][7][10]

However, these amine-containing buffers are useful for quenching (stopping) the reaction once the desired incubation time is complete.[1][10][11]

Q5: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

This is a common issue as many non-sulfonated NHS esters have poor water solubility.[1] The standard procedure is to first dissolve the this compound in a small amount of a water-miscible, anhydrous organic solvent immediately before use.[2][9] Recommended solvents include:

  • Dimethyl sulfoxide (DMSO).[1][9][12]

  • Dimethylformamide (DMF).[1][9][12]

When using DMF, ensure it is high-quality and amine-free, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[4][5][12] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[9]

Q6: How can I stop (quench) the reaction?

To terminate the conjugation reaction, you can add a small molecule containing a primary amine that will react with any remaining active NHS ester.[10] Common quenching agents include Tris or glycine, typically added to a final concentration of 20-50 mM.[7][11]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

Potential Cause Solution
Incorrect Buffer pH Verify the pH of your reaction buffer is between 7.2 and 8.5.[2] For sensitive proteins, starting at pH 7.4 and increasing incubation time may be necessary.[13]
Use of Amine-Containing Buffer Ensure your conjugation buffer (e.g., PBS, Borate, Bicarbonate) is free of primary amines like Tris or Glycine.[2][7]
Hydrolyzed NHS Ester This compound is moisture-sensitive.[9][12] Always warm the reagent vial to room temperature before opening to prevent condensation.[9] Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.[9][12]
Low Protein Concentration The rate of NHS ester hydrolysis is more pronounced in dilute protein solutions.[7] Increase the protein concentration to 2-10 mg/mL if possible.[2]

Problem: Inconsistent Results Between Experiments

Potential Cause Solution
pH Drift During Reaction The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions during the reaction.[13] Monitor the pH during the reaction or use a more concentrated buffer (e.g., 0.1 M) to ensure stability.[2][5]
Reagent Quality Use high-quality, anhydrous grade DMSO or amine-free DMF for dissolving the NHS ester.[5][12] Store the solid this compound desiccated at -20°C.[9][12]
Repeated Freeze-Thaw Cycles Aliquot the protein solution into single-use volumes to avoid repeated freeze-thaw cycles that can denature the protein and affect its reactivity.[13]

Quantitative Data: NHS Ester Stability

The stability of an NHS ester is primarily dependent on pH and temperature. The key metric for stability in an aqueous buffer is its half-life—the time it takes for 50% of the reagent to be inactivated by hydrolysis.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4 - 5 hours[1][14]
7.0Room Temp~7 hours[6]
8.04°C1 hour[15]
8.5 - 8.64°C~10 minutes[1][11][14][15]
9.0Room TempMinutes[6]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general workflow for labeling a protein with this compound.

  • Buffer Preparation: Prepare an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3).[2][9]

  • Protein Preparation: Dissolve the protein to be labeled in the conjugation buffer at a concentration of 2-10 mg/mL.[2] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.[9]

  • NHS Ester Solution Preparation: Immediately before use, warm the vial of this compound to room temperature.[9] Dissolve the required amount in a small volume of anhydrous DMSO or amine-free DMF to create a concentrated stock solution (e.g., 10 mM).[9][12]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[9][10] Gently mix immediately.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9] Optimal time may need to be determined empirically.

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.[7]

  • Purification: Remove unreacted this compound and reaction by-products using a desalting column, spin filtration, or dialysis against a suitable storage buffer.[9][10]

Protocol 2: Assessing NHS Ester Hydrolysis via Spectrophotometry

The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range. This allows for a simple spectrophotometric assay to measure the rate of hydrolysis in a chosen buffer.[1][6]

  • Materials:

    • This compound

    • Amine-free buffer of choice (e.g., 0.1 M phosphate, pH 8.0)

    • Spectrophotometer and quartz cuvettes

  • Procedure:

    • Prepare a control cuvette containing only the amine-free buffer.

    • Dissolve a known concentration of this compound (e.g., 1-2 mg/mL) in the same buffer in a separate cuvette.

    • Immediately place both cuvettes in the spectrophotometer and zero the instrument at 260 nm using the control (buffer only) cuvette.

    • Measure the absorbance of the NHS-ester solution at 260 nm at regular intervals (e.g., every 5 minutes).

    • An increase in absorbance over time indicates the release of NHS and thus the rate of ester hydrolysis. This can be used to compare the stability of the ester in different buffer conditions.

Visualizations

G cluster_0 Reaction Pathways A This compound in Aqueous Buffer C Desired Reaction (Aminolysis) A->C pH 7.2 - 8.5 E Competing Reaction (Hydrolysis) A->E Increases with pH B Target Molecule (with Primary Amine) B->C D Stable Amide Bond (Conjugated Product) C->D F Inactive Carboxylate + Free NHS E->F G Water (H2O) G->E

Caption: Competing reaction pathways for this compound in an aqueous buffer.

G cluster_workflow Experimental Workflow for Protein Conjugation prep 1. Reagent Preparation protein_prep Protein in Amine-Free Buffer (pH 7.2-8.5) prep->protein_prep nhs_prep NHS Ester in Anhydrous DMSO/DMF prep->nhs_prep reaction 2. Conjugation Reaction protein_prep->reaction nhs_prep->reaction incubation Incubate: 30-60 min @ RT or 2 hrs @ 4°C reaction->incubation quench 3. Quenching (Optional) incubation->quench purify 4. Purification incubation->purify If not quenching add_quencher Add Tris or Glycine (20-50 mM final) quench->add_quencher add_quencher->purify desalting Desalting Column, Dialysis, or Spin Filtration purify->desalting final_product Purified Conjugate desalting->final_product

Caption: Step-by-step experimental workflow for protein conjugation with this compound.

References

Technical Support Center: Troubleshooting Protein Aggregation after Bis-PEG5-NHS Ester Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with protein aggregation following crosslinking experiments using Bis-PEG5-NHS ester. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common problems and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause protein aggregation?

This compound is a homobifunctional crosslinker. This means it has two identical N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 5-unit polyethylene glycol (PEG) spacer.[1][2][3] These NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form stable amide bonds.[1][4] While the PEG spacer is designed to increase the water solubility of the crosslinker and the resulting conjugate, aggregation can still occur.[1][5] The primary reason is the bifunctional nature of the crosslinker, which can lead to intermolecular crosslinking where multiple protein molecules are linked together, forming large, insoluble aggregates.[6]

Q2: What are the main causes of protein aggregation during this compound crosslinking?

Several factors can contribute to protein aggregation during the crosslinking reaction:

  • Intermolecular Cross-linking: The bifunctional nature of the reagent can link multiple protein molecules together, leading to large aggregates.[6]

  • Over-labeling: The addition of too many crosslinker molecules can alter the protein's surface charge and isoelectric point (pI), which can reduce its solubility and lead to aggregation.[7][8]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular crosslinking and aggregation increases.[6][9]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability.[6] Deviations from the optimal range can expose hydrophobic regions of the protein, promoting aggregation.[10]

  • Poor Reagent Quality: Impurities in the crosslinking reagent can lead to unintended side reactions and aggregation.[6] It is also crucial to use fresh solutions, as NHS esters can hydrolyze in the presence of water.[8]

Q3: How does the PEG spacer in this compound help in preventing aggregation?

The polyethylene glycol (PEG) spacer offers several advantages in reducing aggregation. PEG is hydrophilic and can increase the water solubility of both the crosslinker and the final protein conjugate.[1][5] This property helps to keep the modified protein in solution. Additionally, the PEG chain can create a steric hindrance effect that limits protein-protein association, thereby reducing the formation of large aggregates.[11]

Q4: What are the ideal buffer conditions for a this compound crosslinking reaction?

For the NHS ester reaction with primary amines, it is crucial to use an amine-free buffer to avoid quenching the reaction.[1][12] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[1][8] The optimal pH for the reaction is typically between 7.0 and 9.0, with a common range being 7.2 to 8.5.[1][7][13] It is essential to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1][8][12]

Troubleshooting Guide

Problem: Immediate Precipitation Upon Adding the Crosslinker

If you observe turbidity or precipitation immediately after adding the this compound to your protein solution, consider the following causes and solutions.

Potential Cause Troubleshooting Strategy
Localized High Concentration of Crosslinker The crosslinker is often dissolved in an organic solvent like DMSO or DMF.[7] Adding this stock solution too quickly can cause localized high concentrations, leading to rapid, uncontrolled crosslinking and precipitation. Solution: Add the crosslinker stock solution dropwise to the protein solution while gently stirring or vortexing.[9][12]
Poor Solubility of the Crosslinker Although the PEG spacer enhances water solubility, at very high concentrations the crosslinker itself might have limited aqueous solubility. Solution: Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum (typically not exceeding 10%).[12]
Incorrect Buffer pH An inappropriate pH can affect both protein stability and the reaction rate.[9] Solution: Confirm that the reaction buffer pH is within the optimal range of 7.2-8.5.[7]
Problem: Aggregation Observed After Incubation

If aggregation is detected after the reaction incubation period (e.g., by an increase in turbidity or analysis via size-exclusion chromatography), the following factors should be optimized.

Parameter Recommendation
Protein Concentration High protein concentrations increase the probability of intermolecular crosslinking.[6] Recommendation: Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[6]
Molar Ratio of Crosslinker to Protein An excessive amount of crosslinker can lead to over-labeling and subsequent aggregation.[7][8] Recommendation: Perform a titration study with varying molar excess of the crosslinker (e.g., 5:1, 10:1, 20:1, 50:1).[6]
Reaction Temperature Lower temperatures can slow down the reaction rate, which may favor intramolecular crosslinking over intermolecular crosslinking.[6] Recommendation: Conduct the reaction at 4°C for a longer duration (e.g., 2-4 hours or overnight) instead of at room temperature.[6][7]
Reaction Time Longer reaction times can sometimes lead to the formation of aggregates.[9] Recommendation: Optimize the incubation time. Test shorter incubation periods to see if aggregation is reduced while still achieving sufficient crosslinking.
Problem: Soluble Aggregates are Formed

In some cases, large soluble aggregates may form instead of insoluble precipitates. These can be detected by techniques like size-exclusion chromatography (SEC).

Potential Cause Troubleshooting Strategy
Formation of High-Molecular-Weight Oligomers Even without precipitation, significant intermolecular crosslinking can lead to the formation of soluble oligomers. Solution: Further optimize the molar ratio of the crosslinker to protein, aiming for the lowest effective concentration.[9] Also, consider reducing the reaction time.[9]
Inherent Protein Instability Some proteins are inherently prone to aggregation, and the modification process can exacerbate this tendency.[12] Solution: Consider the use of stabilizing excipients in the reaction buffer. Additives like sucrose (5-10% w/v), arginine (50-100 mM), or low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.05% v/v) can help maintain protein stability.[6]

Experimental Protocols

Protocol 1: Optimizing Crosslinker Concentration via Titration

Objective: To determine the optimal molar ratio of this compound to protein that maximizes crosslinking efficiency while minimizing aggregation.

Materials:

  • Protein stock solution (e.g., 5 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Prepare Crosslinker Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Set up Reactions: In separate microcentrifuge tubes, prepare reactions with varying molar ratios of crosslinker to protein (e.g., 1:1, 5:1, 10:1, 20:1, 50:1). Keep the protein concentration constant across all reactions.

  • Initiate Reaction: Add the corresponding volume of the crosslinker stock solution to each protein solution. Gently mix and incubate for a set time and temperature (e.g., 1 hour at room temperature or 4 hours at 4°C).

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.

  • Analyze by SEC: Analyze an aliquot of each reaction mixture by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.

  • Data Interpretation: Identify the molar ratio that provides the desired level of crosslinking with the lowest percentage of aggregation.

Protocol 2: Screening for Optimal Buffer Conditions

Objective: To identify the optimal buffer pH and composition to maintain protein stability and minimize aggregation during crosslinking.

Materials:

  • Protein of interest

  • A selection of amine-free buffers (e.g., PBS, HEPES, Borate) at different pH values (e.g., 7.0, 7.5, 8.0, 8.5)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer

  • Method for assessing aggregation (e.g., turbidity measurement, SEC)

Procedure:

  • Buffer Exchange: Prepare aliquots of your protein in each of the different buffer conditions to be tested.

  • Prepare Crosslinker Stock: Prepare a fresh stock solution of this compound in DMSO.

  • Set up Reactions: For each buffer condition, set up a crosslinking reaction using a fixed protein concentration and a molar ratio of crosslinker determined to be in the optimal range from previous experiments.

  • Incubate and Quench: Incubate all reactions under the same conditions (time and temperature). Quench the reactions as described in Protocol 1.

  • Assess Aggregation: Analyze the extent of aggregation in each sample. This can be done qualitatively by visual inspection for turbidity or quantitatively using SEC.

  • Determine Optimal Buffer: The buffer condition that results in the least amount of aggregation is considered optimal for your protein.

Visualizations

TroubleshootingWorkflow Start Start: Protein Aggregation Observed Check_Concentration High Protein or Crosslinker Concentration? Start->Check_Concentration Reduce_Concentration Reduce Protein and/or Crosslinker Concentration Check_Concentration->Reduce_Concentration Yes Check_Buffer Suboptimal Buffer (pH, composition)? Check_Concentration->Check_Buffer No Reduce_Concentration->Check_Buffer Optimize_Buffer Optimize Buffer: - pH 7.2-8.5 - Use Amine-Free Buffer - Add Stabilizers Check_Buffer->Optimize_Buffer Yes Check_Temp_Time Suboptimal Temperature or Incubation Time? Check_Buffer->Check_Temp_Time No Optimize_Buffer->Check_Temp_Time Optimize_Temp_Time Optimize Conditions: - Lower Temperature (4°C) - Reduce Incubation Time Check_Temp_Time->Optimize_Temp_Time Yes End_Success Success: Aggregation Minimized Check_Temp_Time->End_Success No Optimize_Temp_Time->End_Success

Caption: A decision tree for troubleshooting protein aggregation.

AggregationFactors cluster_causes Causes of Aggregation cluster_mitigation Mitigation Strategies Overlabeling Over-labeling Aggregation Protein Aggregation Overlabeling->Aggregation HighProteinConc High Protein Concentration HighProteinConc->Aggregation BadBuffer Suboptimal Buffer BadBuffer->Aggregation HighTemp High Temperature HighTemp->Aggregation TitrateXlinker Titrate Crosslinker Molar Ratio LowerProteinConc Lower Protein Concentration OptimizeBuffer Optimize Buffer (pH, Stabilizers) LowerTemp Lower Reaction Temperature (4°C) Aggregation->TitrateXlinker Aggregation->LowerProteinConc Aggregation->OptimizeBuffer Aggregation->LowerTemp

Caption: Factors influencing protein aggregation and mitigation strategies.

References

Technical Support Center: Improving the Efficiency of Bis-PEG5-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Bis-PEG5-NHS ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a homobifunctional crosslinker that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a 5-unit polyethylene glycol (PEG) spacer.[1][2][3][4] It is commonly used to covalently link molecules containing primary amines (-NH2), such as proteins, antibodies, and amine-modified oligonucleotides.[4][5] The PEG spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate and reduce potential immunogenicity.[4] This reagent is frequently employed in the creation of antibody-drug conjugates (ADCs), PROTACs, and for attaching molecules to surfaces.[1]

Q2: What is the optimal pH for reacting this compound with my protein?

A2: The optimal pH for NHS ester labeling reactions is typically between 7.2 and 8.5.[6] The reaction of the NHS ester with a primary amine is strongly pH-dependent.[7] At a pH below 7, the primary amines on the protein are protonated and less available to react.[7] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces efficiency.[6]

Q3: What buffers should I use for the labeling reaction?

A3: It is crucial to use a buffer that does not contain primary amines. Buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are recommended.[6] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[6] If your protein is in a Tris- or glycine-containing buffer, a buffer exchange step is necessary before starting the labeling reaction.

Q4: How should I store this compound?

A4: this compound is sensitive to moisture and should be stored at -20°C with a desiccant.[3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture inside, which can lead to hydrolysis of the NHS ester.[5] For long-term storage of stock solutions, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF and store at -20°C or -80°C.[1] It is best to prepare stock solutions fresh and discard any unused reconstituted reagent.[6]

Q5: How do I remove unreacted this compound after the labeling reaction?

A5: Unreacted this compound and reaction byproducts can be removed using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[8] The choice of method depends on the scale of your reaction and the properties of your labeled molecule. SEC is effective at separating the larger labeled protein from the smaller, unreacted crosslinker.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem 1: Low Labeling Efficiency or No Reaction

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is between 7.2 and 8.5. Use a freshly calibrated pH meter.
Presence of Primary Amines in Buffer Ensure the buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into an appropriate buffer like PBS before the reaction.
Hydrolyzed/Inactive NHS Ester NHS esters are moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent.
Insufficient Molar Excess of NHS Ester The optimal molar excess of this compound to your protein is empirical. For dilute protein solutions (<1 mg/mL), a higher molar excess (20-50 fold) may be required. For more concentrated solutions (>5 mg/mL), a lower excess (5-10 fold) may be sufficient.[9] Start with a 10-20 fold molar excess and optimize.
Low Protein Concentration Low protein concentrations can favor the competing hydrolysis reaction. If possible, perform the reaction with a protein concentration of at least 1-2 mg/mL.[9]
Inaccessible Primary Amines on the Protein The primary amines on your protein may be sterically hindered or buried within the protein structure. Consider denaturing and refolding the protein if its activity can be recovered, or use a longer PEG linker to improve accessibility.
Short Reaction Time or Low Temperature Reactions are typically run for 30-60 minutes at room temperature or 2 hours at 4°C. If labeling efficiency is low, try extending the incubation time or performing the reaction at room temperature instead of 4°C.[10]
Problem 2: Protein Aggregation or Precipitation After Labeling

Possible Causes and Solutions:

Possible Cause Recommended Solution
Over-labeling A high degree of labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the molar excess of the this compound in the reaction.[11]
High Protein Concentration High protein concentrations increase the likelihood of intermolecular crosslinking and aggregation. Try reducing the protein concentration during the labeling reaction.[11]
Suboptimal Buffer Conditions Ensure the pH and ionic strength of the buffer are optimal for your protein's stability.
Formation of Insoluble Aggregates PEGylation can sometimes lead to the formation of soluble aggregates.[12] Analyze your sample using size-exclusion chromatography (SEC) to detect the presence of high molecular weight species. To mitigate this, you can try adding stabilizing excipients like sugars (sucrose, trehalose) or polyols (glycerol) to the reaction buffer.[11]
Problem 3: Non-Specific Binding in Downstream Applications

Possible Causes and Solutions:

Possible Cause Recommended Solution
Presence of Unreacted NHS Ester Ensure all unreacted this compound and its hydrolysis byproducts are removed after the labeling reaction. Use stringent purification methods like size-exclusion chromatography or extensive dialysis.
Hydrophobic or Ionic Interactions The PEG linker or the conjugated molecule may be interacting non-specifically with other surfaces or proteins. Include blocking agents (e.g., BSA, Tween-20) in your downstream assay buffers. Adjusting the salt concentration or pH of the assay buffer can also help minimize non-specific ionic interactions.
Protein Aggregates Aggregates of the labeled protein can cause high background signals. Purify the labeled conjugate using size-exclusion chromatography to remove aggregates before use in downstream applications.

Quantitative Data Summary

The efficiency of this compound labeling is a balance between the desired amination reaction and the competing hydrolysis of the NHS ester. The following tables provide quantitative data on how reaction conditions can influence this balance.

Table 1: Effect of pH on the Half-life of NHS Esters

This table demonstrates the increased rate of hydrolysis of the NHS ester at higher pH values.

pH Temperature (°C) Half-life of NHS Ester
7.004 - 5 hours[6]
8.6410 minutes[6]

Table 2: Recommended Starting Molar Excess of NHS Ester

The optimal molar ratio of NHS ester to protein is dependent on the protein concentration.

Protein Concentration Recommended Starting Molar Excess Rationale
> 5 mg/mL5-10 foldHigher protein concentration drives the reaction towards labeling.[9]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[9]
< 1 mg/mL20-50 foldA higher excess is needed to outcompete hydrolysis at lower protein concentrations.[9]

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound

This protocol provides a general guideline. Optimization of the molar excess of the crosslinker and reaction time may be necessary for your specific protein.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Note: Do not store the stock solution in aqueous buffers.

  • Labeling Reaction:

    • Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle rotation.

  • Quench the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purify the Labeled Protein:

    • Remove the excess, unreacted this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Alternatively, purify the conjugate by dialysis against an appropriate buffer.

  • Characterization and Storage:

    • Characterize the degree of labeling using appropriate methods (e.g., SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy if the label is a chromophore).

    • Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Purification of PEGylated Proteins

The choice of purification method depends on the scale of the reaction and the desired purity.

A. Size-Exclusion Chromatography (SEC):

  • Principle: Separates molecules based on their size. The larger PEGylated protein will elute before the smaller, unreacted this compound.

  • Procedure:

    • Equilibrate an SEC column (e.g., Superdex 200 or Sephacryl S-300) with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the protein elution profile using a UV detector at 280 nm.

    • Pool the fractions containing the purified PEGylated protein.

    • Analyze the purity of the pooled fractions by SDS-PAGE.

B. Ion-Exchange Chromatography (IEX):

  • Principle: Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[8]

  • Procedure:

    • Choose an appropriate IEX resin (anion or cation exchange) based on the pI of your protein.

    • Equilibrate the column with a low-salt starting buffer.

    • Load the sample onto the column.

    • Elute the bound proteins using a salt gradient.

    • Collect and analyze fractions by SDS-PAGE to identify the fractions containing the desired PEGylated species.

Visualizations

G cluster_workflow Experimental Workflow for this compound Labeling A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C 3. Labeling Reaction (Mix Protein and NHS Ester, Incubate RT or 4°C) A->C B 2. Prepare this compound (Freshly in anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purification (SEC, Dialysis, or IEX) D->E F 6. Analysis & Storage (SDS-PAGE, Mass Spec, -20°C or -80°C) E->F

Caption: A typical experimental workflow for protein labeling with this compound.

G cluster_troubleshooting Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Amines Is buffer amine-free? Check_pH->Check_Amines Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh? Check_Amines->Check_Reagent Yes Buffer_Exchange Exchange to amine-free buffer Check_Amines->Buffer_Exchange No Check_Molar_Ratio Is molar ratio optimal? Check_Reagent->Check_Molar_Ratio Yes Use_Fresh_Reagent Use fresh, anhydrous reagent Check_Reagent->Use_Fresh_Reagent No Optimize_Ratio Optimize molar excess Check_Molar_Ratio->Optimize_Ratio No Success Improved Efficiency Check_Molar_Ratio->Success Yes Adjust_pH->Check_Amines Buffer_Exchange->Check_Reagent Use_Fresh_Reagent->Check_Molar_Ratio Optimize_Ratio->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

G cluster_pathway Application Example: Probing the TNF-α Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activates RIP1->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Induces Labeled_Antagonist Bis-PEG5-Labeled TNF-α Antagonist Labeled_Antagonist->TNFa Blocks Binding

Caption: Probing the TNF-α signaling pathway with a Bis-PEG5-labeled antagonist.

References

Bis-PEG5-NHS ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of Bis-PEG5-NHS ester. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the success of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional crosslinking reagent.[1] It features two N-hydroxysuccinimide (NHS) ester groups at each end of a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[2][3] Its main use is to covalently link molecules that contain primary amines (-NH₂), such as the lysine residues and N-termini of proteins, peptides, or amine-modified oligonucleotides.[2][4] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and potential immunogenicity.[5]

Q2: What are the optimal storage and handling conditions for this compound?

A2: To maintain its reactivity, this compound must be handled as a moisture-sensitive reagent.

  • Storage: Store the solid reagent at -20°C in a dark, desiccated environment.[2][4][5]

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis.[6] For enhanced stability, it is also recommended to purge the vial with an inert gas like argon or nitrogen before resealing.[5]

Q3: Can I prepare a stock solution of this compound? If so, how should it be stored?

A3: Yes, you can prepare stock solutions, but they should be made immediately before use.[5][6] It is not recommended to store stock solutions for extended periods due to the hydrolytic instability of the NHS ester.[7] If you need to store a stock solution for a short period (a few days), dissolve the this compound in a high-quality, anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6] Store these solutions at -20°C or -80°C under an inert gas atmosphere.[5][8] Avoid repeated freeze-thaw cycles.[8]

Q4: Which buffers and solvents are compatible with NHS ester reactions?

A4: The choice of buffer is critical for a successful conjugation reaction.

  • Recommended Buffers: Use amine-free buffers. Common choices include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES buffers. The optimal pH range for the reaction is typically 7.2-8.5.[9][10]

  • Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5][11] These will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[10]

  • Solvents for Stock Solutions: Use anhydrous DMSO or DMF.[6] Ensure the DMF is fresh and of high quality, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[6]

Q5: What is NHS ester hydrolysis and why is it a concern?

A5: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid. This reaction is the most common side reaction and a major competitor to the desired reaction with a primary amine.[5][12] If the NHS ester is hydrolyzed, it can no longer react with your target molecule, leading to low or no conjugation, and ultimately, experimental failure. The rate of hydrolysis increases significantly with increasing pH.[6][13]

Data Presentation

Table 1: Influence of pH and Temperature on the Stability of NHS Esters

This table summarizes the half-life of the NHS ester group at various pH values and temperatures, highlighting its susceptibility to hydrolysis.

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[9][13]
7.0Room TemperatureNot specified
8.0Room Temperature~1 hour[14][15]
8.6410 minutes[9][13]

Experimental Protocols

Protocol: General Procedure for Protein-Protein Crosslinking using this compound

This protocol provides a general method for crosslinking two proteins. Optimization of molar excess and reaction time may be necessary for your specific proteins.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Protein A and Protein B in Conjugation Buffer

  • Desalting columns or dialysis equipment

Procedure:

  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening.

  • Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve ~5.3 mg in 1 mL of solvent.[7]

  • Prepare Protein Solution: Prepare a solution of your protein(s) at a concentration of 1-10 mg/mL in the Conjugation Buffer.[16]

  • Initiate Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[5] The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.[16]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7] The optimal incubation time may need to be determined empirically.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[5]

  • Purify the Conjugate: Remove excess, non-reacted crosslinker and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer.[5][7]

  • Store Conjugate: Store the purified crosslinked protein under conditions that are optimal for the native proteins.

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

This is the most common issue encountered and can be traced back to several potential causes. Use the following guide and the decision tree below to diagnose the problem.

  • Cause 1: Hydrolyzed Reagent

    • Reason: The this compound is highly sensitive to moisture. Improper storage or handling can lead to hydrolysis, rendering it inactive.

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening. Use fresh, anhydrous solvents to prepare stock solutions and use them immediately. Do not store the reagent in an aqueous solution.[10] A simple reactivity test can be performed by measuring the absorbance of the NHS leaving group at 260-280 nm before and after intentional hydrolysis with a strong base.[11][17]

  • Cause 2: Incompatible Buffer

    • Reason: Your reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with your target molecule.

    • Solution: Ensure your buffer is amine-free. If necessary, exchange your protein into a compatible buffer like PBS using dialysis or a desalting column.[7][11]

  • Cause 3: Incorrect pH

    • Reason: The reaction is pH-dependent. If the pH is too low (<7.2), the primary amines on your protein will be protonated and less reactive. If the pH is too high (>8.5), the rate of hydrolysis will be very rapid, deactivating the crosslinker.[10]

    • Solution: Carefully check and adjust the pH of your reaction buffer to be within the optimal range of 7.2-8.5.[10]

  • Cause 4: Low Reactant Concentration

    • Reason: In dilute protein solutions, the competing hydrolysis reaction can dominate over the desired crosslinking reaction.[9]

    • Solution: If possible, increase the concentration of your proteins in the reaction mixture.

  • Cause 5: Inaccessible Amine Groups

    • Reason: The primary amine groups on your protein of interest may be sterically hindered or buried within the protein's three-dimensional structure.

    • Solution: If you have structural information, assess the accessibility of lysine residues. If accessibility is an issue, you may need to consider a different crosslinking chemistry that targets other functional groups.

Visualizations

G Workflow for Handling this compound cluster_storage Storage cluster_preparation Preparation for Use cluster_reaction Reaction cluster_cleanup Purification storage Store at -20°C in a desiccator equilibrate Equilibrate vial to room temperature storage->equilibrate On day of experiment open_vial Open vial in a low-humidity environment equilibrate->open_vial dissolve Dissolve in anhydrous DMSO or DMF open_vial->dissolve Immediately before use add_to_reaction Add to amine-free buffer (pH 7.2-8.5) dissolve->add_to_reaction incubate Incubate (e.g., 30-60 min at room temperature) add_to_reaction->incubate quench Quench with Tris or glycine buffer incubate->quench purify Purify via desalting or dialysis quench->purify

Caption: A workflow for the proper handling and use of this compound.

G Troubleshooting Low Conjugation Efficiency start Low or No Conjugation? check_buffer Is the buffer amine-free (e.g., no Tris or glycine)? start->check_buffer check_ph Is the pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Solution: Exchange into an amine-free buffer like PBS. check_buffer->solution_buffer No check_reagent Was the reagent handled correctly (warmed to RT, used fresh stock)? check_ph->check_reagent Yes solution_ph Solution: Adjust pH of the reaction buffer. check_ph->solution_ph No check_concentration Are protein concentrations adequate? check_reagent->check_concentration Yes solution_reagent Solution: Use a fresh vial of reagent, ensuring proper handling. Perform a reactivity test. check_reagent->solution_reagent No solution_concentration Solution: Increase protein concentration if possible. check_concentration->solution_concentration No end Consider amine accessibility or alternative crosslinkers. check_concentration->end Yes

Caption: A decision tree to diagnose causes of low conjugation yield.

References

Technical Support Center: Characterizing Bis-PEG5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Bis-PEG5-NHS ester to create protein conjugates and analyzing them by SDS-PAGE.

Troubleshooting Guide

This guide addresses common problems encountered during the characterization of this compound conjugates by SDS-PAGE.

ProblemPossible Cause(s)Suggested Solution(s)
No shift in protein band after conjugation reaction Inefficient Labeling: - Incorrect buffer pH. The optimal pH for NHS ester reactions is 7.0-8.5.[1][2][3] - Presence of primary amines (e.g., Tris, glycine) in the buffer, which compete with the protein for the NHS ester.[1][4] - Hydrolysis of the NHS ester due to improper storage or handling.[2] - Low concentration of protein or crosslinker.Optimize Labeling Conditions: - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1] - Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate buffer. - Prepare fresh solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[2] - Increase the molar excess of the crosslinker to the protein.[1]
Smearing or broad bands of the conjugated protein PEG-SDS Interaction: The polyethylene glycol (PEG) chains can interact with SDS, leading to diffuse bands.[5][6][7] Extensive Crosslinking: High concentrations of the crosslinker can result in a heterogeneous mixture of conjugates with varying molecular weights, which appears as a smear.[8]Modify Electrophoresis Conditions: - Consider using Native PAGE, which avoids the use of SDS and can provide better resolution for PEGylated proteins.[5][6][7] - Optimize the crosslinker-to-protein ratio to control the extent of conjugation. Staining: - Use a specialized staining method for PEGylated proteins, such as barium iodide staining, for better visualization.[9][10]
PEGylated protein runs at a much higher apparent molecular weight than expected Hydrodynamic Radius: The PEG chains increase the hydrodynamic radius of the protein, causing it to migrate slower in the gel than an unmodified protein of the same mass. This can lead to an overestimation of the molecular weight.[7][11]Interpretation: - Be aware that the apparent molecular weight on SDS-PAGE for PEGylated proteins is often higher than the calculated molecular weight.[7][11] - Use appropriate molecular weight markers and consider native PAGE for a more accurate assessment of size.
Faint or no visualization of PEGylated protein bands with Coomassie staining Poor Staining: The PEG moiety can interfere with the binding of Coomassie dye to the protein, resulting in weak staining.[12]Alternative Staining Methods: - Employ a reverse staining technique with zinc and imidazole salts, which is effective for detecting PEGylated proteins.[12] - Use a barium iodide staining protocol, which specifically stains the PEG portion of the conjugate.[9][10]
Presence of high molecular weight aggregates that do not enter the gel Over-crosslinking: An excessive amount of this compound can lead to the formation of large, insoluble protein aggregates.[8]Optimize Crosslinker Concentration: - Perform a titration experiment with varying molar ratios of the crosslinker to the protein to find the optimal concentration that yields soluble, crosslinked species without excessive aggregation.

Frequently Asked Questions (FAQs)

1. What is a this compound, and what is it used for?

This compound is a homobifunctional crosslinking reagent.[2] It has two N-hydroxysuccinimide (NHS) ester groups at either end of a 5-unit polyethylene glycol (PEG) spacer.[2] NHS esters react with primary amines (like the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.[3] This reagent is used to crosslink proteins to each other or to other molecules containing primary amines.

2. Why are my protein bands smeared after conjugation with this compound?

Smeared bands are a common issue when analyzing PEGylated proteins by SDS-PAGE. This is often due to the interaction between the PEG chains and the SDS detergent, which can lead to diffuse migration.[5][6][7] Additionally, extensive and random crosslinking can produce a wide range of different-sized conjugates, which appear as a smear rather than distinct bands.[8]

3. How can I improve the resolution of my PEGylated protein on a gel?

Native PAGE is a recommended alternative to SDS-PAGE for analyzing PEGylated proteins.[5][6] By omitting SDS, the problematic interactions between PEG and the detergent are avoided, often resulting in sharper bands and better resolution.[5][7]

4. Why can't I see my PEGylated protein with Coomassie Blue staining?

The PEG chains on the surface of the protein can hinder the binding of Coomassie dye, making visualization difficult.[12] More sensitive or specific staining methods are recommended, such as reverse staining with zinc and imidazole salts or barium iodide staining.[9][12]

5. What is the optimal pH for reacting this compound with my protein?

The optimal pH range for the reaction of NHS esters with primary amines is between 7.0 and 8.5.[1][2][3] Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[1][3]

6. Which buffers should I avoid in my conjugation reaction?

Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][4][13] These molecules will compete with your protein for reaction with the NHS ester, leading to low conjugation efficiency.[1]

Experimental Protocols

Protocol for Protein Crosslinking with this compound
  • Buffer Preparation: Prepare a suitable reaction buffer that is free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.

  • Protein Solution: Dissolve your protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • Crosslinker Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10-20 mM.[2]

  • Reaction: Add a 20- to 50-fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.[14]

  • Analysis: Analyze the crosslinked products using SDS-PAGE.

Protocol for SDS-PAGE Analysis
  • Sample Preparation: Mix the crosslinked protein sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[15]

  • Gel Electrophoresis: Load the denatured samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage for your protein of interest. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining:

    • Coomassie Staining: For general protein visualization, incubate the gel in Coomassie Brilliant Blue solution for at least 1 hour, followed by destaining until the bands are clearly visible.[16]

    • Barium Iodide Staining (for PEG):

      • After electrophoresis, immerse the gel in a 5% barium chloride solution for 10 minutes.

      • Rinse briefly with deionized water.

      • Immerse the gel in an iodine solution (e.g., 0.1 M iodine in 0.2 M potassium iodide) until brown bands appear against a yellow background.[10] This method specifically stains the PEG component.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_sds_page SDS-PAGE Analysis protein Protein Solution (Amine-free buffer, pH 7.2-8.0) reaction Incubate (RT or 4°C) protein->reaction crosslinker This compound (Freshly dissolved in DMSO) crosslinker->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench sample_prep Sample Preparation (Laemmli buffer + heat) quench->sample_prep Analyze Conjugate electrophoresis Gel Electrophoresis sample_prep->electrophoresis staining Staining (Coomassie or Barium Iodide) electrophoresis->staining analysis Data Analysis staining->analysis

Caption: Workflow for this compound conjugation and SDS-PAGE analysis.

troubleshooting_logic start SDS-PAGE Result smear Smearing or Broad Bands? start->smear no_shift No Shift in Protein Band? smear->no_shift No peg_sds Cause: PEG-SDS Interaction Solution: Use Native PAGE smear->peg_sds Yes over_crosslink Cause: Over-crosslinking Solution: Titrate Crosslinker smear->over_crosslink Yes poor_stain Poor Visualization with Coomassie? no_shift->poor_stain No bad_buffer Cause: Wrong Buffer/pH Solution: Check pH, use amine-free buffer no_shift->bad_buffer Yes hydrolysis Cause: NHS Ester Hydrolysis Solution: Use fresh reagent no_shift->hydrolysis Yes stain_method Cause: Poor Coomassie Binding Solution: Use Barium Iodide or Zinc/Imidazole Staining poor_stain->stain_method Yes end_node Optimized Result poor_stain->end_node No

Caption: Troubleshooting logic for common SDS-PAGE issues with PEGylated proteins.

References

Validation & Comparative

A Head-to-Head Comparison: Bis-PEG5-NHS Ester Versus Other PEGylated Crosslinkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapies. The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, and pharmacokinetic profile of the final product. This guide provides an in-depth comparison of Bis-PEG5-NHS ester with other PEGylated crosslinkers, offering a comprehensive overview of their performance based on available data, detailed experimental protocols, and visual workflows to inform your selection process.

Polyethylene glycol (PEG) linkers are widely incorporated in bioconjugation to enhance the therapeutic properties of proteins and other biomolecules. Their hydrophilic nature improves solubility, reduces aggregation, and can shield the conjugate from the immune system, thereby extending its circulation half-life. Among the various PEGylated crosslinkers, those featuring N-hydroxysuccinimide (NHS) esters are popular for their ability to efficiently react with primary amines on proteins. This guide will focus on the homobifunctional Bis-PEG-NHS ester series, with a particular emphasis on the widely used this compound, and compare it to alternatives with different PEG chain lengths and other reactive functionalities.

Performance Comparison of Bis-PEGn-NHS Esters

The length of the PEG spacer in a crosslinker is a crucial parameter that can impact several properties of the resulting bioconjugate. While direct, side-by-side quantitative comparisons across a range of Bis-PEGn-NHS esters are not always available in a single study, we can synthesize data from various sources to provide a comparative overview.

Table 1: Comparative Properties of Bis-PEGn-NHS Esters

PropertyBis-PEG3-NHS EsterThis compoundBis-PEG9-NHS EsterKey Considerations & Inferred Trends
Molecular Weight 444.39 g/mol 532.50 g/mol 708.71 g/mol Increasing PEG length leads to a higher molecular weight, which can influence the hydrodynamic radius of the conjugate.
Spacer Arm Length ~16.1 Å~21.7 Å~34.5 ÅLonger spacer arms can be beneficial for overcoming steric hindrance when conjugating large molecules.
Hydrophilicity GoodVery GoodExcellentHydrophilicity generally increases with PEG chain length, leading to improved solubility of the conjugate and reduced aggregation.[1] This can be qualitatively assessed by contact angle measurements on PEGylated surfaces, where a lower contact angle indicates higher hydrophilicity.
Reaction Efficiency HighHighHighThe reactivity of the NHS ester is generally high towards primary amines (pH 7-9).[2][3] While not extensively documented in comparative studies, the reaction kinetics are expected to be similar across different PEG lengths, with minor potential influence from steric effects of longer chains.
Conjugate Stability GoodVery GoodExcellentLonger PEG chains can offer better protection against enzymatic degradation and proteolysis, potentially leading to increased in vivo stability.[1] However, the stability of the amide bond formed is inherently high for all NHS ester crosslinkers.

Note: The data in this table is compiled from various sources and represents general trends.[4][5][6] Direct experimental comparisons under identical conditions are recommended for specific applications.

Homobifunctional vs. Heterobifunctional PEGylated Crosslinkers

Another important consideration is the functionality of the crosslinker. Homobifunctional crosslinkers, like this compound, have the same reactive group on both ends, making them suitable for single-step conjugation and polymerization. Heterobifunctional crosslinkers, on the other hand, possess two different reactive groups, allowing for sequential conjugation and offering greater control over the crosslinking process.

Table 2: Comparison of Homobifunctional and Heterobifunctional PEGylated Crosslinkers

FeatureHomobifunctional (e.g., Bis-PEG5-NHS)Heterobifunctional (e.g., Mal-PEG-NHS)
Reactive Groups Two identical reactive groups (e.g., NHS ester)[6]Two different reactive groups (e.g., Maleimide and NHS ester)
Conjugation Strategy One-step reactionTwo-step, sequential reaction
Advantages Simple and rapid conjugation. Useful for creating protein oligomers or for intramolecular crosslinking.Allows for controlled conjugation of two different molecules, minimizing homodimerization.[7] Offers higher specificity in targeting different functional groups (e.g., amines and thiols).
Disadvantages Can lead to a heterogeneous mixture of products, including polymers and aggregates, in intermolecular crosslinking.[5]More complex, multi-step reaction protocol.
Common Applications Protein-protein interaction studies, intramolecular crosslinking, polymerization.Antibody-drug conjugate (ADC) synthesis, immobilizing proteins onto surfaces, creating defined bioconjugates.[7]

Experimental Protocols

To provide a practical context for the use of these crosslinkers, detailed methodologies for key experiments are outlined below.

Protocol 1: Protein Crosslinking with Bis-PEGn-NHS Ester and Analysis by SDS-PAGE

This protocol describes a general procedure for crosslinking a protein to study dimerization or oligomerization.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Bis-PEGn-NHS ester (e.g., this compound)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE gels, buffers, and apparatus

  • Western blot apparatus and antibodies (if applicable)

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the Bis-PEGn-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.[8]

  • Crosslinking Reaction: Add a 20- to 100-fold molar excess of the crosslinker stock solution to the protein solution. The optimal ratio should be determined empirically.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]

  • SDS-PAGE Analysis: Analyze the crosslinked products by SDS-PAGE. Monomeric, dimeric, and higher-order oligomeric forms of the protein will be separated based on their molecular weight.[10]

  • Western Blot Analysis (Optional): If specific detection is required, transfer the proteins to a membrane and perform a Western blot using an antibody against the protein of interest.[10]

Protocol 2: Assessment of Antibody-Drug Conjugate (ADC) Stability

This protocol provides a general workflow for evaluating the in vitro plasma stability of an ADC.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or animal plasma

  • Phosphate-buffered saline (PBS)

  • ELISA plates and reagents for total antibody and conjugated antibody quantification

  • LC-MS system for free drug analysis

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.[11]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[11]

  • Quantification of Total and Conjugated Antibody: Use an ELISA to measure the concentration of total antibody and the concentration of the antibody that still has the drug conjugated.[12]

  • Quantification of Free Drug: Use LC-MS to quantify the amount of cytotoxic drug that has been released from the antibody.

  • Data Analysis: Calculate the percentage of drug deconjugation over time to determine the stability of the ADC linker in plasma.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The dimerization of the Epidermal Growth Factor Receptor (EGFR) is a critical step in initiating downstream signaling cascades that regulate cell proliferation and survival. Chemical crosslinkers can be used to capture and study this dimerization process.[10][13]

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_Monomer1 EGFR (Monomer) EGF->EGFR_Monomer1 Ligand Binding EGFR_Monomer2 EGFR (Monomer) EGF->EGFR_Monomer2 EGFR_Dimer EGFR Dimer (Activated) EGFR_Monomer1->EGFR_Dimer Dimerization & Autophosphorylation EGFR_Monomer2->EGFR_Dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_Dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation

EGFR Dimerization and Downstream Signaling
Experimental Workflow for Protein Crosslinking Analysis

The following diagram illustrates a typical workflow for identifying protein-protein interactions using chemical crosslinkers and mass spectrometry.

Crosslinking_Workflow Protein_Complex Purified Protein Complex Crosslinking Crosslinking (e.g., this compound) Protein_Complex->Crosslinking Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Software) LC_MS->Data_Analysis Interaction_Map Protein Interaction Map Data_Analysis->Interaction_Map

Protein Crosslinking and Mass Spectrometry Workflow
Logical Workflow for Choosing a PEGylated Crosslinker

The selection of an appropriate PEGylated crosslinker depends on the specific application and the desired properties of the final conjugate.

Linker_Choice Start Start: Define Conjugation Goal Target_Groups What are the target functional groups? Start->Target_Groups Amine Primary Amines Target_Groups->Amine Amines only Amine_Thiol Amines & Thiols Target_Groups->Amine_Thiol Different groups Homodimerization Is homodimerization a concern? Homobifunctional Use Homobifunctional (e.g., Bis-PEG-NHS) Homodimerization->Homobifunctional No Heterobifunctional Use Heterobifunctional (e.g., Mal-PEG-NHS) Homodimerization->Heterobifunctional Yes Spacer_Length Is steric hindrance a factor? Long_PEG Consider Longer PEG Chain (e.g., PEG9, PEG12) Spacer_Length->Long_PEG Yes Short_PEG Shorter PEG Chain may suffice (e.g., PEG3, PEG5) Spacer_Length->Short_PEG No Hydrophilicity Is high solubility/ reduced aggregation critical? Amine->Homodimerization Amine_Thiol->Heterobifunctional Homobifunctional->Spacer_Length Heterobifunctional->Spacer_Length Long_PEG->Hydrophilicity Short_PEG->Hydrophilicity

Decision-Making for Crosslinker Selection

Conclusion

The choice of a PEGylated crosslinker is a multifaceted decision that requires careful consideration of the specific application, the properties of the molecules to be conjugated, and the desired characteristics of the final product. This compound represents a versatile and widely used option that offers a good balance of hydrophilicity, spacer length, and reactivity for a variety of applications. However, for applications requiring greater control over the conjugation process, heterobifunctional linkers may be more appropriate. Furthermore, the length of the PEG chain should be optimized to achieve the desired balance between improved pharmacokinetics and retention of biological activity. By understanding the comparative performance of different PEGylated crosslinkers and utilizing the detailed protocols and workflows provided in this guide, researchers can make informed decisions to advance their bioconjugation and drug development efforts.

References

A Head-to-Head Comparison: Bis-PEG5-NHS Ester vs. Sulfo-SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical determinant in the successful development of antibody conjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the antibody to the payload but also profoundly influences the conjugate's stability, solubility, and overall therapeutic efficacy. This guide provides an in-depth, objective comparison of two widely utilized crosslinkers: Bis-PEG5-NHS ester, a homobifunctional polyethylene glycol (PEG)-based linker, and Sulfo-SMCC, a heterobifunctional crosslinker. This comparison is supported by experimental protocols and data to facilitate an informed decision-making process for your conjugation needs.

Chemical Properties and Reaction Mechanisms

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters. These NHS esters react with primary amines, such as the ε-amino group of lysine residues on the surface of antibodies, to form stable amide bonds. The polyethylene glycol (PEG) spacer is a key feature, imparting increased hydrophilicity to the final conjugate, which can mitigate aggregation and improve pharmacokinetic properties.[1]

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing both an NHS ester and a maleimide group.[2][3] The NHS ester reacts with primary amines on the antibody, while the maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of a payload or another biomolecule. The "Sulfo" group is a sulfonate (-SO3) moiety on the NHS ring, which significantly increases the water solubility of the crosslinker, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents.[2]

cluster_0 This compound Conjugation cluster_1 Sulfo-SMCC Conjugation Antibody-NH2_1 Antibody-NH₂ Conjugate_1 Antibody-NH-CO-PEG5-CO-NH-Payload Antibody-NH2_1->Conjugate_1 Amide Bond Formation Bis-PEG5-NHS This compound Bis-PEG5-NHS->Conjugate_1 Payload-NH2 Payload-NH₂ Payload-NH2->Conjugate_1 Antibody-NH2_2 Antibody-NH₂ Conjugate_2 Antibody-NH-CO-(cyclohexane)-CH₂-Maleimide-S-Payload Antibody-NH2_2->Conjugate_2 Amide Bond Formation Sulfo-SMCC Sulfo-SMCC Sulfo-SMCC->Conjugate_2 Payload-SH Payload-SH Payload-SH->Conjugate_2 Thioether Bond Formation

Figure 1. Reaction schemes for antibody conjugation.

Performance Comparison: A Data-Driven Analysis

The choice between this compound and Sulfo-SMCC hinges on the specific requirements of the final conjugate, including the nature of the payload, the desired drug-to-antibody ratio (DAR), and the intended application. The following tables summarize key performance parameters, drawing from established principles of bioconjugation chemistry.

FeatureThis compoundSulfo-SMCC
Reactive Groups Homobifunctional (2 x NHS ester)Heterobifunctional (NHS ester, Maleimide)
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine) and Sulfhydryls (e.g., Cysteine)
Resulting Bond AmideAmide and Thioether
Solubility High due to PEG spacerHigh due to Sulfo group
Spacer Arm Flexible, hydrophilic PEG chainRigid cyclohexane, less flexible
Risk of Crosslinking Higher (can link two antibodies)Lower (sequential conjugation possible)

Table 1. Qualitative Comparison of this compound and Sulfo-SMCC.

Performance MetricThis compoundSulfo-SMCCKey Considerations
Conjugation Efficiency Variable, dependent on accessible lysines.Generally high and controllable with two-step reaction.Reaction conditions (pH, temperature, molar ratio) must be optimized for both.
Drug-to-Antibody Ratio (DAR) Heterogeneous, leading to a range of DARs.More homogeneous DAR achievable with site-specific cysteine conjugation.High DARs can lead to aggregation, especially with hydrophobic payloads.
Conjugate Stability Amide bond is highly stable.Thioether bond is stable, but maleimide adducts can undergo retro-Michael reaction leading to deconjugation.[4]The stability of the maleimide linkage can be influenced by the local chemical environment.[5][6]
Hydrophilicity Excellent, conferred by the PEG chain.[1]Good, conferred by the sulfonate group.Both help to counteract the hydrophobicity of many drug payloads, reducing aggregation.
Potential for Aggregation Low, PEG chain helps to prevent aggregation.Low, Sulfo group aids in solubility.Hydrophobic payloads are a major driver of aggregation.[]
Impact on Antibody Activity Can potentially modify lysines in the antigen-binding site.Amine modification carries similar risks; cysteine modification is often more specific.Site-specific conjugation strategies are preferred to minimize impact on antigen binding.

Table 2. Quantitative Performance Comparison.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible and efficient antibody conjugation. Below are representative protocols for conjugation with this compound and Sulfo-SMCC, followed by key analytical methods for characterization.

Antibody Conjugation with this compound (Homobifunctional)

This protocol outlines a one-step conjugation to primary amines on the antibody.

cluster_workflow This compound Conjugation Workflow start Start: Antibody & Payload-NH₂ step1 Prepare Antibody in Amine-Free Buffer (pH 7.2-8.5) start->step1 step2 Dissolve this compound in Anhydrous DMSO step1->step2 step3 Add Linker to Antibody-Payload Mixture (Molar Excess) step2->step3 step4 Incubate (e.g., 1 hour at RT) step3->step4 step5 Quench Reaction (e.g., with Tris or Glycine) step4->step5 step6 Purify Conjugate (e.g., SEC) step5->step6 end End: Characterize Conjugate step6->end

Figure 2. Workflow for this compound conjugation.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Amine-containing payload

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound and the amine-containing payload to the antibody solution. The final concentration of DMSO should be kept below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove excess linker, payload, and reaction byproducts by size exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the purified conjugate for DAR, aggregation, and bioactivity.

Antibody Conjugation with Sulfo-SMCC (Heterobifunctional)

This protocol describes a two-step sequential conjugation, first to the antibody's amines and then to the payload's thiols.

cluster_workflow Sulfo-SMCC Conjugation Workflow start Start: Antibody & Payload-SH step1 Prepare Antibody in Amine-Free Buffer (pH 7.2-7.5) start->step1 step2 Dissolve Sulfo-SMCC in Water step1->step2 step3 Activate Antibody with Sulfo-SMCC (30-60 min at RT) step2->step3 step4 Remove Excess Sulfo-SMCC (Desalting Column) step3->step4 step5 Add Thiolated Payload to Activated Antibody step4->step5 step6 Incubate (1-2 hours at RT, pH 6.5-7.5) step5->step6 step7 Quench Reaction (Optional, e.g., with Cysteine) step6->step7 step8 Purify Conjugate (e.g., SEC) step7->step8 end End: Characterize Conjugate step8->end

Figure 3. Workflow for Sulfo-SMCC conjugation.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-containing payload

  • Sulfo-SMCC

  • Reaction buffer (amine- and thiol-free)

  • Desalting columns

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Activation:

    • Prepare the antibody at 1-10 mg/mL in an amine-free buffer.

    • Dissolve Sulfo-SMCC in reaction buffer immediately before use.

    • Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess Sulfo-SMCC using a desalting column.

  • Conjugation to Payload:

    • Immediately add the thiol-containing payload to the activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is recommended.

    • Incubate for 1-2 hours at room temperature. The optimal pH for the maleimide-thiol reaction is 6.5-7.5.

  • Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like L-cysteine.

  • Purification: Purify the final conjugate using SEC or dialysis to remove unreacted payload and byproducts.

  • Characterization: Analyze the purified conjugate for DAR, aggregation, and bioactivity.

Key Characterization Assays

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including:

  • UV-Vis Spectroscopy: By measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug), the concentrations of both can be determined and the DAR calculated. This method requires that the drug has a unique absorbance peak.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as each added payload increases the hydrophobicity of the conjugate.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve species with different numbers of conjugated drugs, allowing for precise DAR calculation.

B. Assessment of Antibody Aggregation

Aggregation can impact the efficacy and safety of an antibody conjugate.

  • Size Exclusion Chromatography (SEC): SEC is the gold standard for quantifying aggregates.[8][9][10] It separates molecules based on their hydrodynamic radius, allowing for the detection of high molecular weight species (aggregates) and fragments.

C. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells after treatment with the ADC.[11][12][13][14] A decrease in metabolic activity correlates with cell death.

D. Fc Receptor Binding Assay

Conjugation can potentially alter the conformation of the antibody's Fc region, affecting its interaction with Fc receptors and subsequent effector functions.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free techniques can be used to measure the binding affinity of the conjugated antibody to various Fc receptors.[15][16][17][18]

Conclusion and Recommendations

Both this compound and Sulfo-SMCC are effective crosslinkers for antibody conjugation, each with distinct advantages and disadvantages.

  • This compound is a good choice when a simple, one-step conjugation to lysine residues is desired and the inherent hydrophilicity and flexibility of a PEG spacer are beneficial. However, it carries a higher risk of antibody-antibody crosslinking and results in a more heterogeneous product.

  • Sulfo-SMCC offers greater control over the conjugation process through its heterobifunctional nature, enabling sequential reactions that minimize crosslinking and can lead to a more homogeneous product, especially when used with site-specific cysteine-engineered antibodies. Its water solubility is a significant practical advantage. The primary consideration is the potential for the thioether bond to be less stable in vivo compared to an amide bond.

The optimal choice will ultimately depend on the specific goals of the research or drug development program. For applications requiring a well-defined and homogeneous conjugate with a precisely controlled DAR, a heterobifunctional linker like Sulfo-SMCC is generally preferred. For applications where the benefits of a highly hydrophilic and flexible PEG spacer are paramount and a degree of heterogeneity is acceptable, This compound presents a viable option. It is strongly recommended to empirically test and optimize the chosen linker and conjugation strategy for each specific antibody-payload combination to achieve the desired product characteristics.

References

A Researcher's Guide to Validating Protein Conjugation with Bis-PEG5-NHS Ester Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent conjugation of proteins with linker molecules is a cornerstone of modern biotherapeutics, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins with enhanced pharmacokinetic profiles, and other targeted therapies. The homobifunctional crosslinker, Bis-PEG5-NHS ester, offers a discrete polyethylene glycol (PEG) spacer of five units, providing a defined length for crosslinking primary amines on proteins. Validating the successful conjugation and characterizing the resulting products is a critical step in development and quality control.

This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative analytical techniques for validating protein conjugation with this compound. We present detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.

Mass Spectrometry: The Gold Standard for Conjugate Validation

Mass spectrometry has emerged as a premier analytical tool for the detailed characterization of protein conjugates due to its ability to provide precise mass measurements, identify conjugation sites, and determine the distribution of species.

Quantitative Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical technique depends on the specific information required, the nature of the bioconjugate, and available instrumentation. Below is a summary of the key performance metrics for mass spectrometry and its alternatives.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Enzyme-Linked Immunosorbent Assay (ELISA)
Primary Information Precise mass, degree of conjugation, conjugation sites, sequence verification.Degree of conjugation, assessment of drug load distribution and heterogeneity.[1]Absolute molar mass, degree of conjugation, aggregation state.Apparent molecular weight, purity, presence of high molecular weight species.Quantification of conjugated protein, binding activity.[2]
Principle Measures the mass-to-charge ratio of ionized molecules.Separates molecules based on hydrophobicity.[3]Separates molecules by hydrodynamic volume and measures light scattering to determine molar mass.Separates molecules based on electrophoretic mobility (approximates size).Antigen-antibody interaction for specific detection and quantification.[4]
Sensitivity High (pmol to fmol)ModerateModerateLow (µg)Very High (pg to ng)
Resolution High (can resolve discrete PEG additions)Moderate to HighModerateLowNot applicable for resolution of species
Quantitative Accuracy HighModerate to HighHighLow (semi-quantitative)High
Throughput Moderate to HighHighModerateHighHigh

In-Depth Look at Mass Spectrometry Techniques

Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are powerful techniques for analyzing protein conjugates, each with distinct advantages.[5]

MALDI-TOF MS

MALDI-TOF MS is a rapid and high-throughput technique ideal for determining the molecular weight of intact proteins and their conjugates.[6] It provides excellent information on molecular weight, heterogeneity, and the total amount and distribution of PEG on a protein.[6]

ESI-MS

ESI-MS, often coupled with liquid chromatography (LC-MS), is preferred for its automated workflow and detailed structural information.[6] It can accurately determine the mass of the conjugate and, through tandem MS (MS/MS), can be used to identify the specific amino acid residues that have been modified.[7]

Quantitative Comparison of MALDI-TOF and ESI-MS for PEGylated Protein Analysis
FeatureMALDI-TOF MSESI-MS (LC-MS)
Primary Information Average molecular weight, degree of PEGylation, heterogeneity.[6]Accurate mass of intact conjugate, charge state distribution, identification of conjugation sites (with MS/MS).[7]
Sample Preparation Co-crystallization with a matrix.Infusion or LC elution in a volatile buffer.
Tolerance to Contaminants More tolerant to salts and detergents.Less tolerant to non-volatile salts and detergents.
Mass Accuracy Good (typically within 0.1%)Excellent (typically <10 ppm with high-resolution instruments)
Resolution Good, can resolve discrete PEG units.Excellent, can resolve isotopic distributions of large molecules.
Throughput HighModerate (depends on LC run time)
Fragmentation In-source decay or post-source decay can provide some structural information.Collision-induced dissociation (CID) or other fragmentation methods for detailed sequencing and site identification.

Experimental Protocols

Protein Conjugation with this compound

This protocol outlines a general procedure for conjugating a protein with this compound. Optimization of the molar ratio of crosslinker to protein and reaction conditions may be necessary for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the conjugation buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep Protein in Amine-Free Buffer conjugation Mix and Incubate (RT or 4°C) protein_prep->conjugation crosslinker_prep Dissolve Bis-PEG5-NHS in DMSO/DMF crosslinker_prep->conjugation quenching Add Quenching Buffer (Tris/Glycine) conjugation->quenching purification Purify Conjugate (SEC/Dialysis) quenching->purification ms_analysis Mass Spectrometry Analysis purification->ms_analysis

Protein conjugation and analysis workflow.

Mass Spectrometry Analysis of the Conjugate

Sample Preparation for MALDI-TOF MS:

  • Mix the purified conjugate solution (0.1-1 mg/mL) with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.

  • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.

Sample Preparation for LC-ESI-MS:

  • Dilute the purified conjugate to an appropriate concentration (e.g., 0.1 mg/mL) in a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).

  • Inject the sample onto a reversed-phase column (e.g., C4 or C8) suitable for protein analysis.

  • Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

Comparative Analysis of Experimental Data

The following diagram illustrates a logical workflow for comparing different analytical techniques to validate protein conjugation.

comparison_workflow cluster_primary_validation Primary Validation cluster_secondary_validation Secondary & Functional Validation start Protein Conjugation Reaction Mixture sds_page SDS-PAGE start->sds_page Initial Check for HMW Species sec_mals SEC-MALS start->sec_mals Determine Aggregation & Degree of Conjugation ms Mass Spectrometry start->ms Precise Mass & Conjugation Sites hic HIC ms->hic Orthogonal Method for Conjugate Distribution elisa ELISA ms->elisa Confirm Biological Activity

Workflow for comparative validation of protein conjugation.

Conclusion

Validating protein conjugation with this compound is a multifaceted process that benefits from the application of orthogonal analytical techniques. Mass spectrometry, particularly when combined with liquid chromatography, offers the most comprehensive characterization, providing precise mass, the degree of conjugation, and the location of the modification. However, techniques such as SEC-MALS and HIC provide valuable complementary information regarding the aggregation state and distribution of conjugated species. For functional validation, ELISA remains an indispensable tool. By employing a combination of these methods, researchers can ensure a thorough and robust validation of their protein conjugates, a critical step in the development of novel biotherapeutics.

References

A Comparative Guide to PEG Spacers in Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the architecture of a crosslinker is as crucial as its reactive ends. Homobifunctional crosslinkers, which possess two identical reactive groups, are fundamental tools for linking proteins, preparing antibody-drug conjugates (ADCs), and stabilizing protein complexes. The spacer arm that bridges these reactive groups significantly influences the properties of the crosslinker and the final conjugate. This guide provides an in-depth comparison between homobifunctional crosslinkers featuring a polyethylene glycol (PEG) spacer and their non-PEGylated, hydrocarbon-based counterparts, supported by experimental insights.

Core Advantages of PEG Spacers

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and hydrophilic polymer.[1] Incorporating discrete-length PEG units into the spacer arm of a crosslinker imparts several significant advantages over traditional hydrocarbon spacers.[2] These benefits directly address common challenges in bioconjugation, such as solubility, immunogenicity, and stability.

Enhanced Solubility and Reduced Aggregation

One of the most significant advantages of PEG spacers is the enhanced aqueous solubility they confer to both the crosslinking reagent and the resulting conjugate.[2][3][4][5] Many biomolecules, particularly those with hydrophobic regions, are prone to aggregation and precipitation during conjugation reactions when using hydrophobic crosslinkers.[6] The hydrophilic nature of the PEG chain helps to mitigate this by creating a hydration shell around the molecule, improving its solubility and stability in aqueous buffers.[3][7] This is especially critical in the development of ADCs, where hydrophobic payloads can induce aggregation; PEG linkers can mask this hydrophobicity, leading to more stable and effective conjugates.[8][9] In fact, when developing ADCs, using a hydrophilic PEG linker allows for a higher number of drug molecules to be attached to each antibody without causing the complex to precipitate.[6]

Minimized Immunogenicity

PEGylation is a well-established strategy for reducing the immunogenicity of therapeutic proteins and nanoparticles.[3][10] The flexible PEG chains create a protective hydrophilic shield around the conjugated molecule, masking potential antigenic epitopes from recognition by the immune system.[7][11] This "stealth" effect can lead to a longer circulation half-life and a reduced risk of adverse immune reactions.[4][7] Studies on biosynthetic gas vesicles (GVs), used as ultrasound contrast agents, showed that PEG-modified GVs elicited a significantly weaker immunogenic response compared to unmodified GVs.[12] However, it is important to note that in rare cases, pre-existing anti-PEG antibodies from prior exposure to PEG in consumer products can lead to rapid clearance or allergic reactions.[7][10]

Reduced Steric Hindrance and Increased Flexibility

The length and flexibility of the PEG spacer arm can be precisely controlled, allowing for optimized spatial separation between the conjugated molecules.[3] This separation minimizes steric hindrance, which can be crucial for preserving the biological activity and binding affinity of the conjugated proteins or antibodies.[13]

Comparative Data: PEGylated vs. Non-PEGylated Crosslinkers

The following tables summarize the key differences in performance and properties between homobifunctional crosslinkers with and without PEG spacers.

Table 1: Comparison of Physicochemical Properties

PropertyPEGylated Crosslinker (e.g., Bis-NHS-(PEG)n)Non-PEGylated Crosslinker (e.g., DSS, BS³)Rationale
Aqueous Solubility HighLow to ModerateThe hydrophilic polyether backbone of PEG increases water solubility.[1][2][6] DSS is hydrophobic; BS³ is water-soluble due to sulfonyl groups, but the spacer is still hydrocarbon-based.
Spacer Arm Nature Hydrophilic, FlexibleHydrophobic, RigidPEG chains are known for their flexibility and hydrophilicity.[3] Alkyl chains are hydrophobic.
Reagent Handling Can often be added directly to aqueous buffers.Often requires dissolution in an organic solvent (e.g., DMSO, DMF) first.[14]The inherent water solubility of PEGylated reagents simplifies reaction setup.[1]
Cell Membrane Permeability Low (generally not membrane-permeable)High (for non-sulfonated versions like DSS)The hydrophilic PEG chain hinders passive diffusion across the hydrophobic cell membrane.[14]

Table 2: Comparison of Biological Properties

PropertyPEGylated ConjugatesNon-PEGylated ConjugatesSupporting Evidence
Immunogenicity Generally Reduced ("Stealth" Effect)Potentially ImmunogenicPEG modification of gas vesicles significantly reduced their immunogenicity and clearance by macrophages.[12] While generally true, one study paradoxically found a PEG spacer increased the immunogenicity of a meningococcal conjugate vaccine by reducing the shielding effect of the carrier protein.[15]
Tendency for Aggregation ReducedHigherIn ADCs, PEG linkers can mask the hydrophobicity of cytotoxic drugs, improving physical stability and reducing aggregation under thermal stress.[8][9] Using homobifunctional reagents without a solubilizing spacer can lead to polymerization and precipitation.[6]
In Vivo Circulation Time Generally IncreasedGenerally ShorterThe "stealth" effect conferred by PEGylation reduces clearance by the immune system and renal filtration, extending half-life.[5][7]

Visualizing the Concepts

To better illustrate the differences and applications, the following diagrams outline the crosslinker structures, a typical experimental workflow, and the functional advantages of PEGylation.

G cluster_0 Non-PEGylated Crosslinker (e.g., DSS) cluster_1 PEGylated Crosslinker (e.g., Bis-NHS-(PEG)4) a NHS Ester spacer_a Hydrocarbon Spacer (C8) a->spacer_a b NHS Ester spacer_a->b c NHS Ester spacer_b PEG4 Spacer (Hydrophilic, Flexible) c->spacer_b d NHS Ester spacer_b->d

Caption: Structural comparison of a non-PEGylated vs. a PEGylated crosslinker.

G cluster_workflow Experimental Workflow: Protein-Protein Crosslinking prep 1. Prepare Protein Solution (e.g., 1-10 mg/mL in PBS, pH 7.2-8.0) reagent 2. Prepare Crosslinker Solution (e.g., 10mM Bis-NHS-(PEG)n in DMSO) add 3. Add Crosslinker to Protein (e.g., 10- to 50-fold molar excess) reagent->add incubate 4. Incubate (30-60 min at Room Temp or 2h at 4°C) add->incubate quench 5. Quench Reaction (Add Tris or Glycine to 20-50mM final) incubate->quench purify 6. Purify Conjugate (Dialysis or Desalting Column) quench->purify analyze 7. Analyze Results (SDS-PAGE, Mass Spec, etc.) purify->analyze

Caption: A typical workflow for crosslinking proteins with a PEGylated reagent.

G cluster_advantages Functional Advantages Derived from PEG Spacer Properties prop1 Core Property: Hydrophilicity adv1 Increased Solubility of Reagent & Conjugate prop1->adv1 adv2 Reduced Aggregation & Precipitation prop1->adv2 adv3 Reduced Immunogenicity ('Stealth' Effect) prop1->adv3 prop2 Core Property: Flexibility & Size prop2->adv3 adv4 Minimized Steric Hindrance prop2->adv4 adv5 Longer Circulation Half-Life prop2->adv5

Caption: How the core properties of PEG spacers lead to functional advantages.

Experimental Protocol: General Protein Crosslinking using Bis-NHS-(PEG)n

This protocol provides a general procedure for crosslinking amine-containing proteins using a homobifunctional PEGylated crosslinker with N-hydroxysuccinimide (NHS) ester reactive groups.

Materials
  • Protein Sample: 1-10 mg/mL of purified protein in an amine-free buffer.

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-8.0 (e.g., 0.1M phosphate, 0.15M NaCl, pH 7.2).[16] Avoid buffers containing primary amines like Tris or glycine.[16][17]

  • Crosslinker: Bis-NHS-(PEG)n (e.g., Bis-NHS-(PEG)₄). Equilibrate the vial to room temperature before opening to prevent moisture condensation.[14][17]

  • Solvent: Anhydrous (dry) dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[14][16]

  • Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M Glycine.

  • Purification: Desalting column or dialysis cassette appropriate for the protein size.[16][17]

Procedure
  • Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using dialysis or a desalting column.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the Bis-NHS-(PEG)n reagent in DMSO or DMF to a final concentration of 10-250 mM.[14] For example, prepare a 10mM solution by dissolving ~5mg in 1mL of DMSO.[16] Do not prepare stock solutions for storage as the NHS-ester group readily hydrolyzes.[16][17]

  • Crosslinking Reaction: a. While gently stirring, add the Crosslinker Stock Solution to the protein solution. A 10- to 50-fold molar excess of crosslinker over the protein is a common starting point.[14] The optimal ratio must be determined empirically. b. The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should not exceed 10%.[16]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[14][16][17]

  • Quench Reaction: Stop the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1M Tris per 1 mL of reaction mixture).[14] Incubate for an additional 15 minutes at room temperature.[14] This step hydrolyzes and inactivates any unreacted NHS-ester groups.

  • Purification: Remove excess, unreacted crosslinker and reaction byproducts (e.g., N-hydroxysuccinimide) by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer.[14][17]

  • Analysis: Analyze the crosslinking results using SDS-PAGE (to observe higher molecular weight bands corresponding to crosslinked species), mass spectrometry, or other relevant analytical techniques.

  • Storage: Store the purified conjugate under conditions that are optimal for the unmodified protein.[16][17]

Conclusion

The incorporation of PEG spacers into homobifunctional crosslinkers offers a powerful solution to many of the challenges faced in bioconjugation. Compared to traditional hydrocarbon spacers, PEG linkers provide superior solubility, reduced aggregation, and lower immunogenicity, all while maintaining the biological activity of the conjugated molecules through flexible spatial separation.[2][3][13] These advantages make PEGylated crosslinkers an invaluable tool for researchers and drug developers, particularly in the creation of stable and effective therapeutic conjugates like ADCs. While empirical optimization is always necessary, starting with a PEGylated crosslinker can significantly streamline development and improve the performance of the final bioconjugate.

References

A Comparative Guide to Bis-PEG5-NHS Ester Crosslinked Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of success in applications ranging from the study of protein-protein interactions to the development of antibody-drug conjugates (ADCs) and novel biomaterials. This guide provides an objective comparison of Bis-PEG5-NHS ester, a popular amine-reactive crosslinker, with alternative technologies, supported by experimental data to inform the selection process.

Introduction to this compound

This compound is a homobifunctional crosslinking reagent featuring two N-hydroxysuccinimide (NHS) esters at either end of a five-unit polyethylene glycol (PEG) spacer.[1][2] The NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3] The inclusion of a hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and immunogenicity.[3][4]

Alternative Crosslinking Technologies

A variety of alternative crosslinking strategies are available, each with distinct advantages and disadvantages. This guide will focus on three principal alternatives to this compound:

  • Non-PEGylated NHS Esters: These crosslinkers, such as Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), also target primary amines but lack the PEG spacer.[5] They are often used as a baseline for comparison in crosslinking studies.

  • Maleimide-Based Crosslinkers: These reagents specifically target sulfhydryl (thiol) groups, primarily found on cysteine residues.[6] This specificity allows for more site-directed conjugation compared to the more abundant amine groups.

  • "Click Chemistry" Crosslinkers: This category encompasses bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[7] These reactions offer high specificity and efficiency, even in complex biological media.

Quantitative Data Comparison

The selection of a crosslinker is often guided by its physical and chemical properties, reaction conditions, and performance characteristics. The following tables summarize these key parameters for this compound and its alternatives, based on data compiled from various sources.

Table 1: General Properties of Selected Crosslinkers

FeatureThis compoundNon-PEGylated NHS Ester (DSS/BS3)Maleimide-Based (e.g., SMCC)Click Chemistry (e.g., NHS-DBCO)
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)Sulfhydryls (-SH)Bioorthogonal (Azide/Alkyne)
Spacer Arm Composition Polyethylene Glycol (PEG)Alkyl chainAlkyl chainVaries (often includes PEG)
Solubility High in aqueous buffersDSS: Low; BS3: HighGenerally low (requires organic solvent)Generally high
Cell Membrane Permeability ImpermeableDSS: Permeable; BS3: ImpermeablePermeableGenerally impermeable

Table 2: Reaction Conditions for Crosslinking

ParameterThis compoundNon-PEGylated NHS Ester (DSS/BS3)Maleimide-Based (e.g., SMCC)Click Chemistry (e.g., NHS-DBCO)
Optimal Reaction pH 7.0 - 9.07.0 - 9.06.5 - 7.54.0 - 9.0 (SPAAC)
Typical Reaction Time 30 min - 2 hours30 min - 2 hours1 - 4 hours1 - 12 hours
Typical Reaction Temperature 4°C to Room Temperature4°C to Room TemperatureRoom TemperatureRoom Temperature
Quenching Reagent Tris, Glycine, or other primary aminesTris, Glycine, or other primary aminesCysteine, β-mercaptoethanolNot typically required

Table 3: Performance Characteristics of Crosslinking Chemistries

CharacteristicThis compoundNon-PEGylated NHS Ester (DSS/BS3)Maleimide-Based (e.g., SMCC)Click Chemistry (e.g., NHS-DBCO)
Bond Formed AmideAmideThioetherTriazole
Bond Stability HighHighModerate (susceptible to retro-Michael addition)[8]Very High
Reaction Specificity Moderate (targets all accessible primary amines)Moderate (targets all accessible primary amines)High (targets accessible sulfhydryls)Very High (bioorthogonal)
Key Side Reaction Hydrolysis of NHS esterHydrolysis of NHS esterHydrolysis of maleimide at pH > 7.5None (bioorthogonal)
Relative Efficiency HighHighHighVery High
Impact on Protein Activity Can be affected by modification of lysine in active sitesCan be affected by modification of lysine in active sitesGenerally lower impact due to site-specificityLowest impact due to bioorthogonality
Immunogenicity PEG spacer can reduce immunogenicity[4]Can be immunogenicCan be immunogenicGenerally low

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical reactions and a general experimental workflow for comparing crosslinking efficiency.

Reaction Mechanisms of Common Crosslinkers cluster_NHS NHS Ester Reaction cluster_Maleimide Maleimide Reaction cluster_Click Click Chemistry (SPAAC) Protein_NH2 Protein-NH2 Amide_Bond Protein-NH-CO-R Protein_NH2->Amide_Bond + NHS_Ester R-NHS NHS_Ester->Amide_Bond + NHS_byproduct NHS Amide_Bond->NHS_byproduct + Protein_SH Protein-SH Thioether_Bond Protein-S-R-Maleimide Protein_SH->Thioether_Bond + Maleimide R-Maleimide Maleimide->Thioether_Bond + Protein_Alkyne Protein-Alkyne Triazole_Bond Protein-Triazole-R Protein_Alkyne->Triazole_Bond + Azide R-N3 Azide->Triazole_Bond +

Caption: Reaction mechanisms for NHS ester, maleimide, and click chemistry crosslinkers.

Experimental Workflow for Crosslinker Comparison Protein_Prep Protein Sample Preparation Crosslinking Crosslinking Reaction (with different crosslinkers) Protein_Prep->Crosslinking Quenching Quench Reaction Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE MS_Analysis Mass Spectrometry Analysis Quenching->MS_Analysis Data_Analysis Data Analysis and Comparison SDS_PAGE->Data_Analysis MS_Analysis->Data_Analysis

Caption: A general experimental workflow for comparing the efficiency of different crosslinkers.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols provide a starting point for protein crosslinking experiments and comparative analysis.

Protocol 1: General Protein Crosslinking with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette.

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[3]

  • Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[3]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[3]

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Comparative Analysis of Crosslinking Efficiency

1. Crosslinking Reactions:

  • Prepare identical aliquots of your protein sample.

  • Perform crosslinking reactions in parallel for each crosslinker being tested (e.g., this compound, BS3, SMCC) following the appropriate reaction protocol for each.

  • Include a negative control with no crosslinker.

2. SDS-PAGE Analysis:

  • Mix a small aliquot of each quenched reaction mixture with SDS-PAGE loading buffer.

  • Run the samples on a polyacrylamide gel appropriate for the molecular weight of your protein and its potential crosslinked products.

  • Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the bands. The appearance of higher molecular weight bands in the crosslinked samples compared to the control indicates successful crosslinking. The intensity and distribution of these bands can provide a qualitative measure of crosslinking efficiency.

3. Mass Spectrometry (XL-MS) Analysis:

  • Sample Preparation:

    • Denature the crosslinked protein samples (e.g., with 8 M urea).

    • Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

    • Digest the proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, xiSearch) to identify crosslinked peptides from the MS/MS data.[10]

    • The number and confidence of identified crosslinked peptides provide a quantitative measure of crosslinking efficiency for each reagent.[11]

Conclusion

The choice of crosslinker is a multifaceted decision that depends on the specific application, the properties of the biomolecules involved, and the desired outcome. This compound is a versatile and effective crosslinker for many applications, offering the benefits of a hydrophilic PEG spacer. However, for applications requiring site-specific conjugation, maleimide-based reagents may be more suitable. For the highest degree of specificity and efficiency, particularly in complex biological systems, click chemistry linkers are an excellent choice. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the optimal crosslinking strategy for their research goals.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable Crosslinkers for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical determinant in the success of protein interaction studies, antibody-drug conjugate (ADC) development, and other bioconjugation applications. The choice between a cleavable and a non-cleavable crosslinker fundamentally dictates the experimental workflow and the nature of the data that can be obtained.

This guide provides an objective comparison of two major classes of crosslinkers, featuring the non-cleavable Bis-PEG5-NHS ester and a representative cleavable counterpart, Dithiobis(succinimidyl propionate) (DSP). This analysis is supported by a summary of key performance characteristics, detailed experimental protocols, and workflow visualizations to aid in the selection of the optimal tool for your research needs.

At a Glance: Cleavable vs. Non-Cleavable Crosslinkers

The primary distinction between these two classes of reagents lies in the stability of the covalent bond they form between interacting molecules. Non-cleavable crosslinkers, such as this compound, create a permanent linkage. In contrast, cleavable crosslinkers contain a labile bond within their spacer arm—often a disulfide bond in the case of DSP—that can be broken under specific chemical conditions. This fundamental difference has significant implications for experimental design and downstream analysis, particularly in applications involving mass spectrometry.

Quantitative Data Comparison

The following table summarizes the key characteristics and expected performance of this compound (a non-cleavable crosslinker) and DSP (a cleavable crosslinker).

FeatureThis compound (Non-Cleavable)Dithiobis(succinimidyl propionate) (DSP) (Cleavable)
Linkage Type Permanent, stable amide bondsReversible disulfide bond, cleavable with reducing agents (e.g., DTT, TCEP)
Primary Applications Co-immunoprecipitation (Co-IP), affinity purification, stabilizing protein complexes for SDS-PAGE analysisCrosslinking-Mass Spectrometry (XL-MS), enrichment of crosslinked peptides, multi-stage MS analysis
Advantages High stability, well-established protocols, straightforward for stabilizing transient interactionsSimplifies mass spectrometry data analysis, reduces false-positive identifications, allows for enrichment of crosslinked species
Disadvantages Can complicate mass spectrometry analysis of crosslinked peptidesPotentially lower stability in certain cellular environments, requires an additional cleavage step in the workflow
Spacer Arm Length ~21.7 Å12.0 Å
Reactive Groups N-hydroxysuccinimide (NHS) ester (amine-reactive)N-hydroxysuccinimide (NHS) ester (amine-reactive)
Solubility Water-solubleSoluble in organic solvents (e.g., DMSO, DMF), membrane permeable
Expected Protein Yield in Co-IP High, due to the stability of the crosslink throughout the procedurePotentially lower if the disulfide bond is inadvertently reduced during the procedure
Number of Identified Interactors in MS Can be challenging to identify crosslinked peptides due to their increased mass and complex fragmentation patternsGenerally higher due to the ability to separate the crosslinked peptides before MS/MS analysis, simplifying data interpretation.[1]

Experimental Protocols

The following are detailed protocols for a co-immunoprecipitation (Co-IP) experiment followed by mass spectrometry (MS) analysis, comparing the workflows for this compound and DSP.

Protocol 1: Co-Immunoprecipitation with this compound (Non-Cleavable)

Materials:

  • Cells expressing the protein of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound (freshly prepared stock solution in anhydrous DMSO)

  • Primary antibody against the protein of interest

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Neutralization Buffer (if using low pH elution)

  • Urea digestion buffer for MS sample preparation

Procedure:

  • Cell Culture and Harvest: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS and harvest by centrifugation.

  • Crosslinking: Resuspend the cell pellet in PBS at a concentration of approximately 1x10^7 cells/mL. Add the this compound stock solution to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature with gentle rotation.

  • Quenching: Quench the crosslinking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis: Pellet the cells and resuspend in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation: Transfer the supernatant to a new tube. Add the primary antibody and incubate for 2-4 hours at 4°C with gentle rotation. Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with Wash Buffer.

  • Elution: Elute the protein complexes from the beads using Elution Buffer. If using a low pH buffer, neutralize the eluate with Neutralization Buffer.

  • Sample Preparation for Mass Spectrometry: Denature the eluted proteins in a urea-based buffer. The sample can then be processed for in-solution or in-gel digestion with trypsin. The resulting peptides are then analyzed by LC-MS/MS.

Protocol 2: Co-Immunoprecipitation with DSP (Cleavable)

Materials:

  • Same as Protocol 1, with DSP replacing this compound.

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

Procedure:

  • Cell Culture, Harvest, Crosslinking, Quenching, and Cell Lysis: Follow steps 1-4 of Protocol 1, substituting DSP for this compound. A final concentration of 1-2 mM DSP is typically used.[2]

  • Immunoprecipitation and Washing: Follow steps 5 and 6 of Protocol 1.

  • Elution and Cleavage:

    • Option A (On-bead cleavage): After the final wash, resuspend the beads in a buffer containing a reducing agent (e.g., 50 mM DTT in 50 mM Ammonium Bicarbonate). Incubate for 30 minutes at 37°C to cleave the disulfide bond in the DSP crosslinker. Pellet the beads and collect the supernatant containing the released interacting proteins.

    • Option B (Elution followed by cleavage): Elute the crosslinked complexes from the beads using a non-reducing elution buffer (e.g., low pH glycine buffer). Then, add a reducing agent to the eluate to cleave the crosslinker.

  • Sample Preparation for Mass Spectrometry: The eluted and cleaved proteins are then processed for trypsin digestion and LC-MS/MS analysis as in Protocol 1. The key difference is that the crosslinked peptides will be separated into their individual components, simplifying their identification.[1]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_downstream Downstream Processing start Cell Culture harvest Cell Harvest start->harvest crosslink Crosslinking (Bis-PEG5-NHS or DSP) harvest->crosslink quench Quenching crosslink->quench lysis Cell Lysis quench->lysis ip Add Antibody & Beads lysis->ip wash Wash Beads ip->wash elution_non_cleavable Elution (Non-Cleavable) wash->elution_non_cleavable Non-Cleavable Workflow elution_cleavable Elution & Cleavage (Cleavable) wash->elution_cleavable Cleavable Workflow ms_prep Sample Prep for MS elution_non_cleavable->ms_prep elution_cleavable->ms_prep ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis

Caption: General experimental workflow for co-immunoprecipitation with crosslinking.

linker_mechanism cluster_non_cleavable Non-Cleavable Crosslinker (this compound) cluster_cleavable Cleavable Crosslinker (DSP) nc_start Protein A Interaction Protein B nc_crosslinked Protein A Stable Covalent Bond Protein B nc_start:f0->nc_crosslinked:f0 Crosslinking c_start Protein A Interaction Protein B c_crosslinked Protein A Disulfide Bond Protein B c_start:f0->c_crosslinked:f0 Crosslinking c_cleaved Protein A Protein B c_crosslinked:f0->c_cleaved Cleavage (Reducing Agent)

Caption: Mechanism of action for non-cleavable vs. cleavable crosslinkers.

References

Safety Operating Guide

Bis-PEG5-NHS ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Bis-PEG5-NHS ester is crucial for maintaining laboratory safety and environmental compliance. As this compound contains reactive N-hydroxysuccinimide (NHS) ester groups, the primary disposal strategy involves the hydrolysis (quenching) of these groups prior to collection as chemical waste. The polyethylene glycol (PEG) component is biodegradable, but it should not be released into wastewater systems as it can impact treatment processes[1][2].

This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All waste generated from the use of this compound must be treated as chemical waste and segregated from regular trash[3].

Table 1: Personal Protective Equipment (PPE) and Handling Summary

ItemSpecification
Eye Protection Safety glasses or goggles[3].
Hand Protection Nitrile or other chemically resistant gloves[3].
Protective Clothing Lab coat[3].
Respiratory Protection For handling solid powder, a dust mask (e.g., N95) is recommended[3].
Storage (Unused) Store at -20°C in a tightly sealed container, protected from moisture[4][5]. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can hydrolyze the reactive NHS ester[6].
Waste Containers Use designated, clearly labeled, and sealed hazardous waste containers made of a material compatible with the solvents used (e.g., high-density polyethylene for solutions in DMSO or DMF)[3].

Disposal Procedures: A Step-by-Step Guide

The correct disposal method for this compound depends on its form: unused solid powder, aqueous solutions from reactions, concentrated organic solutions, or contaminated labware.

Experimental Protocol: Quenching of Aqueous this compound Waste

This protocol details the method for hydrolyzing the reactive NHS ester in aqueous solutions before collection. The hydrolysis of NHS esters is accelerated at a slightly basic pH[4][7][8].

  • Objective: To safely neutralize the reactivity of this compound in aqueous waste streams.

  • Materials:

    • Aqueous waste solution containing this compound.

    • A suitable buffer, such as sodium bicarbonate, or a dilute base (e.g., 0.1 M NaOH).

    • pH indicator strips or a pH meter.

    • Designated aqueous hazardous waste container.

  • Methodology:

    • Measure the pH of the aqueous waste solution.

    • Adjust the pH to a range of 7.0 to 8.5. If the solution is acidic, add a small amount of sodium bicarbonate or another suitable buffer to raise the pH[3].

    • Allow the solution to stand at room temperature for several hours, or preferably overnight. This incubation period ensures the complete hydrolysis of the reactive NHS ester groups[3].

    • After incubation, transfer the quenched solution to the designated aqueous hazardous waste container.

    • Ensure the container is properly labeled and sealed for collection by your institution's environmental health and safety department.

Waste Stream Management

The following diagram and procedures outline the decision-making process for managing different forms of this compound waste.

G cluster_streams Waste Streams cluster_actions Disposal Actions start Identify this compound Waste Type solid_powder Unused/Expired Solid Powder start->solid_powder aqueous_solution Dilute Aqueous Solution (from reactions) start->aqueous_solution organic_solution Concentrated Organic Solution (e.g., in DMSO, DMF) start->organic_solution labware Contaminated Labware (Gloves, Tips, Tubes) start->labware collect_solid Collect in original vial inside a 'Hazardous Solid Waste' container. Do NOT discard in regular trash. solid_powder->collect_solid quench Quench Reactivity: 1. Adjust pH to 7.0 - 8.5 2. Incubate for several hours to hydrolyze NHS ester aqueous_solution->quench collect_organic Collect in a sealed 'Solvent Hazardous Waste' container. Do NOT pour down the drain. organic_solution->collect_organic collect_labware Collect in a designated 'Solid Hazardous Waste' container. labware->collect_labware end_node Arrange for pickup by Environmental Health & Safety (EHS) collect_solid->end_node collect_aqueous Collect quenched solution in 'Aqueous Hazardous Waste' container. Do NOT pour down the drain. quench->collect_aqueous collect_aqueous->end_node collect_organic->end_node collect_labware->end_node

Caption: Disposal workflow for different forms of this compound waste.

A. Unused or Expired Solid this compound
  • Do Not Dispose in Regular Trash: The solid powder must never be discarded in the regular trash[3].

  • Collection: Place the original vial containing the unused or expired product into your designated hazardous chemical waste container[3].

B. Concentrated Solutions (e.g., in DMSO or DMF)
  • No Drain Disposal: Never dispose of concentrated solutions containing this compound down the drain[3]. Organic solvents like DMSO and DMF are unsuitable for sewer disposal[3].

  • Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container compatible with the solvent[3]. Discard unused solutions after use, as storing them is discouraged[4].

C. Dilute Aqueous Solutions (from labeling reactions)
  • Quench First: Before collection, ensure the reactive NHS ester is fully hydrolyzed by following the quenching protocol detailed above[3].

  • Collection: After quenching, transfer the solution to your designated aqueous hazardous waste container[3].

D. Contaminated Labware and Debris (e.g., pipette tips, gloves)
  • Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container[3].

Final Disposal Steps

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department[3].

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection: Contact your institution's EHS department to arrange for the pickup and final disposal of your hazardous waste containers[3]. Always follow all institutional and local regulations for waste accumulation and disposal[1][2].

References

Essential Safety and Operational Guide for Handling Bis-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of Bis-PEG5-NHS ester, a homobifunctional crosslinker used in bioconjugation. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

For Researchers, Scientists, and Drug Development Professionals: The following step-by-step guidance is designed to directly address operational questions and establish safe laboratory practices when working with this compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin, and eye contact.[1][2]

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles and/or Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards.[3] A face shield should be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves are required.[4] Inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.[3]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect against skin exposure.[1][4]
Respiratory Protection Dust Mask or RespiratorWhen handling the solid powder form of this compound, a dust mask (e.g., N95) or a fitted respirator is recommended to prevent inhalation.[2][4] The use of a respirator may require institutional training and fit-testing.[3]

Operational Procedures for Safe Handling

This compound is sensitive to moisture and should be handled with care to prevent hydrolysis of the reactive NHS ester groups.[5][6][7]

Storage and Preparation of Solutions:

  • Storage: Store this compound at -20°C in a desiccated environment.[5][8][9]

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the product.[5][7]

  • Solvent Selection: Prepare solutions in anhydrous, amine-free solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5][9]

  • Immediate Use: Solutions of this compound should be prepared fresh for each use, as the NHS ester is susceptible to hydrolysis in aqueous media, with the rate of hydrolysis increasing with pH.[5][6][10] Do not store stock solutions in aqueous buffers.[5] If a stock solution in an anhydrous solvent is prepared, it should be used promptly.[5]

Reaction Conditions:

  • The optimal pH range for the reaction of NHS esters with primary amines is 7.0–7.5.[5]

  • Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction.[7] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable reaction buffer.[10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused solid, solutions, and labware (e.g., pipette tips, tubes, gloves), should be treated as chemical waste.[4]

  • Use a designated, clearly labeled, and sealed waste container made of a material compatible with the solvents used.[4]

Managing Different Waste Streams:

Waste TypeDisposal Procedure
Unused or Expired Solid Collect the original vial in a designated chemical waste container. Do not dispose of it in the regular trash.[4]
Concentrated Solutions in Organic Solvents Collect in a designated solvent waste container.
Dilute Aqueous Solutions from Reactions Before disposal, quench the reactive NHS ester by adjusting the pH to a neutral or slightly basic level (pH 7-8.5) and allowing it to stand for several hours to facilitate hydrolysis.[4] Collect the quenched solution in an aqueous hazardous waste container.[4] Do not dispose of down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[4]
Contaminated Labware and Debris Collect all solid waste that has come into contact with this compound in a designated solid hazardous waste container.[4]

Always consult with your institution's EHS department for specific guidance on chemical waste disposal.[4][11]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal A Equilibrate vial to room temperature B Weigh solid in a fume hood A->B Prevent condensation C Dissolve in anhydrous, amine-free solvent (e.g., DMSO, DMF) B->C Use immediately D Add to reaction mixture (pH 7.0-7.5) C->D Freshly prepared E Incubate for specified time and temperature D->E F Segregate all waste as chemical waste E->F Post-reaction G Unused Solid Waste F->G H Liquid Waste (Organic/Aqueous) F->H I Contaminated Solid Waste (Gloves, Tips) F->I J Dispose according to institutional EHS guidelines G->J H->J I->J

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.